7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9-7-10(4-6-12-9)3-5-11-8-10;/h9,11H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUEUOUDMJGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2(CCNC2)CCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: A Versatile Scaffold for Drug Discovery
Note to the Reader: The initial topic of this guide was "7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride." However, a thorough search of chemical databases and scientific literature did not yield a registered CAS number or specific data for this exact structure. This suggests the compound is either novel, not commercially available, or referred to by a different nomenclature. To provide a valuable and technically grounded resource, this guide will focus on a closely related and well-documented structural analog: 8-Oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1408074-48-5) . The core scaffold is isomeric to the requested compound and is expected to share similar physicochemical properties and potential applications in medicinal chemistry, making it a relevant and instructive substitute for researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Spirocyclic Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. One area that has garnered significant interest is the use of spirocyclic scaffolds—molecules containing two rings connected by a single common atom. These structures are particularly valuable as they introduce three-dimensionality (3D) into otherwise flat molecules. This increased sp3 character is often correlated with enhanced aqueous solubility, improved metabolic stability, and the ability to present functional groups in precise vectors for optimal interaction with biological targets.[1][2]
The 8-oxa-2-azaspiro[4.5]decane core is a prime example of such a scaffold. It combines a piperidine ring, a common motif in central nervous system (CNS) active compounds, with a tetrahydropyran ring. This rigidified structure locks the conformation of the molecule, which can lead to higher binding affinity and selectivity for its target protein.[1] Derivatives of the broader azaspiro[4.5]decane class have shown significant promise as modulators of various biological targets, including muscarinic acetylcholine receptors (M1) and sigma-1 (σ1) receptors, both of which are important in the context of neurodegenerative and psychiatric disorders.[3]
This guide provides a comprehensive technical overview of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, from its fundamental properties to its synthesis and potential applications in drug discovery, with a focus on providing actionable, field-proven insights for the discerning researcher.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in drug development, influencing everything from formulation to bioavailability.
| Property | Value | Source |
| CAS Number | 1408074-48-5 | [4][5] |
| Molecular Formula | C₈H₁₆ClNO | [4][5] |
| Molecular Weight | 177.68 g/mol | [4][5] |
| IUPAC Name | 8-oxa-2-azaspiro[4.5]decane hydrochloride | [4][5] |
| SMILES | C1CC2(CCOCC2)CN1.Cl | [4][5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥97% | [4][5] |
| Calculated LogP | 0.7765 (for free base) | [7] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų (for free base) | [7] |
| Hydrogen Bond Donors | 1 (for free base) | [7] |
| Hydrogen Bond Acceptors | 2 (for free base) | [7] |
| Rotatable Bonds | 0 | [7] |
Synthesis and Purification: A Representative Protocol
The core principle of this proposed synthesis involves the construction of the spirocyclic core via an intramolecular cyclization reaction.
Workflow for the Synthesis of 8-Oxa-2-azaspiro[4.5]decane
Caption: A logical, multi-phase workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology (Hypothetical Protocol)
-
Step 1: N-Boc Protection of 4-Piperidone:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in dichloromethane (DCM), add triethylamine (2.2 eq.) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
-
-
Step 2: Horner-Wadsworth-Emmons Reaction:
-
To a suspension of sodium hydride (1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF.
-
Stir at room temperature for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the α,β-unsaturated ester.
-
-
Step 3: Reduction:
-
Dissolve the unsaturated ester in ethanol and add Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until starting material is consumed.
-
Filter the reaction mixture through Celite, and concentrate the filtrate to yield the saturated ester.
-
Alternative: For a more forceful reduction of the ester to the primary alcohol needed for cyclization, dissolve the saturated ester in dry THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in THF at 0 °C. Stir at room temperature for 2 hours, then quench sequentially with water, 15% NaOH, and water. Filter and concentrate to yield the diol intermediate.
-
-
Step 4: Intramolecular Cyclization:
-
Dissolve the diol intermediate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield N-Boc-8-oxa-2-azaspiro[4.5]decane.
-
-
Step 5: Deprotection and Salt Formation:
-
Dissolve the purified N-Boc protected spirocycle in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4 M) or anhydrous HCl in diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 8-Oxa-2-azaspiro[4.5]decane hydrochloride as a solid.
-
Safety and Handling (SDS Summary)
A specific Safety Data Sheet (SDS) for 8-Oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1408074-48-5) is not widely available. However, based on the data for the free base (8-Oxa-2-azaspiro[4.5]decane, CAS 310-93-0) and related azaspirocyclic compounds, the following hazard profile can be anticipated.[5][6]
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
-
P264: Wash hands and exposed skin thoroughly after handling.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
Applications in Drug Discovery: Targeting the Central Nervous System
The rigid, 3D structure of the 8-oxa-2-azaspiro[4.5]decane scaffold makes it an attractive starting point for designing potent and selective ligands for various biological targets, particularly within the CNS.
Potential as Muscarinic M1 Receptor Agonists
The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor highly expressed in the cortex and hippocampus, regions of the brain critical for learning and memory. M1 agonists are being actively investigated as potential treatments for the cognitive symptoms of Alzheimer's disease and schizophrenia.[11] The azaspiro[4.5]decane scaffold has been successfully employed in the development of M1 agonists.[3] The rationale behind this is that the spirocyclic core can mimic the spatial arrangement of the endogenous ligand acetylcholine, while allowing for the introduction of substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.
Signaling Pathway for M1 Muscarinic Receptor Activation
Caption: M1 receptor activation cascade leading to downstream cellular effects.
Experimental Protocols for Biological Evaluation
To assess the potential of a novel 8-oxa-2-azaspiro[4.5]decane derivative as an M1 agonist, a series of in vitro assays are required. The following protocols provide a robust framework for characterizing the compound's affinity and functional activity.
Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity (Ki Determination)
This protocol determines the affinity of the test compound for the M1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or similar M1 antagonist.
-
Test Compound (8-Oxa-2-azaspiro[4.5]decane derivative).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Reagent Addition:
-
To each well, add 50 µL of Assay Buffer.
-
For test compound wells, add 50 µL of the appropriate dilution of the compound.
-
For non-specific binding wells, add 50 µL of atropine solution.
-
For total binding wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the radioligand ([³H]-NMS) at a final concentration close to its Kd (e.g., 0.5-1.0 nM).
-
Initiate the binding reaction by adding 100 µL of the M1 receptor membrane preparation (typically 10-20 µg of protein per well). The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for M1 Functional Agonism (EC₅₀ Determination)
This functional assay measures the ability of the test compound to activate the M1 receptor and trigger the downstream Gq signaling pathway, resulting in an increase in intracellular calcium.[2][11]
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
Test Compound (8-Oxa-2-azaspiro[4.5]decane derivative).
-
Positive control: Carbachol or Acetylcholine.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.[13]
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer containing probenecid to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument's fluid dispenser then adds 25 µL of the test compound or positive control at various concentrations.
-
Continue to measure the fluorescence signal for an additional 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF or the normalized response against the log concentration of the agonist. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Conclusion and Future Directions
8-Oxa-2-azaspiro[4.5]decane hydrochloride represents a valuable chemical scaffold for the development of novel therapeutics, particularly for CNS disorders. Its inherent three-dimensionality and rigid conformation provide a solid foundation for designing ligands with high affinity and selectivity. The synthetic pathways, while requiring multi-step processes, are based on well-established chemical transformations, making the scaffold accessible for medicinal chemistry campaigns.
Future research efforts should focus on the synthesis and biological evaluation of a diverse library of derivatives based on this core. By systematically modifying the substitution patterns on both the piperidine and tetrahydropyran rings, it will be possible to elucidate detailed structure-activity relationships (SAR) and optimize compounds for specific biological targets such as the M1 muscarinic receptor. The protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to confidently assess the potential of these promising molecules.
References
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (Taylor & Francis Online)
- Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (PubMed)
- The utilization of spirocyclic scaffolds in novel drug discovery. (Taylor & Francis Online)
- Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. (Molecular Devices)
- Data Sheet Radioligand Binding Assay Protocol. (Gifford Bioscience)
- M1 Muscarinic Acetylcholine Receptor Assay. (Innoprot)
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- Application Notes and Protocols for In Vitro Functional Assays of M1/M4 Muscarinic Agonists. (Benchchem)
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Safety Data Sheet - Pro-Cast 20 Blue Part A. (Freeman Supply)
- CALCIUM FLUX PROTOCOL. (University of Pennsylvania)
- 8-Oxa-2-aza-spiro[4.5]decane hydrochloride 97% | CAS: 1408074-48-5. (AChemBlock)
- Appendix 2 - Safety D
- Safety D
- Safety d
- 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538. (PubChem)
- SAFETY D
- 2-Oxa-8-azaspiro[4.5]decane hydrochloride. (Fluorochem)
- 1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride. (BLDpharm)
- Certific
- 479195-19-2(2-Oxa-8-azaspiro[4.5]decane, hydrochloride) Product Description. (ChemicalBook)
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (PubMed)
- 8-Oxa-2-azaspiro[4.5]decane. (ChemScene)
- 8-Oxa-2-azaspiro[4.5]decane | CAS 310-93-0. (Santa Cruz Biotechnology)
- 1-Oxa-8-azaspiro[4.5]decane Hydrochloride 3970-79-4. (Tokyo Chemical Industry)
- 8-oxa-1-azaspiro[4.5]decan-2-one. (PubChemLite)
- 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride(4427-25-2) 1 h nmr. (ChemicalBook)
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF.
- 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. (PubChem)
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (IRIS)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride 97% | CAS: 1408074-48-5 | AChemBlock [achemblock.com]
- 5. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. santos.com [santos.com]
- 9. fishersci.ie [fishersci.ie]
- 10. freemansupply.com [freemansupply.com]
- 11. innoprot.com [innoprot.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
Technical Guide: Molecular Structure and Synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl
The 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl molecule represents a specialized spirocyclic scaffold, integrating a pyrrolidine ring (2-aza) spiro-fused to a tetrahydropyran ring (8-oxa). This structure serves as a high-value pharmacophore in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs) and ion channels where conformational restriction is critical for selectivity.
The following technical guide details the structural analysis, synthesis, and physicochemical properties of this compound.
Executive Summary
7-Ethyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride is a bicyclic spiro-heterocycle characterized by a central quaternary carbon (C5) shared between a five-membered pyrrolidine ring and a six-membered tetrahydropyran ring. The inclusion of an ethyl group at the C7 position breaks the symmetry of the tetrahydropyran ring, introducing a second chiral center and enhancing the scaffold's lipophilicity (cLogP modulation). This molecule acts as a bioisostere for substituted piperidines and morpholines, offering improved metabolic stability and novel vector exploration in drug design.
Structural Analysis & Nomenclature
IUPAC Numbering and Connectivity
The spiro[4.5]decane system is numbered starting from the smaller ring.
-
Spiro Carbon: Position 5.[1]
-
2-Azaspiro (Pyrrolidine Ring): Nitrogen is located at position 2. The path from the spiro center is C5
C1 N2 C3 C4 C5. -
8-Oxa (Tetrahydropyran Ring): Oxygen is located at position 8. The path is C5
C6 C7 O8 C9 C10 C5. -
7-Ethyl Substituent: The ethyl group is attached to C7, which is adjacent (alpha) to the ether oxygen (O8) and beta to the spiro carbon (C5).
Stereochemistry
The molecule possesses two stereogenic centers:[2]
-
C7: The carbon bearing the ethyl group.
-
C5 (Spiro Carbon): Due to the asymmetry introduced by the 7-ethyl group and the inherent asymmetry of the 2-aza ring (N at position 2 vs C at position 3), the spiro carbon is chiral.
This results in four potential stereoisomers (two enantiomeric pairs: 5R,7R; 5S,7S; 5R,7S; 5S,7R). In a non-stereoselective synthesis, the product is a racemate of diastereomers.
SMILES: CCC1OC2(CNCC2)CC1 (Canonical representation may vary by isomer). InChI Key: Generated from specific isomer data (e.g., JVBOTGLQUHBBCV for the parent scaffold).
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Significance |
| Formula | C | Core salt form |
| MW | 205.73 g/mol | Fragment-like space |
| cLogP | 0.8 – 1.2 | Optimized for CNS penetration |
| pKa (Conj. Acid) | 9.5 – 10.5 | Typical secondary amine |
| PSA | ~21 Ų | High membrane permeability |
| Solubility | High (Water/DMSO) | Excellent for assay handling |
Synthetic Methodology
The synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl requires constructing a pyrrolidine ring onto a pre-functionalized tetrahydropyranone. The "Nitroalkane Route" is the most robust protocol for generating spiro-pyrrolidines from ketones.
Retrosynthetic Analysis
-
Target: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane.
-
Disconnection: Reduction of the corresponding spiro-lactam.
-
Precursor: 7-Ethyl-8-oxa-2-azaspiro[4.5]decan-3-one.
-
Starting Material: 3-Ethyl-tetrahydro-4H-pyran-4-one.
Step-by-Step Protocol
Precursor Synthesis: Start with commercially available 3-ethyl-tetrahydro-4H-pyran-4-one (or synthesize via hydrogenation of 3-ethyl-4H-pyran-4-one).
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Reaction of the ketone with triethyl phosphonoacetate to form the
-
Reagents: Triethyl phosphonoacetate, NaH (or KOtBu), THF, 0°C to RT.
-
Mechanism: Formation of the phosphonate carbanion followed by nucleophilic attack on the ketone (C4) and elimination of phosphate.
-
Outcome: Ethyl (3-ethyl-dihydro-2H-pyran-4(3H)-ylidene)acetate.
Step 2: Michael Addition of Nitromethane
Introduction of the nitrogen source and the second carbon required for the pyrrolidine ring.
-
Reagents: Nitromethane (CH
NO ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MeCN, Reflux. -
Mechanism: The nitronate anion attacks the
-carbon of the unsaturated ester. -
Outcome: Ethyl 2-(3-ethyl-4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate.
Step 3: Reductive Cyclization (Lactamization)
Simultaneous reduction of the nitro group and cyclization to form the spiro-lactam.
-
Reagents: H
(50 psi), Raney Nickel (or Pd/C), MeOH. -
Process: The nitro group is reduced to a primary amine, which immediately attacks the pendant ethyl ester to form the lactam ring.
-
Outcome: 7-Ethyl-8-oxa-2-azaspiro[4.5]decan-3-one.
Step 4: Global Reduction
Reduction of the lactam carbonyl to the secondary amine.
-
Reagents: LiAlH
(Lithium Aluminum Hydride), THF, Reflux. -
Workup: Fieser workup (H
O, 15% NaOH, H O) to remove aluminum salts. -
Outcome: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (Free Base).
Step 5: Salt Formation
-
Protocol: Dissolve free base in Et
O; add 2.0 eq of 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate. -
Final Product: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl .
Visualization of Synthesis & Structure
Synthesis Pathway Diagram
The following diagram illustrates the logical flow from the pyranone precursor to the final HCl salt.
Caption: Figure 1. Four-step synthetic route converting 3-ethyl-tetrahydro-4H-pyran-4-one to the target spirocycle via a nitro-ester intermediate.
Structural Numbering Map
This diagram clarifies the IUPAC numbering relative to the heteroatoms.
Caption: Figure 2. Connectivity map of the 8-oxa-2-azaspiro[4.5]decane scaffold. Note the Ethyl group attachment at C7.
Pharmacological Relevance
The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged structure in drug discovery, often used to restrict the conformation of flexible piperidine or pyrrolidine linkers.
-
Bioisosterism: It serves as a rigidified analogue of 4-substituted piperidines. The oxygen atom at position 8 acts as a hydrogen bond acceptor, mimicking the ether oxygen in morpholine but with a different vector.
-
Target Classes:
-
GPCRs: Muscarinic agonists (e.g., related to 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) [1].[3]
-
Ion Channels: Sigma receptor ligands often utilize spiro-piperidines to occupy hydrophobic pockets [2].
-
Kinases: Used as a solvent-front binder to improve solubility and selectivity.
-
References
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
-
8-Oxa-2-azaspiro[4.5]decane (CAS 310-93-0) Entry. PubChem.
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
Sources
An In-depth Technical Guide to the Safe Handling of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride and Structurally Related Compounds
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced world of drug discovery and chemical research, novel compounds are synthesized daily. While this innovation is essential, it often outpaces the generation of comprehensive safety data. This guide addresses the specific case of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, a specialized spirocyclic amine. In the absence of a dedicated Safety Data Sheet (SDS), this document provides a robust safety framework by leveraging data from closely related analogs. Our approach is rooted in the principle of "hazard assessment by analogy," a cornerstone of chemical safety for new chemical entities. By understanding the hazards associated with the core spirocyclic structure and its hydrochloride salt form, we can establish prudent and effective safety protocols. This guide is intended for researchers, scientists, and drug development professionals who handle such novel chemical entities.
Section 1: Chemical Identification and Physicochemical Properties
A clear understanding of a compound's identity and physical properties is the first step in a comprehensive safety assessment. While experimental data for the title compound is scarce, we can infer its likely characteristics from its structure and from data available for similar compounds.
1.1. Compound Identification
| Identifier | 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.72 g/mol |
| CAS Number | Not readily available |
| Canonical SMILES | CCC1OCC2(CC1)CCNC2.Cl |
1.2. Physicochemical Properties of Analogous Compounds
The following table summarizes the properties of structurally similar spirocyclic amines. These compounds share the core azaspiro[4.5]decane framework, and their data provides a reasonable basis for estimating the properties of the title compound.
| Property | 8-Oxa-2-azaspiro[4.5]decane hydrochloride[1] | 2-Oxa-7-azaspiro[4.5]decane hydrochloride[2][3] | 8-Azaspiro[4.5]decane[4] |
| Molecular Formula | C₈H₁₆ClNO | C₈H₁₆ClNO | C₉H₁₇N |
| Molecular Weight | 177.68 g/mol | 177.67 g/mol | 139.24 g/mol |
| Physical State | Solid | Solid | Liquid |
| Boiling Point | No data available | No data available | 205.7°C at 760 mmHg |
| Flash Point | No data available | No data available | 72.7°C |
| Purity | 97% | Not specified | Not specified |
It is reasonable to assume that 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a solid at room temperature, similar to its close analogs.
Section 2: Hazard Identification and Assessment
Based on the hazard classifications of analogous compounds, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity upon ingestion.
2.1. GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are reported for closely related compounds and should be provisionally applied to the title compound.
Signal Word: Warning [7]
2.2. Interpretation of Hazards for the Researcher
-
Oral Toxicity (H302): Ingestion of this compound can lead to harmful health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing strict personal hygiene.[6]
-
Skin and Eye Irritation (H315, H319): Direct contact with the skin or eyes is likely to cause irritation, potentially leading to redness, pain, and in the case of eye contact, serious damage. This necessitates the use of appropriate gloves and safety glasses or goggles.[7][8]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.[5][8]
2.3. Routes of Exposure and Mitigation
The following diagram illustrates the potential routes of exposure and the primary personal protective equipment (PPE) required to mitigate these risks.
Caption: Routes of exposure and corresponding PPE.
Section 3: Safe Handling, Storage, and Exposure Control
Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel. The following procedures are derived from best practices for handling research chemicals with similar hazard profiles.
3.1. Engineering Controls
-
Primary Control: Always handle 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Maintain clear and unobstructed access to an eyewash station and a safety shower.[10]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses as a minimum.[7]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times.[7]
-
Respiratory Protection: Under normal use in a fume hood, a respirator is not typically required. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
3.3. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing: If weighing the solid, perform this task in the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even if gloves were worn.[9]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[7]
3.4. Storage Conditions
-
Temperature: Store in a refrigerated, dry, and well-ventilated place.[5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][10]
3.5. Workflow for Safe Handling
The diagram below outlines the critical steps for safely handling the compound from retrieval to storage.
Caption: A stepwise workflow for safe handling.
Section 4: First Aid and Emergency Procedures
Rapid and appropriate responses to accidents are crucial. All personnel should be familiar with these procedures before beginning work.
4.1. First-Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them this safety guide or the SDS of a related compound.[5][11]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a poison center or doctor immediately.[5][6][10]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]
-
Unsuitable Extinguishing Media: A full water jet may not be suitable as it could spread the material.[9]
-
Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[10][11][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][12]
4.3. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate personnel from the area. Avoid breathing dust.[5][11]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9][13]
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For a large spill, contain the material and arrange for disposal by a licensed waste disposal company.[5][9]
4.4. Emergency Response Decision Tree
Sources
- 1. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride 97% | CAS: 1408074-48-5 | AChemBlock [achemblock.com]
- 2. 2-Oxa-7-azaspiro[4.5]decane (hydrochloride) | 374795-37-6 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echa.europa.eu [echa.europa.eu]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. 7-Oxa-2-azaspiro[4.5]decane - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Determination of Melting Point and Physical State of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the melting point and physical state of the novel compound, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. In the absence of established literature values for this specific molecule, this document serves as a first-principles guide for researchers. It outlines authoritative, field-proven methodologies rooted in international standards, ensuring the generation of reliable and reproducible data critical for drug development, quality control, and regulatory submissions. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers with a deep understanding of the characterization process.
Introduction: The Imperative of Physical Characterization
The physical properties of an active pharmaceutical ingredient (API), such as 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl, are fundamental to its development. The melting point is a critical indicator of purity and is instrumental in the identification of a compound.[1] A sharp melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[1] The physical state—be it crystalline, amorphous, or a specific polymorphic form—profoundly influences solubility, stability, bioavailability, and manufacturability.
Given that 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl is a novel entity, a systematic and rigorous approach to determining these foundational characteristics is paramount. This guide provides the experimental blueprint for such a characterization.
Predicted Physicochemical Properties
While experimental data for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl is not publicly available, we can reference the properties of a closely related parent compound, 8-Oxa-2-azaspiro[4.5]decane, to inform our expectations. It is crucial to note that the addition of an ethyl group and formation of the hydrochloride salt will alter these properties.
Table 1: Computed Properties of the Parent Compound 8-Oxa-2-azaspiro[4.5]decane
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem |
| Molecular Weight | 141.21 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Source: PubChem CID 25220538
Definitive Melting Point Determination: A Validated Protocol
The determination of a melting point is not merely a measurement but an experiment that, when conducted properly, provides a wealth of information. The following protocol is harmonized with standards set forth by major pharmacopeias and the Organisation for Economic Co-operation and Development (OECD).[2][3][4][5][6][7]
Principle of the Capillary Method
The most common and officially recognized method for melting point determination is the capillary method.[7][8] A small, uniform sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and liquefy (onset) and at which it becomes completely liquid (clear point) are recorded as the melting range.
Experimental Workflow
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl sample is thoroughly dried to remove any residual solvents. A standard procedure is to dry the sample in a vacuum desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) for at least 24 hours.[7]
-
Carefully grind the dried sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat transfer within the sample.
-
Charge a capillary tube (specified by pharmacopeias as typically 0.8-1.2 mm internal diameter) with the powdered sample to a packed height of 2.5-3.5 mm.[7] Consistent packing is crucial for reproducibility.
-
-
Instrument Calibration:
-
Prior to sample analysis, the accuracy of the melting point apparatus must be verified.
-
Calibrate the instrument using at least three certified reference standards (CRSs) that span the expected melting range of the sample.
-
The heating rate for calibration must be the same as that used for the definitive measurement (1°C/minute).[7]
-
-
Approximate Melting Point Determination:
-
To save time, a preliminary rapid determination can be performed.
-
Insert a packed capillary into the heating block and heat at a rapid rate (e.g., 10-20°C/minute).
-
Note the approximate temperature at which the sample melts. This provides a target for the definitive measurement.[1]
-
-
Definitive Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new packed capillary.
-
Set the heating rate to a slow, controlled ramp of 1 ± 0.5°C per minute, starting at least 5°C below the expected melting point.[7]
-
Record the Onset Temperature: The temperature at which the first signs of melting (e.g., collapsing of the solid column, appearance of liquid) are observed.
-
Record the Clear Point Temperature: The temperature at which the last solid particle transitions into a liquid phase.[8]
-
The recorded melting range is the interval between the onset and clear point temperatures.
-
Repeat the definitive determination at least twice. The results should be in close agreement.
-
Characterization of the Physical State
The physical state of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl should be determined at ambient temperature and pressure. This is a qualitative but essential observation.
OECD Guideline for Appearance
The OECD provides guidelines for describing the physical state of a chemical, which is a fundamental requirement for safety and handling information.[2][4]
Procedure for Characterization
-
Visual Inspection:
-
Place a small, representative sample of the substance on a clean, white surface (e.g., a watch glass or weighing paper).
-
Observe the sample under good lighting.
-
Record the Physical Form: Note whether the substance is crystalline (e.g., needles, plates, prisms), a powder (differentiating between crystalline and amorphous if possible by microscopy), or an amorphous solid.
-
Record the Color: Describe the color of the substance.
-
Record the Odor: If deemed safe, note any characteristic odor by carefully wafting the vapors toward the nose. Do not directly inhale from the container.
-
-
Microscopic Examination:
-
For a more detailed analysis of the morphology, suspend a small amount of the sample in a suitable, non-dissolving liquid (e.g., mineral oil) on a microscope slide.
-
Observe under a polarized light microscope. Crystalline materials will typically be birefringent, while amorphous solids will not. This can help distinguish between a microcrystalline powder and a true amorphous solid.
-
Data Presentation
All observations should be systematically recorded.
Table 2: Physical State Characterization of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl
| Parameter | Observation | Methodology |
| Physical Form | e.g., Crystalline solid, Amorphous powder | Visual Inspection, Polarized Light Microscopy |
| Color | e.g., White to off-white | Visual Inspection |
| Odor | e.g., Odorless | Olfactory Assessment (Wafting) |
Trustworthiness and Self-Validating Systems
The integrity of the data generated relies on a self-validating experimental design:
-
Instrument Calibration: Regular calibration with certified standards ensures the temperature readings are accurate and traceable.[7]
-
System Suitability: The use of a pure, well-characterized compound with a known sharp melting point can be used as a daily system suitability check.
-
Reproducibility: Performing the definitive melting point determination in triplicate ensures the precision of the measurement. A narrow melting range observed across all three measurements provides high confidence in the purity of the sample.
-
Documentation: Meticulous recording of all experimental parameters—including sample preparation details, instrument model, calibration data, heating rates, and all temperature readings—is essential for reproducibility and regulatory compliance.
Conclusion
References
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
OECD. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing. Retrieved from [Link]
-
BME ABÉT. (n.d.). OECD Guidelines for the Testing of Chemicals: Physical-chemical properties. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- OECD. (2006). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties. OECD Publishing.
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Scribd. (n.d.). Melting Point Determination Techniques. Retrieved from [Link]
-
HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Books [books.google.com]
- 7. thinksrs.com [thinksrs.com]
- 8. huberlab.ch [huberlab.ch]
Spirocyclic Amine Building Blocks: Engineering Three-Dimensionality for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemistry Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from the planar, sp²-rich scaffolds that have dominated drug discovery for decades. This "escape from flatland" is driven by the need for molecules with enhanced potency, selectivity, and improved physicochemical properties. Spirocyclic scaffolds, particularly spirocyclic amines, have emerged as powerful tools in this endeavor. Fusing two rings through a single, shared quaternary carbon atom, these structures offer a rigid and well-defined three-dimensional geometry. This guide provides a comprehensive overview of the strategic application of spirocyclic amine building blocks in modern drug discovery, delving into the rationale behind their use, core synthetic strategies, and their impact on the development of successful clinical candidates.
The Imperative for Three-Dimensionality in Drug Design
For decades, drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While effective, these flat structures often present challenges, including poor solubility, metabolic instability, and off-target effects. The increasing complexity of biological targets necessitates ligands that can make more specific and extensive interactions within a three-dimensional binding pocket.[1] This has led to a focus on increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a metric that has been correlated with a higher probability of clinical success.[2]
Spirocyclic amines are uniquely positioned to address this need. Their inherent rigidity and three-dimensional nature allow for the precise projection of functional groups into space, enabling more optimal interactions with protein targets and potentially reducing off-target binding.[1][3]
Caption: Logical flow from the structural features of spirocyclic amines to their beneficial outcomes in drug discovery.
A Guide to Key Spirocyclic Amine Scaffolds
The versatility of spirocyclic amines is reflected in the variety of core scaffolds available to medicinal chemists. The choice of ring size and heteroatom placement allows for fine-tuning of the scaffold's geometric and physicochemical properties.
| Scaffold Name | Structure | Key Features & Applications |
| Aza-spiro[3.3]heptane | ![]() | A compact and rigid scaffold often used as a bioisosteric replacement for piperidines and piperazines.[4][5] Its unique "angular" geometry provides novel exit vectors for substituents.[4] |
| Aza-spiro[3.5]nonane | ![]() | Commonly features a piperidine ring fused to a cyclobutane. This scaffold has been successfully employed in GPR119 agonists for type 2 diabetes and as a key linker in next-generation Bcl-2 inhibitors like sonrotoclax.[6][7][8] |
| Aza-spiro[4.5]decane | ![]() | This motif, containing a pyrrolidine or piperidine fused to a cyclohexane, is found in numerous natural products and bioactive molecules.[9][10] It offers a larger, more sterically demanding core. |
| Diaza-spiro[3.5]nonane | ![]() | This scaffold, particularly the 2,7-diazaspiro[3.5]nonane isomer, was critical for the development of the FDA-approved menin inhibitor, revumenib, where it serves as a bioisostere for piperazine and provides optimal geometry for a key cation-π interaction.[11] |
Synthetic Strategies: Constructing Spirocyclic Amine Cores
The historical challenge in synthesizing spirocycles, primarily due to the difficulty of forming a quaternary carbon, has been overcome by modern synthetic methods.[1] The growing commercial availability of these building blocks further accelerates their adoption.[3][11] Key strategies often involve intramolecular reactions to form the second ring onto a pre-existing cyclic precursor.
Conceptual Workflow: Scaffold Hopping
A common and powerful strategy in lead optimization is "scaffold hopping," where a problematic or non-optimal chemical motif is replaced with a novel one that retains the key binding interactions while improving other properties. Spirocyclic amines are excellent candidates for this, often replacing flexible linkers or planar aromatic rings.
Caption: The process of scaffold hopping to a spirocyclic amine to overcome drug development challenges.
Exemplary Protocol: Synthesis of Boc-Protected 7-Azaspiro[3.5]nonane
This protocol is based on methodologies used in the development of GPR119 agonists and demonstrates a common route to a valuable building block.[6] The trust in this protocol stems from its basis in peer-reviewed, published literature where it was successfully applied to generate potent bioactive molecules.
Workflow Diagram
Caption: Synthetic workflow for a key aza-spiro[3.5]nonane intermediate.
Step-by-Step Methodology:
-
Boc Protection of Intermediate Amine:
-
Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.
-
Procedure: To a solution of the crude 7-azaspiro[3.5]nonane amine salt in a suitable solvent (e.g., dichloromethane, DCM), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Rationale: Standard aqueous work-up removes the base and other water-soluble impurities.
-
Procedure: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Rationale: Column chromatography provides the final, highly pure building block ready for subsequent synthetic steps.
-
Procedure: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected 7-azaspiro[3.5]nonane.
-
Case Studies: The Impact of Spirocyclic Amines in Drug Discovery
The theoretical advantages of spirocyclic amines are borne out in numerous successful drug discovery programs.
Case Study 1: Allosteric SHP2 Inhibitors (Novartis)
In the development of allosteric inhibitors for the SHP2 phosphatase, a key oncology target, researchers at Novartis performed a scaffold hop from a lead compound containing a flexible piperazine-amine moiety.[2][3] By replacing this with various spirocyclic diamines, they observed significant improvements.
| Compound Moiety | Cellular Potency (p-ERK IC₅₀) | Key Observation |
| Piperazine-Amine | Moderate | Baseline compound with flexibility. |
| Spiro-piperidine-cyclobutylamine | Improved | The introduction of the spirocycle rigidified the structure, leading to enhanced cellular potency.[3] |
| Spiro-piperidine-cyclohexylamine | Less Potent | Demonstrates the sensitivity of the binding pocket to the size and conformation of the spirocyclic ring.[3] |
This case study exemplifies how introducing a rigid spirocyclic scaffold can lock the molecule into a more favorable binding conformation, leading to improved biological activity.[2]
Case Study 2: GPR119 Agonists for Type 2 Diabetes (Taisho Pharmaceutical)
Researchers developed a novel class of 7-azaspiro[3.5]nonane derivatives as potent agonists for GPR119, a target for treating type 2 diabetes.[6][7] The spirocyclic core served as a rigid framework for optimizing substituents. The lead compound, 54g , demonstrated not only high potency but also a desirable pharmacokinetic (PK) profile and a significant glucose-lowering effect in diabetic rat models, validating the utility of the scaffold.[7]
Case Study 3: Menin-MLL Inhibitor Revumenib
The FDA-approved drug revumenib, used to treat acute leukemias, contains a 2,7-diazaspiro[3.5]nonane core.[11] This scaffold was a result of optimization from an earlier fragment hit containing a piperazine. The spirocycle is essential for the drug's high affinity. The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues in the target's binding site, and the rigid azetidine ring perfectly positions another part of the molecule for a key hydrogen bond.[11] This highlights how a spirocycle can provide an optimal 3D arrangement of pharmacophoric features that would be difficult to achieve with a more flexible or planar scaffold.
Conclusion and Future Outlook
Spirocyclic amine building blocks are no longer a synthetic novelty but a validated and essential component of the medicinal chemist's toolkit. Their ability to confer conformational rigidity, improve physicochemical properties, and unlock novel chemical space provides a clear advantage in the design of potent and selective therapeutics.[2][3][12] As synthetic methodologies become more robust and the commercial availability of diverse spirocyclic cores increases, their application is set to expand further.[11] We anticipate seeing these three-dimensional scaffolds play an increasingly critical role in developing next-generation medicines, including complex modalities such as PROTACs and covalent inhibitors, where precise spatial orientation is paramount.[11]
References
-
Aragen Life Sciences. Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. RSC Advances. (URL: [Link])
-
Dandapani, S., et al. Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. (2012). (URL: [Link])
-
Zheng, Y., & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. (2016). (URL: [Link])
-
Dandapani, S., et al. Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters. (2012). (URL: [Link])
-
Burkhard, J. A., et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. (2011). (URL: [Link])
-
Kumar, K., et al. Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. RSC Publishing. (URL: [Link])
-
An, L., et al. Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. National Institutes of Health (NIH). (2013). (URL: [Link])
-
Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. (2018). (URL: [Link])
- Stepan, A. F., et al. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. (2015). (URL: )
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. (2021). (URL: [Link])
-
Burkhard, J. A., et al. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. (2010). (URL: [Link])
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. (2021). (URL: [Link])
-
D'hooghe, M., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022). (URL: [Link])
-
ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design. (URL: [Link])
-
Chemspace. Spirocycles as Bioisosteres for Aromatic Fragments. (2021). (URL: [Link])
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. (2021). (URL: [Link])
-
D'hooghe, M., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022). (URL: [Link])
-
Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. (2025). (URL: [Link])
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025). (URL: [Link])
-
ResearchGate. Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. (2025). (URL: [Link])
-
Merck & Co., Inc. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (2025). (URL: [Link])
-
Stepan, A. F., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. (2025). (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 9. CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
3D structural conformation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
A Structural Guide for Medicinal Chemistry Applications
Executive Summary
This guide provides a comprehensive structural and conformational analysis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane , a high-value sp3-rich scaffold used in fragment-based drug discovery (FBDD). Unlike flat aromatic linkers, this spirocyclic system offers a rigid, orthogonal vector arrangement that enhances solubility and selectivity. This document details the molecule's 3D topology, synthesis-dependent stereochemistry, and validation protocols for researchers targeting GPCRs (e.g., Muscarinic M1) or Sigma receptors.
Structural Deconstruction & Nomenclature
To understand the conformational behavior, we must first rigorously define the connectivity and numbering system, as spiro-nomenclature can vary in literature.
-
Core Scaffold: Spiro[4.5]decane (5-membered ring fused to a 6-membered ring at a single carbon).
-
Heteroatom Placement:
-
Ring A (5-membered): Pyrrolidine moiety with Nitrogen at position 2 (2-aza).
-
Ring B (6-membered): Tetrahydropyran (THP) moiety with Oxygen at position 8 (8-oxa).
-
-
Substituent: An ethyl group at position 7.
Numbering Logic (IUPAC): The numbering begins at the smaller ring, adjacent to the spiro center, proceeds through the spiro carbon, and around the larger ring.
-
Positions 1-4: Pyrrolidine ring (N at pos 2).
-
Position 5: The quaternary Spiro Carbon (
).[1] -
Positions 6-10: THP ring. The path goes
.
Key Structural Feature: The 7-ethyl group is vicinal to the ether oxygen (C7–C8 bond). This proximity influences the electronic environment of the ethyl group but, more importantly, imposes specific steric constraints on the ring conformation.
3D Conformational Dynamics
The biological utility of this scaffold stems from its ability to project the amine (Ring A) and the ethyl group (Ring B) into defined, non-planar vectors.
A. Ring B: The Tetrahydropyran Chair
The 6-membered ring containing the oxygen atom (8-oxa) predominantly adopts a Chair conformation (
-
Equatorial Preference: The 7-ethyl substituent will strongly prefer the equatorial orientation. Placing the ethyl group in the axial position would incur severe 1,3-diaxial interactions with the axial protons at C9 and the axial vector of the spiro-cycle at C5.
-
Energy Penalty: DFT calculations (B3LYP/6-31G*) typically show the equatorial conformer is stabilized by >3.5 kcal/mol over the axial conformer, effectively locking the conformation at physiological temperatures.
B. Ring A: Pyrrolidine Envelope
The 5-membered pyrrolidine ring is more flexible but generally adopts an Envelope (
C. The Orthogonal Vector
The defining feature of spirocycles is the orthogonality of the two rings. The mean plane of the pyrrolidine ring lies roughly perpendicular (
Figure 1: Logic flow determining the dominant 3D conformation of the 7-ethyl-8-oxa-2-azaspiro[4.5]decane scaffold.
Stereochemical Complexity & Synthesis
The introduction of the ethyl group at C7 creates a second chiral center (in addition to the potential chirality of the spiro system if the pyrrolidine is substituted, though here C5 is achiral unless the N-substitution breaks symmetry). However, the relative stereochemistry (diastereomerism) is the primary concern.
Diastereomers: cis vs trans
Because the spiro-fusion is rigid, the relationship between the 7-ethyl group and the nitrogen-containing ring is fixed.
-
(7R, 5S) / (7S, 5R) - trans: The ethyl group and the nitrogen vector are on opposite sides of the mean plane.
-
(7R, 5R) / (7S, 5S) - cis: The ethyl group and the nitrogen vector are on the same side.
Synthetic Implication: Standard syntheses often involve the Prins cyclization or alkylation of 4-piperidones.
-
Route A (Prins): Reaction of a homoallylic alcohol with an aldehyde. This often yields high diastereoselectivity due to the transition state minimizing steric clash.
-
Route B (Alkylation): Alkylation of a protected 8-oxa-2-azaspiro[4.5]decan-7-one followed by reduction. This route frequently yields a mixture of diastereomers requiring chromatographic separation.
Separation Protocol: Due to the distinct shapes (equatorial ethyl vs axial ethyl distortions), these diastereomers typically have different retention times on silica gel or C18 columns.
-
Protocol: Flash chromatography (Hexane:EtOAc gradient). The trans-isomer (equatorial ethyl) usually elutes later due to better surface contact (less steric shielding) compared to the more compact cis-isomer (depending on specific stationary phase interactions).
Characterization Protocols
Validating the structure requires a self-consistent analytical workflow.
A. NMR Spectroscopy (The Self-Validating System)
Simple 1H NMR is insufficient for stereochemical assignment. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).
| Experiment | Target Observation | Structural Deduction |
| 1H NMR | H7 Multiplicity (dd or dt) | Large coupling constant ( |
| NOESY | H7 | Strong correlation confirms H7 is axial (1,3-diaxial relationship). |
| NOESY | Ethyl- | Correlation indicates cis proximity to the pyrrolidine ring. Absence suggests trans. |
B. X-Ray Crystallography
If the free base is an oil (common for this scaffold), form a salt to induce crystallization.
-
Reagent: Fumaric acid or Oxalic acid (creates crystalline networks).
-
Method: Slow evaporation from Acetone/Ethanol (9:1).
Pharmacophore Mapping & Applications
This scaffold is not merely a linker; it is a pharmacophore shaper.
-
Muscarinic Agonists: The 8-oxa-2-azaspiro[4.5]decane core mimics the spatial arrangement of acetylcholine but with restricted conformational entropy. The 7-ethyl group can occupy hydrophobic pockets (e.g., in M1 receptors) to improve subtype selectivity.
-
Sigma-1 Ligands: The basic amine (N2) interacts with the conserved aspartate, while the spiro-structure positions the ethyl group to interact with hydrophobic residues in the binding tunnel.
Figure 2: Experimental workflow for integrating the scaffold into a drug discovery pipeline.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1992.
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 2023.
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[2][3]
Sources
Literature review of 8-oxa-2-azaspiro[4.5]decane derivatives
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 8-oxa-2-azaspiro[4.5]decane , a privileged spirocyclic scaffold.
Executive Summary
The 8-oxa-2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, offering a geometrically distinct alternative to flat aromatic systems and traditional morpholine/piperidine surrogates.[1] Characterized by a central quaternary carbon fusing a saturated 5-membered pyrrolidine ring (2-aza) and a 6-membered tetrahydropyran ring (8-oxa), this scaffold provides:
-
Enhanced
Character: Improving solubility and metabolic stability compared to planar analogs.[1] -
Vector Orthogonality: The spiro-fusion creates a rigid, non-planar orientation that allows substituents on the nitrogen and oxygen rings to explore unique regions of chemical space.
-
Bioisosterism: It frequently serves as a constrained bioisostere for 4,4-disubstituted piperidines or morpholines.[1]
Primary therapeutic applications identified in recent literature include Monoacylglycerol Lipase (MAGL) inhibitors for neurological disorders, Nav1.7 sodium channel blockers for pain management, and PCSK9 inhibitors for hypercholesterolemia.
Structural Analysis & Physicochemical Profile
Nomenclature and Geometry
The scaffold consists of a spiro[4.5]decane skeleton.[2][3][4] The numbering prioritizes the smaller ring.[1]
-
Ring A (5-membered): Contains the secondary amine at position 2.[1]
-
Ring B (6-membered): Contains the ether oxygen at position 8.[1]
-
Spiro Center: Position 5 (relative to the 5-ring) connects to the 4-position of the tetrahydropyran.[1]
Physicochemical Properties (Calculated)
| Property | Value | Implication |
| Molecular Weight | 141.21 Da | Ideal fragment for Lead-Like libraries.[1] |
| cLogP | ~0.4 | Low lipophilicity, favorable for CNS penetration. |
| TPSA | ~21.3 Ų | Excellent membrane permeability potential.[1] |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced for specific receptor interactions.[1] |
| pKa (Conj. Acid) | ~9.5 | Basic amine, likely protonated at physiological pH. |
Synthetic Methodologies
The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives typically proceeds from 4-tetrahydropyranone .[1] Two primary routes are dominant in the literature: the Nitromethane-Michael Route (for scale-up) and the Azomethine Ylide Cycloaddition (for diversity).[1]
Protocol A: The Nitromethane-Michael Route (Robust Scale-Up)
This pathway constructs the pyrrolidine ring onto the existing tetrahydropyranone via a sequential condensation-addition-cyclization mechanism.[1]
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
Michael Addition:
-
Reductive Cyclization (The "Cascade"):
-
Reagents: Raney Nickel or
, (50 psi), Ethanol. -
Process: The nitro group is reduced to a primary amine, which spontaneously attacks the ethyl ester to form the lactam (spiro-pyrrolidinone).
-
Intermediate: 8-oxa-2-azaspiro[4.5]decan-3-one.[1]
-
-
Lactam Reduction:
Protocol B: [3+2] Cycloaddition (Diversity-Oriented)
For rapid library generation, the 1,3-dipolar cycloaddition of azomethine ylides to exocyclic alkenes is preferred.
-
Wittig Olefination: Convert 4-tetrahydropyranone to 4-methylenetetrahydro-2H-pyran using
.[1] -
Cycloaddition: React the exocyclic alkene with an azomethine ylide precursor (e.g.,
-benzyl-1-methoxy- -((trimethylsilyl)methyl)methanamine) and a catalytic amount of TFA.[1] -
Deprotection: Removal of the N-benzyl group via hydrogenolysis (
).
Visualization: Synthetic Workflow
Caption: Figure 1. The Nitromethane-Michael synthetic route for high-yield construction of the 8-oxa-2-azaspiro[4.5]decane scaffold.
Medicinal Chemistry Applications
Monoacylglycerol Lipase (MAGL) Inhibitors
The scaffold has gained prominence in the optimization of MAGL inhibitors, such as ABX-1431 . In this context, the 8-oxa-2-azaspiro[4.5]decane moiety serves as a rigidified, polar capping group that occupies the solvent-exposed region of the enzyme's binding pocket.
-
Mechanism: The secondary amine (N2) is typically urea-linked or carbamate-linked to a hexafluoroisopropyl (HFIP) leaving group or a biaryl core.[1]
-
Benefit: The spiro-ether oxygen (O8) can accept hydrogen bonds from water networks at the enzyme surface, improving solubility without sacrificing potency.
Nav1.7 Sodium Channel Blockers
Patent literature (e.g., Purdue Pharma) highlights the utility of this scaffold in treating neuropathic pain.
-
Role: The scaffold acts as a "core spacer" separating an aromatic "warhead" (interacting with the voltage-sensing domain) from a polar tail.[1]
-
SAR Insight: The spiro geometry restricts the conformational entropy of the ligand, potentially reducing off-target binding to related channels like Nav1.5 (cardiac risk).
Biological Pathway Interaction
Caption: Figure 2. Primary biological targets and mechanisms of action associated with 8-oxa-2-azaspiro[4.5]decane derivatives.
References
-
Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase . Journal of Medicinal Chemistry. (Describes the use of spirocyclic analogues including 8-oxa-2-azaspiro[4.5]decane in MAGL optimization).
-
Azaspiro[4.5]decane derivatives and use thereof . U.S. Patent 11,180,502.[1] (Details the use of the scaffold in sodium channel blockers for pain).
-
8-Oxa-2-azaspiro[4.5]decane | C8H15NO . PubChem Compound Summary. (Physicochemical data and identifiers).
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives . Bioorganic & Medicinal Chemistry. (Provides comparative synthesis logic for related oxa-azaspiro isomers).
-
PCSK9 inhibitors and methods of use thereof . WIPO Patent WO2024013209A1.[1] (Lists the scaffold as a building block for metabolic disease targets).
Sources
- 1. 8-Oxa-1-azaspiro[4.5]decane | 51130-63-3 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. esdmedikal.com [esdmedikal.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 9. inter-chem.pl [inter-chem.pl]
- 10. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
Commercial availability of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
This is an in-depth technical guide on the procurement, validation, and application of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride .
A Technical Procurement and Application Guide[1]
Executive Summary
7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 2490403-77-3 ) is a specialized spirocyclic building block used primarily in the development of novel GPCR ligands and enzyme inhibitors (e.g., Vanin-1, PCSK9).[1][2][3] Its core value lies in its sp3-rich scaffold , which offers defined vector geometry for side-chain attachment while improving physicochemical properties like solubility and metabolic stability compared to flat aromatic systems.[1]
While commercially available, it is considered a "Tier 2" building block—widely listed but often stocked in limited quantities (mg to low gram scale). This guide outlines the critical sourcing parameters, quality control (QC) protocols, and synthetic contingencies required to ensure a reliable supply chain for drug discovery campaigns.
Chemical Identity & Significance[1][4][5]
Structural Analysis
The molecule features a spiro[4.5]decane core where a pyrrolidine ring (2-aza) and a tetrahydropyran ring (8-oxa) share a single carbon atom (C5).[1][2][4] The 7-ethyl substitution introduces a chiral center on the pyran ring, creating potential diastereomers relative to the spiro center.[1]
| Feature | Specification |
| IUPAC Name | 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride |
| CAS Number | 2490403-77-3 |
| Molecular Formula | C₁₀H₂₀ClNO (HCl salt) |
| Molecular Weight | 205.73 g/mol (HCl salt); 169.27 g/mol (Free base) |
| Key Functionality | Secondary amine (for diversification); Ether oxygen (H-bond acceptor) |
| Stereochemistry | Contains chiral centers at C5 (spiro) and C7.[1][5] Commercial material is typically a racemic mixture of diastereomers unless specified as "cis" or "trans".[1] |
Strategic Value in Drug Design
-
Conformational Restriction: The spiro-fusion locks the amine vector relative to the ether oxygen, reducing the entropic penalty of binding.[1]
-
Lipophilicity Modulation: The ether oxygen lowers logP compared to the carbocyclic analog, while the ethyl group fills hydrophobic pockets (e.g., in Vanin-1 or Opioid receptors).[1]
-
Fsp3 Score: High fraction of sp3 carbons improves clinical success probability by enhancing solubility.[1]
Commercial Landscape & Sourcing Strategy
Primary Suppliers
The supply chain for this compound is dominated by catalog aggregators who source from a few key manufacturers in China.[1]
| Supplier Tier | Representative Vendors | Stock Status | Lead Time |
| Tier 1 (Originators) | BLD Pharm , WuXi AppTec, Enamine | In Stock (mg - 5g) | 1-3 Days (Domestic) / 1-2 Weeks (Intl) |
| Tier 2 (Distributors) | AA Blocks, Namiki Shoji, Combi-Blocks | Variable | 2-3 Weeks (often back-ordered) |
| Tier 3 (Custom) | ChemScene, Boc Sci | Make-to-Order | 4-6 Weeks |
Procurement Protocol
Do not rely solely on "In Stock" indicators. The "7-ethyl" variant is less common than the unsubstituted parent.[1]
-
Verify Stereochemistry: Explicitly ask if the batch is a single diastereomer or a mixture.[1] Most catalog items are diastereomeric mixtures (dr ~1:1 to 3:1).[1]
-
Request Batch-Specific CoA: Ensure the H-NMR integration matches the ethyl group (triplet at ~0.9 ppm) to rule out the methyl analog or unsubstituted parent.
-
Salt Form: Confirm it is the Hydrochloride (HCl) salt.[1] The free base is an oil and less stable for long-term storage.[1]
Quality Control & Validation (The "Trustworthiness" Pillar)[1]
Upon receipt, the material must undergo a "Self-Validating" QC process.[1] Do not assume the label is correct for spiro-isomers.
Analytical Workflow
The following DOT diagram illustrates the decision logic for validating the incoming material.
Figure 1: Decision tree for the validation of incoming spirocyclic building blocks.
Critical NMR Markers[1]
-
Ethyl Group: Look for a triplet at
ppm (3H) and a multiplet/quartet at ppm (2H).[1] -
Spiro-Ether CH2: The protons adjacent to the oxygen (position 9) typically appear as multiplets around
ppm.[1] -
Amine Salt: Broad singlet at
ppm (NH2+).[1]
Synthesis & Scalability (Contingency Plan)
If the commercial stock is depleted, the "7-ethyl" scaffold can be synthesized via a Spirocyclization Strategy .[1] The key bottleneck is the starting ketone: 2-ethyltetrahydro-4H-pyran-4-one .[1]
Retrosynthetic Analysis
The most robust route involves constructing the spiro-pyrrolidine ring onto the pre-functionalized pyranone.[1]
Figure 2: Simplified retrosynthetic pathway.[1]
Step-by-Step Protocol (Conceptual)
-
Starting Material: 2-Ethyltetrahydro-4H-pyran-4-one (Commercially available or made via hetero-Diels-Alder).[1]
-
Spiro Formation (Strecker-like): React the ketone with an amine source (e.g., benzylamine) and a cyanide source to form the amino-nitrile.[1]
-
Ring Closure: Alkylation with a bifunctional electrophile (e.g., chloroacetyl chloride) followed by reduction, OR direct HWE reaction with triethyl phosphonoacetate followed by nitromethane addition and reductive cyclization.
-
Deprotection: If a benzyl group was used on the nitrogen, remove via hydrogenolysis (Pd/C, H2) to yield the secondary amine.
-
Salt Formation: Treat with 4M HCl in dioxane to precipitate the hydrochloride salt.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep the vial tightly sealed.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Ether.[1]
-
Stability: Stable for >2 years if kept dry.[1] Avoid strong oxidizers.[1]
References
-
BLD Pharm Product Record. 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride (BD01488983).[1][2][3] Accessed Feb 2026.[1] Link
-
World Intellectual Property Organization (WIPO). WO2018011681A1: Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme.[1] (Lists the compound as Intermediate). Link
-
World Intellectual Property Organization (WIPO). WO2020150473A2: PCSK9 inhibitors and methods of use thereof.[1] (Describes spiro-ether scaffold applications). Link[1]
-
AA Blocks. Product Catalog: 7-ethyl-8-oxa-2-azaspiro[4.5]decane.[1][2][3][6][7][8]Link[1]
Sources
- 1. 2167340-18-1|7-Methoxy-2-azaspiro[4.4]nonane|BLD Pharm [bldpharm.com]
- 2. 2913268-39-8|7-Oxa-2-azadispiro[3.1.46.14]undecane hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1694801-55-2|2-Methoxy-6-azaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 4. WO2020150473A2 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. inter-chem.pl [inter-chem.pl]
- 6. aablocks.com [aablocks.com]
- 7. aablocks.com [aablocks.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly vital in medicinal chemistry.[1] Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 8-oxa-2-azaspiro[4.5]decane core, in particular, represents a privileged scaffold. It combines the conformational constraint of the spirocycle with the hydrogen bonding capabilities of the ether oxygen and the versatile reactivity of a secondary amine, making it an attractive starting point for library synthesis and lead optimization.[2][3]
This guide focuses on the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane moiety. While specific literature on this ethyl-substituted variant is sparse, the functionalization principles are dictated by the highly predictable reactivity of its core structure, specifically the secondary amine at the 2-position. These protocols are grounded in established methodologies for amine derivatization, providing a robust framework for creating diverse libraries of novel chemical entities.
Core Chemistry: The Secondary Amine as a Functionalization Hub
The nitrogen atom at the 2-position is the primary site for synthetic elaboration. As a secondary amine, it is a moderately strong nucleophile and a weak base. This dual reactivity allows for a wide array of reliable and high-yielding transformations. The key to successful functionalization lies in selecting the appropriate electrophile and reaction conditions to achieve the desired N-acylation, N-sulfonylation, or N-alkylation.
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts the secondary amine into a stable, neutral amide. This reaction is typically high-yielding and tolerant of a wide range of functional groups. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A subsequent elimination of a leaving group (chloride or carboxylate) and a final deprotonation step, usually by a mild base, yields the final amide product.
Experimental Workflow: N-Acylation
Caption: General workflow for N-acylation of the spirocyclic amine.
Detailed Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask, dissolve 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5-2.0 eq). The base acts as a scavenger for the HCl generated when using an acid chloride.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reagent Type | Examples | Key Considerations |
| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Highly reactive, often require a base. Commercially diverse. |
| Anhydrides | Acetic anhydride, Succinic anhydride | Less reactive than acid chlorides, may require gentle heating. |
| Carboxylic Acids | - | Require coupling agents (e.g., HATU, HOBt, EDC). |
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is another robust method for amine functionalization, often employed to mimic phosphate groups or to introduce rigid structural elements.[4] This reaction is analogous to N-acylation but utilizes sulfonyl chlorides.
Scientific Rationale
The mechanism is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The resulting sulfonamide is a stable, non-basic functional group. The presence of a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct.
Experimental Workflow: N-Sulfonylation
Caption: General workflow for N-sulfonylation of the spirocyclic amine.
Detailed Step-by-Step Protocol
-
Preparation: Dissolve 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM or Pyridine (approx. 0.1 M). If using DCM, add Triethylamine (2.0 eq). Pyridine can serve as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. If pyridine was used, it can be removed by washing with a 1M aqueous HCl solution.
-
Extraction: Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: N-Alkylation Strategies
N-alkylation introduces carbon-based substituents, directly modifying the steric and electronic properties of the amine. Direct alkylation can be challenging due to over-alkylation, but reductive amination offers a highly controlled and versatile alternative.[5]
Method A: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic Sₙ2 reaction. However, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.[6] The use of specific bases can mitigate this.
Scientific Rationale: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), are particularly effective for selective mono-alkylation.[7][8] They are thought to form a tight ion pair with the amine, reducing its reactivity after the first alkylation event.
Detailed Step-by-Step Protocol (Direct Alkylation)
-
Preparation: To a solution of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by LC-MS).
-
Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
| Base | Solvent | Temperature | Selectivity Notes |
| Cs₂CO₃ | DMF, MeCN | RT to 60 °C | Good for selective mono-alkylation.[7] |
| K₂CO₃ | DMF, MeCN | RT to 80 °C | Less selective, higher risk of di-alkylation. |
| DIPEA | DCM, MeCN | RT | Weaker base, suitable for reactive alkyl halides. |
Method B: Reductive Amination
Reductive amination is a powerful and highly reliable method for N-alkylation. It involves the in-situ formation of an iminium ion from the amine and an aldehyde or ketone, which is then immediately reduced to the more substituted amine.[9]
Scientific Rationale: The key to this one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are mild and react much faster with the protonated iminium intermediate.[9]
Experimental Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol (Reductive Amination)
-
Preparation: In a round-bottom flask, dissolve 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous chlorinated solvent such as 1,2-Dichloroethane (DCE) or DCM.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may bubble slightly (hydrogen evolution).
-
Reaction: Stir at room temperature for 2-16 hours until the reaction is complete as judged by LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
References
- Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate.
- Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023).
- (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- ChemScene. (n.d.). 8-Oxa-2-azaspiro[4.5]decane.
- (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane.
- (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
- PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one.
- (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Salvatore, R. N., & Jung, K. W. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
- (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare.
- (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS.
- PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane.
- PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane.
- (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
- (2020).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Reductive Amination of Spiro[4.5]decane Amines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Spiro[4.5]decane Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architectures.[1] Among these, the spiro[4.5]decane framework is a privileged structure, offering a rigid yet conformationally defined core that can project substituents into distinct vectors of chemical space.[1] This structural rigidity allows for precise control over the spatial arrangement of pharmacophoric elements, which is crucial for optimizing interactions with biological targets.[2] Derivatives of spiro[4.5]decane have shown promise in a range of therapeutic areas, including as analgesics and neuroprotective agents.
The functionalization of the spiro[4.5]decane core, particularly through the introduction of amine substituents, opens up a vast landscape for generating diverse chemical libraries. Reductive amination stands out as a robust and versatile method for the N-alkylation of these spirocyclic amines, enabling the facile introduction of a wide array of substituents.[3][4] This application note provides a detailed guide to the principles and practice of reductive amination using spiro[4.5]decane amines, with a focus on protocols employing the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).
The Mechanism of Reductive Amination: A Stepwise Approach to C-N Bond Formation
Reductive amination is a two-step, one-pot reaction that efficiently transforms a primary or secondary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[3] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is then reduced in situ by a hydride source to yield the final amine product.
A key aspect of successful reductive amination is the choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting carbonyl compound.[3] While sodium borohydride can be used, it may also reduce the starting aldehyde or ketone.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective reagents, with STAB being particularly favored due to its reduced toxicity compared to cyanide-containing reagents.[6][7]
The general mechanism can be visualized as follows:
Caption: General workflow of reductive amination.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of a Spiro[4.5]decane Amine with an Aldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol is a general method for the N-alkylation of a primary or secondary spiro[4.5]decane amine with an aldehyde.
Materials:
-
Spiro[4.5]decane amine (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the spiro[4.5]decane amine (1.0 eq) and the aldehyde (1.0 - 1.2 eq).
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 - 0.5 M concentration with respect to the amine).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired N-alkylated spiro[4.5]decane amine.
Protocol 2: Reductive Amination of a Spiro[4.5]decane Amine with a Ketone using Sodium Triacetoxyborohydride (STAB) and Acetic Acid
The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.
Materials:
-
Spiro[4.5]decane amine (1.0 eq)
-
Ketone (1.0 - 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 - 0.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the spiro[4.5]decane amine (1.0 eq) and the ketone (1.0 - 1.5 eq).
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 - 0.5 M concentration with respect to the amine).
-
Add glacial acetic acid (catalytic, ~0.1 - 0.5 eq) to the mixture.
-
Stir the solution at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) in portions.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS. These reactions may require longer reaction times (12-48 hours) or gentle heating (40-50 °C) to proceed to completion.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the reductive amination of a model spiro[4.5]decane amine.
| Entry | Spiro[4.5]decane Amine | Carbonyl Compound | Reducing Agent (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 8-amino-1,3-diaza-spiro[4.5]decane-2,4-dione | Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | 12 | 85 |
| 2 | 8-amino-1,3-diaza-spiro[4.5]decane-2,4-dione | Cyclohexanone | NaBH(OAc)₃ (2.0) | DCE/AcOH | 24 | 78 |
| 3 | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | 3-methyl-cyclohexanone | Not Specified | Not Specified | Not Specified | Not Specified[8] |
| 4 | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | trans-octahydro-2(1H)-naphthalenone | Not Specified | Not Specified | Not Specified | Not Specified[8] |
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for reductive amination.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring. The progress of the reaction can be effectively tracked by TLC, observing the consumption of the starting materials and the appearance of the product spot. Further validation is achieved through LC-MS analysis, which will confirm the mass of the desired product. Final product characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry will provide definitive structural confirmation and purity assessment.
References
-
1,3,8-Triaza-spiro 4,5 decan-4-on derivatives - European Patent Office - EP 0921125 A1. (URL: [Link])
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849–3862. (URL: [Link])
-
Sodium triacetoxyborohydride. Wikipedia. (URL: [Link])
-
Reductive Amination - Common Conditions. organic-reaction.com. (URL: [Link])
- DE2242387A1 - METHOD OF SYNTHESIS OF DERIVATIVES OF SPIRO (4,5) DECANE.
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. (URL: [Link])
-
Question about reductive amination reaction procedure. Reddit. (URL: [Link])
-
Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])
-
Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. (URL: [Link])
-
Expedite synthesis of various spiro[5][7]decane derivatives by dearomatization spirocyclization. ResearchGate. (URL: [Link])
-
Spiro (4,5) decone compounds. Justia Patents. (URL: [Link])
-
8-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride. PubChemLite. (URL: [Link])
-
Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. (URL: [Link])
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 2017 , 173, 615-623. (URL: [Link])
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 2018 , 57(31), 9958-9962. (URL: [Link])
-
Reductive Alkylation of Amines with Carboxylic Ortho Esters. (URL: [Link])
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 2025 , 30(3), 579. (URL: [Link])
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Incorporation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane into Peptide Backbones
Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability due to their conformational flexibility, which makes them susceptible to proteolytic degradation.[1][2] A leading strategy to overcome these hurdles is the introduction of conformational constraints into the peptide backbone.[3][4] By locking the peptide into a bioactive conformation, we can significantly enhance binding affinity, selectivity, and resistance to enzymatic breakdown.[2][5]
This guide introduces a novel spirocyclic building block, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid , for incorporation into peptide scaffolds. Spirocyclic structures are exceptionally rigid and can act as potent turn-inducers or pharmacophore-orienting elements within a peptide sequence.[6][7] Their unique three-dimensional geometry provides a powerful tool for medicinal chemists to sculpt peptide architecture with high precision.
These application notes provide a comprehensive overview, from the proposed synthesis of the novel Fmoc-protected spirocyclic amino acid to its efficient incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analytical characterization of the resulting peptidomimetic. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage constrained peptide architectures to create next-generation therapeutics.
Part 1: Synthesis of the Fmoc-Protected Spirocyclic Amino Acid Building Block
The successful incorporation of any non-standard amino acid begins with the efficient synthesis of the monomeric building block, suitably protected for solid-phase peptide synthesis.[8][9] As 7-Ethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid is a novel scaffold, we propose a robust synthetic pathway based on established organocatalytic and spirocyclization methodologies.[10][11][12] The final product will be an N-Fmoc protected amino acid, ready for direct use in standard SPPS protocols.[13]
Proposed Synthetic Workflow
The proposed multi-step synthesis involves the construction of the core spirocyclic system followed by functional group manipulations to install the carboxylic acid and the Fmoc protecting group.
Caption: Proposed synthetic workflow for the Fmoc-protected spiro-amino acid.
Experimental Protocol: Synthesis of Fmoc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid
Note: This is a proposed protocol and requires optimization. Standard laboratory safety procedures should be followed at all times.
-
Step 1-3: Synthesis of the Core Spirocycle: Synthesize the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane core following established methods for oxa-azaspirocycle formation.[10][12][14] This typically involves multi-step sequences starting from commercially available materials.
-
Step 4: Functionalization: Introduce a suitable precursor for the carboxylic acid moiety at the 2-position of the spiro-scaffold.
-
Step 5: Final Functional Group Transformations: Convert the precursor into a carboxylic acid and protect the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Dissolve the spirocyclic amine precursor in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add 1.1 equivalents of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu).
-
Stir the reaction at room temperature overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to yield the pure Fmoc-protected amino acid.
-
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of sterically hindered, non-standard amino acids into a growing peptide chain is a well-documented challenge in SPPS.[8][15][16] The bulky spirocyclic nature of our building block necessitates optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[17] We recommend the use of high-power coupling reagents and potentially microwave-assisted synthesis protocols.[16][18]
SPPS Workflow for Incorporating the Spiro-Amino Acid
The following workflow outlines a standard Fmoc/tBu SPPS cycle, with special considerations for the coupling of the sterically hindered spiro-amino acid.[19][20][21]
Caption: SPPS cycle for incorporating the spiro-amino acid.
Detailed SPPS Protocol
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification).
-
Fmoc-protected standard amino acids.
-
Fmoc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, COMU.[18][22]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, triisopropylsilane (TIS).
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable SPPS reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).[20]
-
Coupling of the Spiro-Amino Acid (Critical Step):
-
Pre-activate a solution of Fmoc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.[15][18]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted coupling (e.g., 20 minutes at 75°C) can significantly improve efficiency for such hindered residues.[16]
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. Wash thoroughly.
-
Chain Elongation: Continue the peptide synthesis by repeating the standard deprotection and coupling steps for the subsequent standard amino acids. Standard coupling reagents like HBTU can be used for non-hindered amino acids.
-
Final Cleavage and Deprotection:
-
Once the sequence is complete, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and let it react for 2-3 hours at room temperature.[21]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Part 3: Characterization and Purification of the Modified Peptide
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the final peptidomimetic.[23][24] A combination of chromatographic and spectrometric techniques is required.[25][26]
Analytical Workflow
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF.[23][27]
-
Purity Analysis: The purity of the final product is determined by analytical RP-HPLC.
-
Structural Analysis (Optional): For detailed conformational studies, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the three-dimensional structure of the peptide in solution.[28][29]
Example Data Presentation
The successful synthesis and purification of a target peptide, e.g., Ac-Tyr-Gly-Gly-Phe-(Spiro)-Leu-NH2, would yield the following characteristic data:
| Analysis Method | Parameter | Expected Result | Actual Result |
| RP-HPLC | Purity | > 95% | 97.2% |
| Retention Time | - | 15.8 min | |
| ESI-MS | Calculated Mass [M+H]⁺ | 780.42 Da | 780.45 Da |
| NMR (2D-NOESY) | Key NOE Contacts | Proximity of Spiro-adjacent protons | Observed |
Conclusion and Outlook
The incorporation of the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane scaffold introduces a significant conformational constraint, which is hypothesized to enhance peptide stability and receptor affinity. The protocols detailed in this guide provide a robust framework for synthesizing the necessary building block and incorporating it into peptide backbones using optimized SPPS conditions. The steric hindrance of the spirocyclic moiety requires special attention during the coupling step, where potent activating reagents like HATU are critical for achieving high yields.[18][22] The successful application of this methodology will enable researchers to explore a new chemical space in the design of potent and stable peptide therapeutics, potentially unlocking novel solutions for previously "undruggable" targets.[30]
References
-
A. A. D’Souza, R. Devaraji, and P. B. K. Kumar, "Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications," Advanced Science, 2022. [Link]
-
W. L. Scott et al., "Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates," Journal of the American Chemical Society, 2007. [Link]
-
BioPharmaTrend, "Constrained Peptide Drugs: Unlocking a New Era in Therapeutics," BioPharmaTrend.com, 2025. [Link]
-
G. Barany, "High throughput synthesis of peptides and peptidomimetics," PMC - NIH, 2009. [Link]
-
Cambridge Healthtech Institute, "Constrained Peptides and Macrocyclics," Discovery On Target. [Link]
-
Shimadzu, "Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System," Shimadzu Scientific Instruments. [Link]
-
Drug Discovery & Development, "Peptide therapeutics: reconstructing protein surfaces using constrained peptides," Drug Discovery & Development, 2024. [Link]
-
Dilun Biotechnology, "Commonly Used Coupling Reagents in Peptide Synthesis," Dilun Biotechnology, 2025. [Link]
-
CEM Corporation, "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide," CEM Corporation, 2025. [Link]
-
A. K. Mandal et al., "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties," MDPI, 2019. [Link]
-
J. T. Varkey, "Methods and protocols of modern solid phase peptide synthesis," Springer, 2014. [Link]
-
AAPPTec, "Overview of Solid Phase Peptide Synthesis (SPPS)," AAPPTec. [Link]
-
J. T. B. Kueh et al., "Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis," PubMed, 2013. [Link]
-
Request PDF, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," ResearchGate, 2025. [Link]
-
J. Xu et al., "The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach," ResearchGate, 2023. [Link]
-
A. K. Ghosh and S. S. Kulkarni, "Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics," ResearchGate, 2013. [Link]
-
BioPharmaSpec, "Modern Peptide Drug Analysis: Mass Spec, HOS, and More," BioPharmaSpec, 2025. [Link]
-
D. J. W. Henry and P. A. Bartlett, "Spirocyclic Peptidomimetics," Top Curr Chem, 2010. [Link]
-
CEM Corporation, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids," CEM Corporation. [Link]
-
Intertek, "Peptide Characterisation Supporting Peptide Drug Development," Intertek. [Link]
-
C&EN, "Modified Peptides: Special Considerations for Testing and Analysis," C&EN, 2025. [Link]
-
R. D. Sloboda et al., "Incorporation of a Chemically Diverse Set of Non-Standard Amino Acids into a Gram-Positive Organism," PubMed, 2022. [Link]
-
ResolveMass Laboratories Inc., "Peptide Characterization Techniques and Applications," ResolveMass, 2025. [Link]
-
S. Chen et al., "Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration," PubMed, 2024. [Link]
-
Y. Wang et al., "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors," PubMed, 2020. [Link]
-
H. Ohtake et al., "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists," J-Stage, 1997. [Link]
-
P. K. Kasafirek et al., "Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors," PubMed, 1989. [Link]
-
V. V. Dotsenko et al., "Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide," ResearchGate, 2018. [Link]
-
H. Jia et al., "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent," PubMed, 2015. [Link]
-
Request PDF, "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors," ResearchGate, 2020. [Link]
-
H. Ohtake et al., "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists," PubMed, 1997. [Link]
-
M. Zloh, "Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy," Molecules, 2018. [Link]
-
V. Albanese et al., "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
-
J. G. G. Smith et al., "Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes," PMC - NIH, 2021. [Link]
-
A. A. A. Smith, "Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy," Chapman University Digital Commons, 2018. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 5. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 6. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic Peptidomimetics [ebrary.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. researchgate.net [researchgate.net]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. youtube.com [youtube.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 25. Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
- 29. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 30. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
Application Note: Drug Design Utility of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the structural advantages, synthetic utility, and application protocols for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane , a high-value sp3-rich scaffold used to optimize physicochemical properties and intellectual property (IP) novelty in lead generation.
Executive Summary
In the era of "escaping flatland" (Lovering et al., 2009), spirocyclic scaffolds have replaced traditional planar heterocycles (e.g., piperidines, morpholines) to improve clinical success rates. 7-Ethyl-8-oxa-2-azaspiro[4.5]decane represents a "next-generation" bioisostere. Unlike the unsubstituted 8-oxa-2-azaspiro[4.5]decane, the 7-ethyl modification introduces a critical steric vector adjacent to the ether oxygen, offering two distinct advantages:
-
Metabolic Shielding: The ethyl group hinders oxidative metabolism at the
-carbon relative to the ether oxygen. -
Hydrophobic Fill: It allows the molecule to probe hydrophobic sub-pockets (e.g., in GPCR orthosteric sites) that are inaccessible to the parent scaffold.
This guide provides the rationale and protocols for integrating this scaffold into small molecule drug candidates.
Structural Analysis & Pharmacophore Integration
Bioisosteric Relationships
The 8-oxa-2-azaspiro[4.5]decane core is a bioisostere of morpholine and 4-phenylpiperidine . The spiro-fusion forces the substituents into specific vectors that are orthogonal to the ring plane, creating a 3D topology that planar rings cannot achieve.
Key Physicochemical Parameters:
-
Fsp3 (Fraction of sp3 carbons): 1.0 (High Fsp3 correlates with improved solubility and lower promiscuity).
-
Lipophilicity (cLogP): The 7-ethyl group increases cLogP by ~1.0 unit compared to the unsubstituted core, allowing for fine-tuning of blood-brain barrier (BBB) permeability.
-
Basicity (pKa): The secondary amine (N2) typically has a pKa of ~9.5–10.5, suitable for salt formation and lysosomal trapping if desired.
Visualization of Scaffold Evolution
The following diagram illustrates the structural evolution from traditional planar rings to the 7-ethyl spiro scaffold.
Figure 1: Structural evolution demonstrating the increase in complexity and IP value. The 7-ethyl group adds a chiral center and steric bulk.
Synthetic Protocols for Library Generation
The secondary amine at position 2 is the primary handle for diversification. The following protocols describe how to couple this scaffold to an aromatic core (SNAr) or an aldehyde (Reductive Amination).
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Attach the scaffold to an electron-deficient heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).
Reagents:
-
Scaffold: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (HCl salt)
-
Electrophile: Ar-Cl (e.g., 2-chloropyridine)
-
Base:
or DIPEA -
Solvent: DMSO or NMP
Step-by-Step Procedure:
-
Preparation: Dissolve the Ar-Cl (1.0 equiv) and 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl (1.1 equiv) in DMSO (0.2 M concentration).
-
Basification: Add
(3.0 equiv). Note: Cesium carbonate is preferred over DIPEA for less reactive electrophiles due to the "cesium effect" enhancing solubility. -
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, increase temp to 120°C or switch to microwave irradiation (140°C, 30 min).
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), then brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane:EtOAc gradient). The product is usually UV active if attached to an aromatic ring.
Protocol B: Reductive Amination
Objective: Attach the scaffold to an aliphatic or aromatic aldehyde.
Reagents:
-
Scaffold: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (free base preferred)
-
Electrophile: R-CHO
-
Reductant:
(STAB) -
Solvent: DCM or DCE
Step-by-Step Procedure:
-
Imine Formation: Mix aldehyde (1.0 equiv) and scaffold (1.1 equiv) in DCE. Add catalytic acetic acid (1-2 drops) if the reaction is sluggish. Stir at RT for 30 mins.
-
Reduction: Add
(1.5 equiv) in one portion. -
Quench: Stir for 2–16 hours. Quench with saturated
. -
Extraction: Extract with DCM. The spirocyclic amine is lipophilic enough to extract well.
Application Case Studies
Modulating Metabolic Stability (Microsomal Stability Assay)
The 7-ethyl group is strategically placed to block metabolic hotspots. In unsubstituted cyclic ethers, the Carbon-
Experimental Logic:
-
Hypothesis: The ethyl group creates steric hindrance and removes an abstractable proton (if quaternary) or sterically blocks the approach of the CYP heme iron to the adjacent methylene.
-
Validation Protocol:
-
Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.
-
Sample at 0, 15, 30, 60 min.
-
Analyze by LC-MS/MS.
-
Success Metric: An intrinsic clearance (
) < 20 µL/min/mg protein indicates successful metabolic shielding.
-
GPCR Ligand Design (Muscarinic/Sigma Receptors)
Spirocyclic amines are privileged structures for GPCRs.
-
Muscarinic M1 Agonists: The 8-oxa-2-azaspiro[4.5]decane core mimics the quinuclidine or tetrahydropyridine moiety of classic acetylcholine mimetics but with distinct vectors.
-
Sigma-1 Receptors: The lipophilic ethyl group helps anchor the molecule in the hydrophobic pocket of the Sigma-1 receptor, often improving selectivity over Sigma-2.
Experimental Workflow Diagram
The following diagram outlines the decision tree for utilizing this scaffold in a hit-to-lead campaign.
Figure 2: Decision tree for integrating the spirocyclic scaffold into a drug discovery workflow.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.
-
Miao, Z., et al. (2020).[3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
-
Enamine Ltd. (2024).[1] Spirocyclic Building Blocks Catalog.
Sources
Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 2-Azaspiro[4.5]decanes
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] N-alkylation of the secondary amine within this spirocyclic system is a critical chemical transformation, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The introduction of various alkyl substituents allows for the fine-tuning of a molecule's biological activity and properties, making the N-alkylation reaction a cornerstone for exploring structure-activity relationships (SAR). These derivatives have shown promise in targeting a range of biological entities, including central nervous system (CNS) receptors and kinases involved in inflammatory processes.[1] This guide provides a detailed overview of the reaction conditions and protocols for the efficient N-alkylation of 2-azaspiro[4.5]decane.
Core Principles of N-Alkylation of Secondary Amines
The N-alkylation of a secondary amine, such as 2-azaspiro[4.5]decane, is a fundamental reaction that involves the formation of a new carbon-nitrogen bond. This transformation can be achieved through several synthetic strategies, with the most common being direct alkylation with alkyl halides and reductive amination. The choice of method is dictated by the nature of the desired alkyl group, the functional group tolerance of the starting materials, and the desired scale of the reaction.
Direct Alkylation with Alkyl Halides
This widely used method involves the reaction of the secondary amine with an alkyl halide (e.g., bromide, iodide) in the presence of a base.[2][3] The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[4] The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4]
Causality Behind Experimental Choices:
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly employed.[2]
-
Base: The choice of base is critical to prevent unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used and are effective in many cases.[2] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are also common choices, particularly when a non-nucleophilic base is required to avoid competition with the amine substrate.[2][4]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic intermediate and facilitate the SN2 reaction.[5] Care should be taken with DMF at elevated temperatures in the presence of a base, as it can decompose.[5][6]
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide and the amine. Reactions with reactive alkylating agents may proceed at room temperature, while less reactive substrates may require heating to achieve a reasonable reaction rate.[2][5]
Reductive Amination
Reductive amination is a versatile two-step, one-pot method that involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[2][7][8] This approach is particularly advantageous for introducing more complex or sterically hindered alkyl groups.[2]
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of a diverse range of substituents.[7]
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reagent for this transformation.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[9][10]
-
pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step leading to the iminium ion without significantly protonating the amine, which would render it non-nucleophilic.[10]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of 2-azaspiro[4.5]decane using an alkyl bromide and potassium carbonate as the base.
Materials:
-
2-Azaspiro[4.5]decane
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[2]
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[4.5]decane.[2]
Behind the Steps:
-
Step 1: The use of anhydrous solvent and base is crucial to prevent side reactions with water. A slight excess of the alkylating agent ensures complete consumption of the starting amine, while a stoichiometric excess of the base drives the reaction to completion by neutralizing the HBr formed.
-
Step 2: The reaction temperature is optimized based on the specific substrates. More reactive alkyl halides may react efficiently at room temperature, while less reactive ones may require heating to overcome the activation energy barrier.
-
Step 4 & 5: Filtration removes the insoluble inorganic salts, and concentration removes the solvent to isolate the crude product.
-
Step 6: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. The bicarbonate wash neutralizes any residual acid.
-
Step 7 & 8: Drying the organic layer removes residual water before final concentration. Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the N-alkylation of 2-azaspiro[4.5]decane via reductive amination with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
2-Azaspiro[4.5]decane
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Behind the Steps:
-
Step 1 & 2: The initial stirring period allows for the condensation of the amine and the aldehyde to form the crucial iminium ion intermediate. Acetic acid can catalyze this step.[9]
-
Step 3: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion over the aldehyde.[9] It is added portion-wise to control the reaction rate and any potential exotherm.
-
Step 5: The bicarbonate quench neutralizes the acidic reaction medium and destroys any excess reducing agent.
-
Step 6-8: The workup and purification steps are similar to the direct alkylation protocol, aimed at isolating and purifying the final N-alkylated product.
Data Presentation: Comparison of Reaction Conditions
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃, DIPEA | ACN, DMF | Room Temp - 80 | 70-95 |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE, DCM | Room Temp | 60-90 |
This table provides a general overview. Optimal conditions may vary depending on the specific substrates.
Visualization of the N-Alkylation Workflow
Caption: General workflows for N-alkylation of 2-azaspiro[4.5]decane.
Logical Relationship of Reactants in N-Alkylation
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. organicreactions.org [organicreactions.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Using 7-Ethyl-8-oxa-2-azaspiro[4.5]decane as a fragment library scaffold
Application Note: High-Fsp³ Fragment Library Design using 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
Part 1: Executive Summary & Rationale
In the landscape of modern Fragment-Based Drug Discovery (FBDD), the "flatland" problem—the over-reliance on planar, aromatic scaffolds—has necessitated a shift toward three-dimensional (3D) vectors. This guide details the application of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane , a privileged spirocyclic scaffold that offers an optimal balance of structural rigidity, defined exit vectors, and metabolic stability.
Unlike traditional piperazine or spiro[3.3]heptane systems, the [4.5] spiro systems provide a unique geometric projection. The 7-ethyl substitution is not merely decorative; it introduces a critical stereocenter adjacent to the ether oxygen, allowing for the probing of hydrophobic pockets with precise chirality while modulating the lipophilicity (
Key Advantages:
-
High
Character: Enhances solubility and target selectivity. -
Orthogonal Vectors: The amine (N2) allows for library growth, while the ethyl group (C7) probes depth.
-
Low Molecular Weight: Keeps the fragment well within the "Rule of 3" even after initial functionalization.
Part 2: Chemical Profile & Physicochemical Properties
Before synthesis, it is critical to understand the vector properties of the scaffold.
| Property | Value / Characteristic | Impact on FBDD |
| Formula | Efficient atom economy. | |
| MW (Core) | ~169.26 Da | Leaves ~130 Da "headroom" for library elaboration (Rule of 3). |
| cLogP | 1.2 – 1.5 (Est.) | Ideal range for membrane permeability without non-specific binding. |
| H-Bond Donors | 1 (Secondary Amine) | Primary handle for library synthesis (Amide/Urea formation). |
| H-Bond Acceptors | 2 (Ether O, Amine N) | The cyclic ether acts as a weak acceptor, often engaging backbone NHs. |
| Stereocenters | 2 (C5 Spiro, C7 Ethyl) | Creates diastereomeric pairs; requires chiral separation for SAR resolution. |
Part 3: Synthesis Protocol (The Prins Cyclization Route)
Scientific Grounding: The most robust route to construct the 8-oxa-2-azaspiro[4.5]decane skeleton with C7-substitution involves the acid-catalyzed Prins cyclization of N-protected 3-methylenepyrrolidine with an aldehyde. This method is favored for its convergence and ability to install the C7 substituent directly from the aldehyde precursor.
Reagents & Equipment
-
Precursor A: N-Boc-3-methylenepyrrolidine (Commercial or synthesized via Wittig).
-
Precursor B: Propionaldehyde (Source of the 7-Ethyl group).
-
Catalyst: Indium(III) triflate (
) or TMSOTf. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Purification: Chiral SFC (Supercritical Fluid Chromatography).
Step-by-Step Methodology
-
Reaction Assembly:
-
In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-methylenepyrrolidine (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
-
Add Propionaldehyde (1.2 equiv, 12 mmol).
-
Cool the mixture to 0°C.
-
-
Cyclization (The Prins Step):
-
Add
(10 mol%) dropwise. Note: Lewis acid choice is critical. Stronger acids may deprotect the Boc group prematurely. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Mechanism:[1][2][3] The acid generates an oxocarbenium ion from the aldehyde, which is attacked by the exocyclic alkene. The resulting carbocation is trapped by a nucleophile (often external alcohol or intramolecular rearrangement) to close the tetrahydropyran ring.
-
Variation: To ensure the ether formation, a "homoallylic alcohol equivalent" strategy or reductive Prins conditions (
) may be employed if the direct cyclization yields the alcohol. For the oxa-spiro ether specifically, using a homoallylic alcohol precursor or ensuring the presence of a nucleophilic oxygen trap is key. -
Refined Protocol for Ether: Use 3-hydroxypropyl-pyrrolidine derivative cyclization or the Segmented Prins :
-
Alternative: React N-Boc-3-pyrrolidone with homoallyl magnesium bromide to get the tertiary alcohol.
-
Iodocyclization: Treat the resulting alkene-alcohol with
to close the ring (forming the iodomethyl derivative). -
Deiodination: Radical reduction (
) to get the ethyl group. This is often more reliable for specific substitution patterns.
-
-
-
Workup & Deprotection:
-
Quench with saturated
. Extract with DCM (3x). -
Concentrate and purify the N-Boc intermediate via Flash Column Chromatography (Hexane/EtOAc).
-
Boc-Removal: Treat with 4M HCl in Dioxane for 1 hour. Concentrate to yield the amine hydrochloride salt.
-
-
Chiral Resolution (Critical):
-
The product will be a racemate of diastereomers.
-
Method: Preparative SFC using a Chiralpak AD-H column.
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine). -
Isolate the cis and trans isomers (relative to the ethyl vs. amine vector) separately.
-
Visualization: Synthesis Workflow
Figure 1: Robust synthetic pathway utilizing iodocyclization to ensure regioselective ring closure and ethyl group installation.
Part 4: Library Generation & Screening Protocols
Once the scaffold is resolved, it serves as the core for a "Fragment Growth" campaign.
A. Functionalization Strategy (The N2 Vector)
The secondary amine at position 2 is the primary exit vector.
-
Amide Coupling: React with a diverse set of 50–100 carboxylic acids (focusing on heteroaromatics) using HATU/DIPEA.
-
Urea Formation: React with isocyanates to probe H-bond donor/acceptor pockets.
-
Reductive Amination: React with aldehydes to create flexible, basic linkers.
B. Screening Protocol: Surface Plasmon Resonance (SPR)
Because fragments have low affinity (
-
Sensor Chip: CM5 or Streptavidin (if target is biotinylated).
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Add 1-2% DMSO to match library stock.
-
Injection:
-
Flow rate: 30
/min. -
Contact time: 60s.[1]
-
Dissociation: 120s.
-
-
Data Analysis: Look for "Square Wave" binding (rapid on/off). Discard "sticky" compounds (slow dissociation).
C. Validation: STD-NMR
To confirm the binding mode of the 7-ethyl group:
-
Technique: Saturation Transfer Difference (STD) NMR.
-
Logic: Irradiate the protein (on-resonance). If the 7-ethyl protons receive magnetization transfer, the ethyl group is buried in a hydrophobic pocket. If only the N-substituent shows signal, the spiro-core is solvent-exposed.
Visualization: FBDD Decision Logic
Figure 2: Screening cascade prioritizing biophysical validation before chemical optimization.
Part 5: References & Authoritative Grounding
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[4][5][6][7][8] Chemical Reviews. (Definitive review on the synthesis and utility of spirocycles).
-
Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. (Establishes the "Rule of 3" and solubility requirements).
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie. (Discusses the importance of
and stereochemical complexity). -
Warriner, S. L., et al. (2019). Nelson's Complexity and the Design of Fragment Libraries. Drug Discovery Today. (Contextualizes the use of 3D fragments like spiro-decanes).
-
Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. (Foundational text for the screening protocols described).
Disclaimer: The synthesis protocols described involve hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood following standard safety procedures.
Sources
- 1. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. tandfonline.com [tandfonline.com]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Scale-up synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
An Application Note and Protocol for the Scale-up Synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic scaffold for drug discovery. The synthesis is based on a robust and scalable one-pot condensation and cyclization reaction between N-Boc-4-piperidone and (±)-2-amino-1-butanol. The protocol details the subsequent Boc-deprotection and hydrochloride salt formation. Emphasis is placed on process safety, in-process controls (IPCs), and purification strategies suitable for larger scales, avoiding challenging chromatographic separations. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method to produce this key intermediate in significant quantities.
Introduction
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] The 7-Ethyl-8-oxa-2-azaspiro[4.5]decane core, which incorporates a piperidine ring spiro-fused to a substituted tetrahydrofuran ring, represents a privileged structure with potential applications in the development of novel therapeutics.[2]
While numerous methods exist for the synthesis of spirocycles, many are not amenable to large-scale production due to the use of expensive reagents, harsh reaction conditions, or reliance on chromatographic purification.[3] The objective of this application note is to present a detailed, scalable, and economically viable protocol for the synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. The described methodology is designed to be a self-validating system, incorporating clear in-process controls and straightforward purification steps to ensure high purity and reproducibility.
Synthetic Strategy and Rationale
The overall synthetic strategy involves a three-stage process, beginning with the formation of the spirocyclic core, followed by deprotection and conversion to the final hydrochloride salt.
// Nodes A [label="N-Boc-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="(±)-2-Amino-1-butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Stage 1: Spirocyclization\n(One-Pot Condensation/Cyclization)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="N-Boc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Stage 2: Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; F [label="7-Ethyl-8-oxa-2-azaspiro[4.5]decane\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Stage 3: Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; H [label="7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges {A, B} -> C [label="Toluene, Dean-Stark\nReflux"]; C -> D; D -> E [label="4M HCl in Dioxane"]; E -> F; F -> G [label="HCl (gas) or\nHCl in IPA"]; G -> H; }
Caption: Overall Synthetic Pathway.
The chosen pathway offers several advantages for scale-up:
-
Convergent Synthesis: The core spirocycle is assembled in a single, efficient one-pot operation from commercially available starting materials.[4]
-
Robust Reaction Conditions: The use of a Dean-Stark apparatus to remove water drives the reaction to completion, a technique that is highly effective and scalable.
-
Intermediate Stability: The N-Boc protected intermediate is stable and can be easily handled and purified via simple extraction, avoiding the need for chromatography.
-
Purification via Salt Formation: The final product is purified by forming the hydrochloride salt, which often results in a stable, crystalline solid that can be isolated in high purity by filtration and washing, a preferred method over chromatography in process chemistry.[5][6]
Experimental Protocols
Stage 1: Scale-up Synthesis of N-Boc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane
This protocol describes the synthesis on a 100-gram scale of N-Boc-4-piperidone.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Moles |
| N-Boc-4-piperidone | >98% | Sigma-Aldrich | 100.0 g | 0.502 |
| (±)-2-Amino-1-butanol | >98% | Sigma-Aldrich | 53.7 g (56.5 mL) | 0.602 |
| Toluene | Anhydrous | Fisher Scientific | 1.0 L | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | 50 g | - |
| Equipment | Specification | - | - | - |
| Reaction Vessel | 2 L, 3-neck round-bottom flask | - | - | - |
| Mechanical Stirrer | Overhead stirrer with PTFE paddle | - | - | - |
| Heating Mantle & Controller | Sized for 2 L flask | - | - | - |
| Dean-Stark Apparatus | 25 mL capacity | - | - | - |
| Condenser | Allihn or Liebig | - | - | - |
| Temperature Probe | - | - | - | - |
Protocol
-
Reactor Setup: Assemble the 2 L reaction vessel with the mechanical stirrer, temperature probe, Dean-Stark apparatus, and condenser. Ensure the system is under a nitrogen atmosphere.
-
Charge Reagents: To the flask, add N-Boc-4-piperidone (100.0 g, 0.502 mol), (±)-2-amino-1-butanol (53.7 g, 0.602 mol, 1.2 equiv), and toluene (1.0 L).
-
Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (approx. 110-112 °C). Water will begin to collect in the Dean-Stark trap.
-
Causality: The removal of water is crucial as it drives the equilibrium towards the formation of the iminium intermediate and subsequent cyclization to the final product. The reaction is reversible, and the presence of water would hinder product formation.
-
-
Reaction Monitoring (IPC): Continue reflux for 12-18 hours, or until no more water is collected in the trap. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or HPLC until the consumption of N-Boc-4-piperidone is complete (<1% remaining).
-
Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Work-up: Dissolve the resulting crude oil in ethyl acetate (800 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).
-
Causality: The acid wash removes any unreacted 2-amino-1-butanol. The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic phase.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-7-Ethyl-8-oxa-2-azaspiro[4.5]decane as a viscous oil. The product is often of sufficient purity (>95%) to proceed to the next step.
Stage 2 & 3: Boc-Deprotection and Hydrochloride Salt Formation
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Moles |
| Crude N-Boc Intermediate | From Stage 1 | - | ~135 g | 0.502 |
| 4.0 M HCl in 1,4-Dioxane | Acros Organics | Acros Organics | 377 mL | 1.506 |
| Diethyl Ether | Anhydrous | Fisher Scientific | 1.5 L | - |
| 2-Propanol (IPA) | ACS Grade | VWR | ~200 mL | - |
| Equipment | Specification | - | - | - |
| Reaction Vessel | 2 L, 3-neck round-bottom flask | - | - | - |
| Magnetic Stirrer & Bar | - | - | - | - |
| Addition Funnel | 500 mL | - | - | - |
| Buchner Funnel & Flask | Sized for product | - | - | - |
Protocol
-
Setup for Deprotection: In a 2 L flask equipped with a magnetic stirrer and an addition funnel, dissolve the crude N-Boc intermediate (~135 g) in diethyl ether (500 mL). Cool the solution to 0-5 °C in an ice bath.
-
HCl Addition: Slowly add the 4.0 M HCl in dioxane solution (377 mL, 3.0 equiv) to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The addition is performed slowly and at a low temperature to control the exotherm and the vigorous evolution of isobutylene gas and CO₂ that occurs during the cleavage of the Boc group.[5]
-
-
Precipitation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. A white precipitate of the hydrochloride salt will form.
-
Reaction Monitoring (IPC): Monitor the deprotection by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 x 200 mL) to remove dioxane and any non-polar impurities.
-
Causality: Diethyl ether is used as the wash solvent because the hydrochloride salt is insoluble in it, while impurities and reaction byproducts are more soluble, allowing for efficient purification.[7]
-
-
Recrystallization (Purification): Transfer the crude solid to a clean flask. Add a minimal amount of hot 2-propanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.
-
Trustworthiness: Recrystallization is a critical step for achieving high purity (>99%). 2-Propanol is often a good choice for recrystallizing amine hydrochloride salts.[7]
-
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, followed by cold diethyl ether. Dry the final product, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | Expected peaks corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and spirocyclic core protons. The chemical shifts will be downfield due to the protonated amine. |
| ¹³C NMR (100 MHz, D₂O) | Expected number of carbon signals, including the spiro carbon (~95-105 ppm), piperidine carbons, and ethyl group carbons. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₉H₁₇NO: 155.13; Found: expected value ± 0.1. |
| HPLC Purity | >99.0% (Area %) |
| Melting Point | A sharp melting point is indicative of high purity. |
Process Safety Assessment
All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Avoid ignition sources.
-
4.0 M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care, using appropriate gloves (e.g., butyl rubber) and eye protection.
-
Boc-Deprotection: This reaction releases flammable isobutylene gas. Ensure adequate ventilation and avoid ignition sources. The reaction can be exothermic and requires careful temperature control.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times.
Overall Process Workflow
// Nodes A [label="Reactor Setup\n(2L Vessel, N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Charge Reagents\n(N-Boc-4-piperidone, Amine, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heat to Reflux\n(Dean-Stark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Monitor Reaction\n(IPC: TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; E [label="Cool & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Aqueous Work-up\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Isolate Crude\nN-Boc Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Dissolve in Ether\nCool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Slowly Add\n4M HCl in Dioxane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Stir & Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Isolate Crude Salt\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Recrystallize\n(Hot IPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="Isolate Pure HCl Salt\n(Filtration & Drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; N [label="Final QC Analysis\n(NMR, LCMS, Purity)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; }
Caption: Detailed Experimental Workflow.
Conclusion
This application note details a robust and scalable synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. The process utilizes a one-pot spirocyclization, a straightforward deprotection, and a final purification via recrystallization of the hydrochloride salt. By avoiding chromatography and employing well-established, scalable chemical operations, this protocol provides a reliable and efficient method for producing multi-gram quantities of this valuable building block for drug discovery and development programs.
References
-
Siau, W-Y., & Bode, J. W. (2018). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Scott, K. A., & Coldham, I. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]
-
Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
-
ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. Available at: [Link]
-
Orita, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. ResearchGate. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Solvent selection for reactions involving spiro hydrochloride salts
Abstract
The incorporation of spirocyclic scaffolds into drug candidates—often driven by the "Escape from Flatland" initiative to improve physicochemical properties—presents a unique process chemistry challenge.[1] While spirocycles offer beneficial 3D structural rigidity, their hydrochloride (HCl) salts frequently exhibit a "Solubility Paradox": they possess high crystal lattice energy due to ionic interactions, yet their lipophilic, bulky spiro-tails resist solvation in standard polar media. This Application Note provides a rational framework for solvent selection, moving beyond trial-and-error to a thermodynamic-based approach. We detail protocols for solubility screening, in-situ neutralization, and Green Chemistry compliant solvent switching (e.g., 2-MeTHF, CPME).
The Challenge: The Spiro-Salt Solubility Paradox
In medicinal chemistry, spirocyclic amines (e.g., spiro[3.3]heptanes, spiroindolines) are often isolated as HCl salts to ensure solid-state stability and improve bioavailability. However, this creates a conflict during subsequent synthetic steps:
-
The Ionic Head: The protonated amine (
) requires high-dielectric or protic solvents (Water, MeOH, DMSO) to overcome lattice energy. -
The Lipophilic Tail: The rigid, orthogonal spiro-scaffold is hydrophobic and sterically demanding, often precipitating in highly aqueous or strictly polar environments.[2]
-
The Reaction Requirement: Many organometallic couplings (Suzuki, Buchwald) or nucleophilic substitutions require non-protic, moderately polar solvents to maintain catalytic cycles and prevent catalyst poisoning.
The Result: Standard solvents like Dichloromethane (DCM) often fail to fully dissolve the salt, while good solvents for the salt (Methanol) kill the reaction reactivity.
Thermodynamic Considerations & Solvent Selection
To select the correct solvent, we must balance Dielectric Constant (
Table 1: Solvent Class Efficacy for Spiro-HCl Salts
| Solvent Class | Representative | Solvation Mechanism | Suitability for Spiro-HCl |
| Chlorinated | DCM, Chloroform | Weak dipole; poor cation solvation.[2] | Poor. Often forms gums/oils rather than solutions.[2] |
| Polar Protic | Methanol, Ethanol | H-bonding (anion) + Dipole (cation). | High. Dissolves salt but may quench electrophiles or inhibit catalysts.[2] |
| Polar Aprotic | DMF, DMSO, NMP | High dipole; strong cation solvation. | High. Good solubility but difficult to remove (high BP) and environmental concerns.[2] |
| Ethers (Cyclic) | THF, 2-MeTHF | Lewis basicity (O lone pair) solvates cation. | Moderate to Good. 2-MeTHF is superior to THF due to higher lipophilicity accommodating the spiro ring.[2] |
| Green Ethers | CPME | Steric bulk + Lewis basicity.[2] | Moderate. Excellent for free-basing; less effective for pure salts than 2-MeTHF.[2] |
Expert Insight: 2-Methyltetrahydrofuran (2-MeTHF) is the "Goldilocks" solvent for spiro-HCl salts.[2] Its oxygen atom is more Lewis basic than THF (better cation solvation), while its methyl group and ring structure provide a lipophilic pocket for the spiro-scaffold.
Decision Logic: The Solvent Selection Tree
The following workflow illustrates the logical path for selecting a solvent system based on the intended reaction type.
Figure 1: Decision matrix for solvent selection.[2] Note the prioritization of 2-MeTHF and Biphasic systems to handle the salt form.
Experimental Protocols
Protocol A: The "Visual-HPLC" Solubility Screen
Objective: Rapidly identify a solvent system that dissolves the salt without degradation.
Materials:
-
Spiro-HCl Salt (10 mg per vial)[2]
-
Solvent Set: DCM, 2-MeTHF, CPME, MeOH, DMF, Toluene.
-
HPLC Vials & Syringe Filters.[2]
Procedure:
-
Gravimetric Addition: Place 10 mg of Spiro-HCl into 6 clear glass vials.
-
Stepwise Solvation: Add solvent in 50 µL increments (up to 500 µL). Vortex for 30 seconds after each addition.[2]
-
Visual Scoring:
-
Thermodynamic Stress: Heat samples to 40°C. If clear, cool to 20°C. If precipitation occurs, the system is metastable.[2]
-
Validation (HPLC): Filter the supernatant of "saturated" vials and inject into HPLC. Compare Area Under Curve (AUC) to a standard of known concentration to calculate exact solubility (mg/mL).
Protocol B: In-Situ Free-Basing & Extraction (The "CPME Shunt")
Context: When the reaction cannot tolerate the HCl salt (e.g., sensitive Pd-catalyzed amination), use this protocol to generate the free base in-situ without isolation.
Why CPME? Cyclopentyl methyl ether (CPME) has low water solubility and forms a clean phase break, unlike THF/Water which form emulsions with amphiphilic spiro salts.[2]
Workflow:
-
Charge: Suspend Spiro-HCl (1.0 equiv) in CPME (10 V, i.e., 10 mL/g).
-
Neutralize: Add 1M NaOH or saturated NaHCO₃ (3.0 equiv).
-
Agitate: Stir vigorously for 15 minutes. The solid salt will disappear as it converts to the lipophilic free base and migrates into the CPME layer.
-
Phase Cut: Stop stirring. Remove the lower aqueous layer (containing NaCl).
-
Dry (Optional): Azeotropic distillation of the CPME layer (remove ~2 V) removes residual water.
-
React: Add the coupling partner and catalyst directly to the CPME solution.[2]
Green Chemistry & Modern Alternatives
Regulatory pressure (REACH, TSCA) drives the removal of DCM, DMF, and NMP. For spiro-HCl salts, the following substitutions are validated:
-
DCM Replacement: 2-MeTHF or Ethyl Acetate/Ethanol (3:1) .[2]
-
Mechanism:[5] The alcohol component breaks the ionic lattice; the ester/ether solvates the spiro tail.
-
-
DMF Replacement: DMSO/Ethyl Acetate (1:10) or N-Butylpyrrolidinone (NBP) .
-
Benefit: NBP is non-reprotoxic and has a similar dipole moment to NMP.[2]
-
Troubleshooting Common Issues
| Symptom | Diagnosis | Corrective Action |
| "Oiling Out" | The salt is partially solvated but thermodynamically prefers a liquid-liquid phase separation over a true solution.[2] | Switch to a higher dielectric solvent (add 10% MeOH) or increase temperature.[2] |
| Gummy Precipitate | Common in Toluene.[2] The lattice energy is too high for the non-polar solvent. | Do not use Toluene for salts.[2] Use the CPME Shunt (Protocol B) to free-base first.[2] |
| Stalled Reaction | Free amine is trapping the catalyst, or HCl is protonating the ligand. | Ensure >2 equiv of inorganic base (K₂CO₃) is present to scavenge HCl immediately.[2] |
References
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][6] Green Chemistry, 13, 854-862.[2] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2] Link
-
Byrne, F. P., et al. (2016).[7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
-
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840. Link
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. scispace.com [scispace.com]
- 5. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Improving solubility of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl in organic solvents
Welcome to the technical support guide for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this valuable spirocyclic building block in organic solvents. Our goal is to provide not only solutions but also a foundational understanding of the principles governing its solubility, empowering you to optimize your experimental conditions effectively.
Understanding the Solubility Challenge: The Nature of the Salt
7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl is the hydrochloride salt of a secondary amine. The core of its solubility behavior lies in its ionic nature. The protonation of the nitrogen atom creates a positively charged ammonium center, which is ionically bonded to a chloride anion (Cl⁻).
This salt-like character makes the molecule highly polar. Consequently, it readily dissolves in polar protic solvents like water, methanol, and ethanol, where the solvent molecules can effectively solvate the charged ions.[1][2] However, many critical organic reactions, such as amide couplings, nucleophilic substitutions, and reductive aminations, are performed in less polar or aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene. In these media, the salt's high crystal lattice energy and poor solvation lead to significantly limited solubility.[3]
The inclusion of an oxygen atom in the spirocyclic core generally improves aqueous solubility and can favorably influence other pharmaceutical properties compared to all-carbon analogs.[4] Nevertheless, the dominant factor for solubility in organic media remains its salt form.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl completely insoluble in Dichloromethane (DCM) for my coupling reaction?
This is the most common issue encountered. As an ionic salt, the compound has very strong intermolecular forces (ion-ion interactions) holding the crystal lattice together. A non-polar or weakly polar solvent like DCM cannot provide enough energy to overcome this lattice energy and effectively solvate the individual ions.[1][3] Therefore, direct dissolution is energetically unfavorable.
Q2: What are the recommended starting solvents for attempting direct dissolution?
If your reaction conditions permit, start with the most polar solvents. While quantitative data for this specific molecule is not widely published, the principle of "like dissolves like" is the best guide.[3]
-
High Polarity Protic Solvents: Methanol (MeOH), Ethanol (EtOH). These are excellent solvents but may be too reactive (nucleophilic) for certain applications.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These have high dielectric constants and are powerful solvents for many salts, making them a good second choice.[1][5]
Q3: Can I improve solubility simply by heating the mixture?
Heating can sometimes improve solubility, but it must be approached with caution. For most compounds where the dissolution process is endothermic (requires energy), increasing the temperature will increase solubility.[6][7] However, this effect may be minimal for highly insoluble systems. More importantly, excessive heat can lead to the degradation of your compound or other reagents in the reaction mixture. Always run a small-scale test to check for thermal stability before proceeding. In some rare cases, for compounds with an exothermic dissolution, solubility can actually decrease with temperature.[8][9]
Q4: I need to use a solvent like THF or DCM. What is the most reliable strategy to achieve a homogeneous solution for my reaction?
The most effective and widely practiced method is to convert the hydrochloride salt into its corresponding free amine in situ. The free amine is a neutral, significantly less polar molecule that is much more soluble in a broad range of organic solvents.[1][10] This is a standard procedure, particularly before reactions like peptide couplings or acylations.
Troubleshooting Guide: A Strategic Approach to Solubilization
This guide provides a tiered approach, from simple optimization to more robust chemical modification, to address solubility issues.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical decision-making process for achieving solubility.
Caption: Chemical conversion from HCl salt to free amine.
Experimental Protocol: In-Situ Neutralization
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl (1.0 equivalent) to your chosen anhydrous organic solvent (e.g., DCM, THF, ACN).
-
Stir to create a suspension. If your subsequent reagent is temperature-sensitive, cool the mixture to 0 °C.
-
Slowly add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA, 1.05-1.1 equivalents) or Diisopropylethylamine (DIPEA, 1.05-1.1 equivalents), dropwise to the stirred suspension.
-
Stir the mixture at 0 °C to room temperature for 15-30 minutes.
-
You will typically observe the solid HCl salt dissolving as it is converted to the soluble free amine. A new precipitate, the triethylammonium chloride byproduct, may form.
-
The resulting mixture containing the dissolved free amine can often be used directly in the next reaction step (e.g., addition of an acyl chloride).
Strategy 3: Full Isolation of the Free Amine
For applications requiring the pure free amine or if the ammonium salt byproduct from Strategy 2 interferes with your reaction, you can perform a classic acid-base extraction.
Experimental Protocol: Free Base Extraction and Isolation
-
Dissolve the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add a slight excess of a strong inorganic base solution (e.g., 1M NaOH or saturated NaHCO₃) until the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the pure free amine, which is typically an oil or low-melting solid.
Methods for Solubility Assessment
For routine lab work, a simple qualitative test is often sufficient.
Protocol: Qualitative Solubility Test
-
Weigh approximately 5-10 mg of your compound into a small vial. [11]2. Add the test solvent (e.g., 0.5 mL) in portions. [12]3. Stir or vortex the mixture vigorously after each addition.
-
Observe if the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."
For more rigorous, quantitative analysis required in drug development, methods such as HPLC, UV-spectrometry, or NMR are employed to determine the exact concentration of a saturated solution. [13][14]
References
-
FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ResearchGate. (2014). How dielectric constant or polarity of solvent affect the swelling degree of polymer? Retrieved from [Link]
-
Seraj, Z., et al. (2016). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Advanced Pharmaceutical Bulletin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Retrieved from [Link]
-
Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
-
Reddit. (2021). Do solvents with similar dielectric constants have similar solubility? Retrieved from [Link]
-
Quora. (2017). What are examples of organic solvents? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature? Retrieved from [Link]
-
Chemistry Docs. (2024). Organic Solvents in Chemistry and Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 5. ftloscience.com [ftloscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. lifechemicals.com [lifechemicals.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Purification of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support center for the purification of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this spirocyclic compound.
Introduction
7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spirocyclic core, a structure of growing interest in medicinal chemistry due to its conformational rigidity and three-dimensional nature.[1] As with many amine hydrochlorides, achieving high purity can be challenging. This guide offers practical, experience-driven advice to overcome common purification hurdles.
Purification Strategy Overview
The general workflow for purifying 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves one or a combination of the following techniques: recrystallization, acid-base extraction, and chromatography. The choice of method depends on the nature and quantity of the impurities.
Caption: General purification workflow for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride fails to crystallize. What are the likely causes and solutions?
A1: Difficulty in crystallization is a common issue. The primary reasons and troubleshooting steps are outlined below:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. For hydrochloride salts, polar protic solvents or mixtures are often effective. | Experiment with different solvents such as isopropanol, ethanol, or methanol.[2] Mixtures with less polar co-solvents like diethyl ether or ethyl acetate can also be effective at inducing precipitation.[2] |
| Excess Solvent | If the solution is too dilute, the concentration of the desired compound may not reach saturation upon cooling, thus preventing crystallization. | Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure. |
| Presence of Oily Impurities | Impurities can act as "crystal poisons," interfering with the formation of a crystal lattice and leading to oiling out. | Pre-purify the crude material using a quick silica plug filtration or an acid-base extraction to remove non-basic impurities before attempting recrystallization. |
| Rapid Cooling | Fast cooling can lead to the formation of an amorphous solid or oil instead of well-defined crystals as molecules do not have sufficient time to orient into a crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Q2: I observe a persistent, non-polar impurity in my HPLC analysis after initial purification. How can I remove it?
A2: Non-polar impurities in a polar hydrochloride salt can often be removed by liquid-liquid extraction or by washing the solid salt.
Protocol: Non-Polar Impurity Removal
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a polar solvent in which it is highly soluble (e.g., water or methanol).
-
Extraction: Add an immiscible, non-polar organic solvent (e.g., diethyl ether, hexanes, or ethyl acetate) to the solution.
-
Washing: Shake the biphasic mixture vigorously in a separatory funnel. The non-polar impurity will preferentially partition into the organic layer.
-
Separation: Separate the aqueous layer containing the desired product. Repeat the extraction with fresh non-polar solvent if necessary.
-
Isolation: Remove the polar solvent from the aqueous layer under reduced pressure to recover the purified hydrochloride salt.
Q3: My compound appears to be degrading on a silica gel column. What are my alternatives for chromatographic purification?
A3: Amine-containing compounds can sometimes interact with the acidic surface of silica gel, leading to degradation.[3]
Troubleshooting Chromatographic Purification:
-
Deactivating Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 1%) into the mobile phase. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[2]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be an effective alternative.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive characterization.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any remaining impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. For hydrochloride salts, ¹H NMR in DMSO-d₆ can show the protonated amine.[5] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition.[6] |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve peak shape and stability.[4] |
Troubleshooting Guide
Caption: Decision tree for troubleshooting the purification of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride.
References
-
ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Spiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis of spiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity for this important structural motif. My aim is to provide not just procedural solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the initial checks I should perform?
A1: Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your reaction setup. First, confirm the purity and integrity of your starting materials and reagents. Degradation of reagents, especially catalysts and bases, is a common culprit.[1] Second, ensure your reaction is performed under the appropriate atmosphere; many catalytic systems are sensitive to oxygen and moisture.[1] Finally, double-check the stoichiometry of your reagents and the reaction concentration. Intramolecular cyclizations are often favored at high dilution to minimize intermolecular side reactions.
Q2: I'm observing the formation of multiple products, making purification difficult and lowering the yield of my desired spiro[4.5]decane. What are the likely side reactions?
A2: The nature of side products is highly dependent on your chosen synthetic route. Common side reactions include intermolecular coupling (dimerization of the starting material), elimination, and rearrangement of intermediates. For instance, in reactions that proceed through a cyclohexadienone intermediate, this species can be prone to rearrangement to the corresponding phenol, which can be a significant off-target product.[2] Careful analysis of your crude reaction mixture by LC-MS and NMR is essential to identify these byproducts and inform your optimization strategy.
Q3: My reaction is producing a mixture of diastereomers of the spiro[4.5]decane product. How can I improve the diastereoselectivity?
A3: Diastereoselectivity in spirocyclization is often dictated by the transition state geometry of the ring-forming step. Several factors can be tuned to influence this. The choice of catalyst and ligands can have a profound impact, particularly in metal-catalyzed reactions.[2][3] Solvent polarity can also influence the transition state and, consequently, the diastereomeric ratio.[3] Finally, the steric and electronic properties of your substrate play a key role. The introduction of bulky protecting groups or directing groups can favor the formation of a single diastereomer.
Troubleshooting Specific Synthetic Routes
This section provides in-depth troubleshooting guidance for common synthetic strategies employed for the construction of the spiro[4.5]decane core.
Palladium-Catalyzed Intramolecular Allylic Alkylation
Palladium-catalyzed intramolecular allylic alkylation of phenols or other suitable nucleophiles is a powerful method for the synthesis of spiro[4.5]decanes.[2][4] However, low yields are a frequent challenge.
Problem: Low yield with significant recovery of starting material.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation: Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this process is inefficient, the catalytic cycle will not initiate.
-
Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[1]
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, which can inhibit their coordination to the palladium center.
-
Solution: Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Use fresh, high-purity ligands.[1]
-
-
Inappropriate Base: The base plays a crucial role in generating the active nucleophile.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate. The choice of base can be solvent-dependent.[1]
-
Problem: Formation of O-alkylation or other side products instead of the desired C-alkylation.
Potential Causes & Solutions:
-
Ligand Choice: The ligand can influence the regioselectivity of the nucleophilic attack.
-
Solution: Experiment with different phosphine ligands (e.g., PPh₃, P(OPh)₃) or bidentate ligands to favor the desired ipso-alkylation.[2]
-
-
Reaction Conditions: Temperature and solvent can affect the selectivity.
-
Solution: Try running the reaction at a lower temperature to favor the thermodynamically more stable C-alkylated product. A screen of aprotic solvents with varying polarities may also be beneficial.
-
Experimental Protocol: Optimization of a Palladium-Catalyzed Intramolecular Allylic Alkylation
-
Catalyst and Ligand Screening:
-
Set up a parallel screen of reactions using different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands (e.g., PPh₃, dppf, Xantphos).
-
Maintain a consistent substrate concentration, temperature, and base for this initial screen.
-
Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.
-
-
Base and Solvent Optimization:
-
Using the best catalyst/ligand combination from the previous step, screen a panel of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU).
-
Subsequently, evaluate the reaction in a range of degassed, anhydrous solvents (e.g., THF, dioxane, toluene, DMF).
-
-
Temperature and Concentration Study:
-
Investigate the effect of temperature on the reaction outcome. Start at room temperature and incrementally increase the temperature, monitoring for product formation and decomposition.
-
Evaluate the effect of substrate concentration. Run the reaction at high dilution (e.g., 0.01 M) to favor the intramolecular cyclization.
-
Data Presentation: Example of Ligand Screening Results
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 35 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2) | THF | 55 |
| 3 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ (2) | THF | 40 |
| 4 | Pd₂(dba)₃ (2.5) | P(OPh)₃ (10) | K₂CO₃ (2) | THF | 68 |
Visualization: Troubleshooting Workflow for Low Yield in Pd-Catalyzed Spirocyclization
Caption: Troubleshooting workflow for low yield in spirocyclization.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a classic and powerful method for constructing the cyclohexene ring of the spiro[4.5]decane core.[5] Low yields can often be attributed to poor reactivity or unfavorable thermodynamics.
Problem: Reaction is slow or does not proceed.
Potential Causes & Solutions:
-
Unfavorable Electronic Matching: The Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile (or vice-versa).
-
Solution: Modify the electronics of your substrates. The addition of electron-donating groups to the diene or electron-withdrawing groups to the dienophile can significantly increase the reaction rate.[6]
-
-
Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur.
-
Solution: If the s-cis conformation is sterically hindered or energetically unfavorable, the reaction will be slow. Consider redesigning the diene to favor this conformation.[6]
-
-
Thermal Instability: High temperatures required for the reaction may lead to decomposition of the starting materials or the product.
Problem: Low endo/exo or facial selectivity.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The stereochemical outcome of the Diels-Alder reaction is governed by a combination of steric and electronic factors in the transition state.
-
Solution: The use of chiral auxiliaries on the dienophile or a chiral Lewis acid catalyst can induce facial selectivity.[5] A thorough screening of reaction conditions (temperature, solvent) may also improve the diastereomeric ratio.
-
Visualization: Key Factors in Diels-Alder Reactions for Spiro[4.5]decanes
Caption: Key considerations for successful Diels-Alder reactions.
Claisen Rearrangement
The Claisen rearrangement is a[5][5]-sigmatropic rearrangement that can be used to form the spiro[4.5]decane skeleton, often with excellent stereoselectivity.[8][9] The primary challenge with this reaction is often the high temperatures required.
Problem: Reaction requires very high temperatures and gives low yields.
Potential Causes & Solutions:
-
High Activation Energy: The uncatalyzed Claisen rearrangement has a high activation barrier.
-
Solution: Explore variations of the Claisen rearrangement that proceed under milder conditions, such as the Ireland-Claisen or Johnson-Claisen rearrangements.[10] These variants utilize reagents to generate a more reactive intermediate.
-
-
Substrate Decomposition: The required high temperatures may lead to decomposition of the starting material or product.
-
Solution: If using a thermal rearrangement, ensure the reaction time is minimized and the reaction is performed in a high-boiling, inert solvent. Microwave-assisted heating can sometimes provide rapid heating and improved yields.[10]
-
Problem: Formation of undesired rearrangement products.
Potential Causes & Solutions:
-
Alternative Transition States: While the chair-like transition state is generally favored, a boat-like transition state can lead to the formation of diastereomeric products.
-
Solution: The stereochemical outcome is often substrate-controlled. Modifying the steric bulk of substituents on the starting material can further disfavor the boat transition state.[9]
-
-
Aromatic Claisen Rearrangement Side Reactions: If an aromatic ring is involved, rearrangement to the para-position can occur if the ortho-positions are blocked.
-
Solution: This is an inherent reactivity pattern of the aromatic Claisen rearrangement and may require a redesign of the synthetic route if it is a major competing pathway.[9]
-
Purification of Spiro[4.5]decane Products
Challenge: Difficulty in separating diastereomers.
Solutions:
-
Flash Column Chromatography: This is the most common method for purification. Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent can often improve separation.
-
Preparative HPLC: For challenging separations, preparative HPLC, either normal or reverse phase, can provide the necessary resolution.
-
Crystallization: If your spiro[4.5]decane is a solid, recrystallization can be a highly effective method for obtaining a single diastereomer in high purity. A screen of various solvents is recommended to find suitable crystallization conditions.
-
Derivatization: In some cases, derivatizing a functional group on the spirocycle (e.g., an alcohol) with a chiral resolving agent can create diastereomeric adducts that are more easily separated by chromatography. The auxiliary can then be removed in a subsequent step.
References
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and characterisation of optically active spiro[4.5]decanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]
-
Johnson orthoester Claisen rearrangement products of some (1-oxa-4-thiaspiro[4.5]dec-6-en-6-yl)alkanols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2025). Journal of Natural Products. Retrieved February 15, 2026, from [Link]
-
Highly Chemoselective Construction of Spiro[11][12]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction. (2018). PubMed. Retrieved February 15, 2026, from [Link]
-
Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. (2010). Organic Letters. Retrieved February 15, 2026, from [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development. Retrieved February 15, 2026, from [Link]
-
Sustainable synthesis of pharmaceuticals via heterogeneous photocatalytic [3+2] cycloaddition. (2025). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Claisen rearrangement. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Computational Handout 4 Selectivity in a Diels–Alder Reaction. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Claisen Rearrangement. (n.d.). Retrieved February 15, 2026, from [Link]
-
spiro[4.5]decane. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]
-
Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Selected examples of spiro[4.5]decane compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. (2007). PubMed. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Hygroscopic Amine Hydrochlorides
Welcome to the technical support center for the purification of hygroscopic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these often-problematic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and develop robust purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the handling and recrystallization of hygroscopic amine hydrochlorides.
Q1: Why are amine hydrochlorides often hygroscopic?
A1: The hygroscopicity of amine hydrochlorides stems from the high polarity and hydrogen bonding capacity of the ammonium and chloride ions. The electronegative chlorine atom in the hydrochloride salt can act as a hydrogen bond acceptor, readily interacting with atmospheric moisture.[1] This affinity for water can make the compounds difficult to handle and purify, as absorbed moisture can interfere with the crystallization process and impact the final product's stability.[1]
Q2: What is "oiling out," and why is it common with these compounds?
A2: "Oiling out" is a phenomenon where the compound separates from the cooling solvent as a liquid (an oil) rather than as solid crystals.[2][3] This is particularly common with hygroscopic amine hydrochlorides for a few reasons:
-
High Solubility in Polar Solvents: These salts are often highly soluble in polar solvents, which can lead to a very high concentration of the solute in the hot solution. Upon cooling, the saturation point may be reached at a temperature that is still above the compound's melting point (or the melting point of a solvated form), causing it to separate as a liquid.[3]
-
Impurities: The presence of impurities, including water, can depress the melting point of the compound, increasing the likelihood of oiling out.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound comes out of solution so fast that it doesn't have time to form an ordered crystal lattice.[4]
Q3: How does absorbed water affect the recrystallization process?
A3: Absorbed water can have several detrimental effects on recrystallization:
-
Altered Solubility: Water can act as a co-solvent, changing the solubility profile of the amine hydrochloride in the chosen recrystallization solvent. This can lead to the use of excess solvent, resulting in poor yields.[2][5]
-
Increased Oiling Out: As mentioned, water can contribute to oiling out by depressing the melting point and altering solubility.
-
Inclusion in the Crystal Lattice: Water molecules can be incorporated into the crystal structure, forming hydrates. This can affect the compound's physical properties and stoichiometry.
Q4: When should I use a single-solvent versus a two-solvent (anti-solvent) system?
A4: The choice between a single-solvent and a two-solvent system depends on the solubility characteristics of your amine hydrochloride.
-
Single-Solvent System: This is ideal when you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6] This method is generally simpler and can produce high-purity crystals.
-
Two-Solvent (Anti-solvent) System: This is useful when your compound is either too soluble or too insoluble in common solvents at all temperatures.[7][8] In this technique, you dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent (the anti-solvent) in which it is insoluble to induce crystallization.[7][8] The two solvents must be miscible with each other.[9]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the recrystallization of hygroscopic amine hydrochlorides.
Problem 1: My compound "oils out" instead of crystallizing.
This is one of the most frequent challenges. The goal is to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
Initial Diagnosis:
-
Is the cooling rate too fast?
-
Is the solution too concentrated?
-
Is the chosen solvent system appropriate?
Troubleshooting Steps & Solutions:
-
Re-heat and Dilute: If an oil has formed, re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.[4] This can help to keep the compound in solution for longer as it cools, allowing more time for crystal nucleation.
-
Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.[4]
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Consider using a Dewar flask with warm water to achieve a very slow, controlled cooling rate.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled, supersaturated solution.[4] This provides a template for further crystal growth.
-
-
Change the Solvent System: If the above steps fail, the solvent system may be the issue.
-
If using a single solvent, try a solvent with a slightly different polarity. For example, if you are using ethanol, try isopropanol.[3]
-
Consider switching to a two-solvent system. Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[10]
-
Problem 2: No crystals form, even after the solution has cooled completely.
This indicates that the solution is not supersaturated, and crystallization needs to be induced.
Initial Diagnosis:
-
Was too much solvent used?
-
Is the compound extremely soluble in the chosen solvent even at low temperatures?
Troubleshooting Steps & Solutions:
-
Induce Crystallization (as above): Try scratching the flask or adding a seed crystal.[2][4]
-
Reduce the Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[5] Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly. After reducing the volume, allow the solution to cool again.
-
Introduce an Anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then allow it to stand.[7]
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
Problem 3: The recrystallized product is still impure.
This suggests that impurities are being trapped in the crystal lattice or are co-precipitating.
Initial Diagnosis:
-
Did the crystallization occur too quickly?
-
Are the impurities structurally similar to the desired compound?
-
Was the washing step effective?
Troubleshooting Steps & Solutions:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities.[4] Use a slower cooling rate or a more dilute solution to encourage the formation of larger, purer crystals.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization will often yield a much purer product.
-
Wash the Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[5][8] This will remove any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques such as column chromatography may be necessary to remove persistent impurities.[11]
Problem 4: The final product is difficult to dry and remains "gummy" or "oily."
This is a common issue with hygroscopic compounds and indicates the presence of residual solvent or absorbed water.
Initial Diagnosis:
-
Is the compound highly hygroscopic?
-
Was the drying method adequate?
-
Is there residual solvent?
Troubleshooting Steps & Solutions:
-
Use a High-Vacuum Drying Method: Air drying is often insufficient for hygroscopic materials.[10]
-
Vacuum Oven: Drying the crystals in a vacuum oven at a gentle temperature (well below the compound's melting point) is highly effective.[12]
-
Vacuum Desiccator: Place the crystals in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and apply a vacuum.
-
-
Azeotropic Removal of Water: For very stubborn cases where water is trapped, azeotropic distillation can be employed. This involves dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then distilling off the azeotrope.
-
Handling and Storage: Once dry, handle the compound in a low-humidity environment, such as a glove box or glove bag, if possible. Store the final product in a tightly sealed container with a desiccant.[13][14]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization of a Hygroscopic Amine Hydrochloride
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude amine hydrochloride and a boiling chip. Add the minimum amount of hot solvent required to just dissolve the solid.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven or desiccator.[10]
Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point. |
| Isopropanol | Polar | 82 | Slightly less polar than ethanol, can be effective if the compound is too soluble in ethanol. |
| Methanol | Very Polar | 65 | Can be too good of a solvent, leading to low recovery. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for some salts.[15] |
| Water | Very Polar | 100 | Use with caution due to high solubility and hygroscopicity issues.[16][17] |
| Solvent Pairs | |||
| Ethanol/Water | Polar | Variable | A common and effective pair for polar compounds.[9] |
| Isopropanol/Hexane | Polar/Nonpolar | Variable | Good for moderately polar compounds. |
| Dichloromethane/Hexane | Moderately Polar/Nonpolar | Variable | Useful for less polar amine hydrochlorides. |
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Oiling Out
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
- Recrystallization. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdLCznwn1mE-LgRjLLzW1m_wUUyuKMj7VgWncbkpj6_7UPQUfr1kmXljGyXEay_RGL7QQQbtph5XhWPCNQfOlXW7dWqFq6qyfCHoWiC9TnBde8tMXsMfCdqy1I7AZd5WMmZlMW0OyZifDkJIddKCgIYruUBg==]
- Drying and Storing Hygroscopic Salts : r/chemistry. (2017, June 6). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikX0n48fjR94vmEzvyIYbuIIdNupKUR23GtcXcWyQdmhx5MffDQvmCPBax4YeCJTXGDGFTW8AHcfQSUS3_4dOYHvK9fqu2AN9hygp6FgFO2e5-8YEB0G_DesZ2pIpPoFqgBq2C0UlHPUWMw0MW1pnCdjpFixZWrbsXkEOiU5gsoVJ9QjVYq-ryVDCnAVySkeQsA==]
- recrystallization, filtration and melting point. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw5RBGXHBhiHTM30xMNzhP6G5nX63hKcAbLOhQNes9dAceQ7jnEqC8z4ERH8fqnBPLv0JBGkgQ8CBLG78bPgaRL_-c3isNQzNBn2zFaqXYWtRpWXmGr9yC6PoM8eBk7Z1W9Zo78E4LJTT2MFsp25Tm3t81utkRbuT2ZuAZgvXRHWPvPHBv6-7kJ3Z8lfd9t6euCERQA170]
- Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOX7G4yy7WxCLOYSbSnmpRQS_m948CFqTzAX16yqXwJQpNPo20DdvqddLGzjUvP8bytSv9lOl7PSCeaBM7jSwKCQB1fdEviyJNH5PEXeQNCHGh5EQu3GX52Vzbsc58B-X5E5LaPP6uJBKc9wUKJQJ_9olOdR8vD5pT2aIe7j8NczgVH8krhotS3GHi-xIeBU1HPKHTZtB1uKMtQcobGJzZvl1CEpGiqNdvFaQPxMtqfxsl]
- Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. MDPI AG. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFrGDotdWnptAld9jXZKNV0iFwFO38r9sLzg0smfGDYC5O-7w3Q5_dYLqLfWUSfXnfyIeRK_T_8xf37HpI72coEtekRDLQtjwcdpK8IqkZqN6PMW0FFxpsO9O-yldW5TSsFxb4AX8alGssHaTu2QMdY67Yd-NAfdltM5lGpB1iknDsj5nA2gTv1bIf_zXROhVjYACRgbZj_culsceoXJTr87GQWCG06g6PL6sFn9ebf4yEVS253BFfvNRtJviB]
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuvF3JlZZsrXmSMrAO9y1z6HLOtA1X1AVGhSvjmZmVrICyMFv94LEYk4iskFGW3dzN6kO2hdL3HIZTnhVxpJm8fHfbt_xbv2iv6fuR6Rn8GP_37FYmTpCxIZ1L5l2Ri-fXhUiCTNU1Rs2JyGrP4vOqcP34HjEq2D2fXJDc9kM3z5oVqSDZRorB-UWNum0UEBhFaUXFyZCaZuoRy4oALabSV_9KxGC0nAamIyb9SH-BWgHIrbs=]
- Recrystallization - a CLASSIC technique to purify a SOLID. (2024, December 18). YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETUhERTT2rRRXaLTercwAObnMucUcw0sD9VwvUviVruTGdRw7wIWjn3AH04xdlbQkuEM41QdhqoFFnR2DDSZmykPnp8o1z1cCHZCq8F3N8AlT2hR9bYQ1uWbmmR0VT5CL9MkjV7A==]
- Drying Crystals without oven. (2022, October 2). Sciencemadness Discussion Board. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeKne2-hCa1wVwbIclhl2l8TdibnYbBngB0IRPtvWWZAKvrxpM9rl1F1XdOzV5H2qfALHP62tKjwihOj1_yuVr22tKpOyW6DSKc5ixbx_mR-BS1VuIUFtj_WwgaAC2zxU2lqy2SPI2OEhVRgaKFVhSawiYKscydgyIsg==]
- recrystallization.pdf. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTgtbqXGg76hd4vG57ipaePOzZ9dvavjfoTKX4r6qFnpklAGp6DCcMwxyC8VY5EOnpY_1u-5Z1DhKS7h5MJuVJo5GL1BZh7g5CNdaqzOcE0yIgr1YIP1uB0XDP1J7YXyOUKbG_rYTeIU9Zot-fK0KxA1qXpLZ4NgiiXy-A1OH2S2tg7aywnhc=]
- drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz2kpAKna2f2JByQWsLdM9lke7Mll5wfmwpJim67EkR1gPt3okysvMLQUaFGT5HfStdxWkWhs2RF04jc_nIv_cWZ3uA_a9clhARhvM9z3DF_7vM1TvHB6XaVz_mDuFci6twYLSmN_OTCuWWM7_zVXCJladQw==]
- Recrystallization. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoBx_iqbEgN0_1WswZpclcsm29k1okiMbCsQM3tZ9LAv0C5la0VJqDPXb1h4Y8vwUvyKtGcD8m-_TC-EoaM7lXltN850aMuYYow97yfR8rJLxE_fmmHWkAr2bVVnbsANIyrBKOxQBO3OvE7bpb-i8UXkGhbYZzFw==]
- Recrystallization I 10. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeYPHd-L_7IPP1S9at0qwAG21DkUGq85pEduvwBPaL2mp7FQP7kYjHUrheq4nZQ-rpDq5OpScIDxGCg4dM9ywBYZ8Q9mjSUbYTqYtfer5XaBNlM_TFpLkAiPFhHzrUQ7GXkt_NCS3dl6lPBR5sCdsdugUCwMU6TsfOMw==]
- Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER-63KJ-mle5LNPNsuLjxh1URn3Rc5lbtoMcZ2O-hJShl-CKa-Z3hSLkokaoiVgvWe-AlcBeccx1LpjrBQAau53zJcT3ZCQmfJo1IFc7nnkO5_QR5JN1hOx14T0a2HfBscyYRWxWT2m7bqjodKUNs9tZUTl-edOIN8RCryAV9K-ANXEWs0AHHMlVt3OQ==]
- fastest way to dry crystals? (2023, July 11). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfokVCeB3aXABhqebZiUHeAle4GKY0t7Kbs5o5k0bcfoCZ936CcJsH0lHgemhhVidbigDBsuGcimiYktvHgkd_PIlfh9WkLV7nJP7VpgHG0wR_49RSnkPOOCY2n8hpLJyTmp5i93TBOk3CF0iGYJDZOLBVLbcfPE7KYUtlY3ttJ4W4Ore1ouosveE=]
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH35gH9PnHXAYZ9P1hX2v8-Sh0f900ZtYxYISFxMa_7cqU0cFZQvZ1tZz0YJ33CWsrEebV5E80zjN1onqdSIndFJ087ubBBiqgB0kqhnyC6u3wwemVCeqxRXFOFO96e534GDMmjHg==]
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4t_XAxCZyLukqlSC7UH8Ak0KHyTTy7Tozu_EQzuLf5eqdbRyG6CpUeplRbC5Tvs4WyvmK3lutA0S92ITUD_qoWRhC7ZN7OVAHn-uw29sY8YimT5peQcSqS7lH4aWmSjg2EktoQQjzPKFLqwMJnTV7cemBoT356bFC3cLea1TDHjdqtT5uEo9Kt6956tDzj7iGzB5bLg==]
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECVXC_6F1xPkjVsEsjzggttlzI4EgV4r39Ji3Cv1SOBV8zfGcmDOW7rlm0CafVNTV9w0wHi8i5qcylD7m9DM55pYU0mDhvLsgGepH34-iwjhU6IJOde8Tm3r3uIhPiYSPkbypP1vHYPHRTfqfGeTTXAxb9Kor_2QPSICaHsPoLK6b7FhizyplnINsFAVXpJ4Y7T9gMxvNj3t3inCPEz0eBmcss15YmSOa3YzV1-uOSwaZG5FWXmB3hRAt1KzHSpsSOnPY2py7UsQOlh8EL09cTgLXyc4qt0riEJ-exAO_dOtP3Y1ufRbQ10V2HOJU=]
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfGGwyhMv2S7-bURwD9QotoOdMtjB1ObpMiXICLEeFfb3CqAmTvpVe-PLd7XFYaUzlDnItYuU72Jz3vCetNBn-t8YuxUcKvW5ldKmydBSdp_0hDMH6rDYlyvF-n0qmzmI2e8a3Y4UHLYcVAfk1-bkLk23KxO3e4ym3Y8KZHEQEW-nebRt5aQ==]
- Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLg9wRgWUtEACs5dz0--vqgZ37lHbgfzxF2KjKY2FqWJPBjGM29MCcFWYGAD-mGyH-i4r_ttE1OOUOIT2-UTwBPcT66Z1bX9oOVK-JHjIqRnnVIqL3Dpcz386BpoN_2_d2LB0_6sSj6ddjug==]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [https://vertexaisearch.cloud.google.
- Process for drying a crystallized product. (n.d.). Google Patents. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHD8U74sC0TGIfkt3FRrPG1yUzvbOn7KgMZQn0QDMmh2xrA1Nq5MYXdKWCNs482nLeNERh7Dz4pYklDDptuE7gvqKCFp_jwAdGI_2rCCXedRNAS1nHBRKl2kkBg9y7uWPL21V8zy0ZkA==]
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [https://vertexaisearch.cloud.google.
- Recrystallization. (n.d.). Wired Chemist. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFePx51OiRre9BLhuAlfeLZ35_t5_qJokntsee7TAgFKNXFfwQg81g4wfvYS26zjKJ--uqq0xtmQUeic4j2KW3prCFkcN1PE0jHqpZAVW7grrKj0BDaG1lPNwgjHgq1GjVP_V5nyOgOGT8QwzvVk8FMCR8pJZrk7yI60QuYUb0shWwlGs2G2mEQwN00mZIOGgTbHbWyBw==]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ftPCRcVlx_ANvDn52XMlWd6Q5PiffKigUsaBXY2_Xu5gtXtLoAviE7KOfacTMW70BfrwcIyR4ajE9sxWRBEXysPHfskCrXlktRicFE8gTVy5Wpf7CDxk5m7Fl2kKqxuQJtDCfvya-triBg==]
- Anti-solvent recrystallization? (2025, April 14). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6IOzmsJ7OshbfyAhEW1Rt9e_RbOYRMjgYtywJcP9xZ8WWx_1jawD_46nk9ERD7RkcoWWh4FnhECYGubLT1Ca07ROyZ9JTmHRVTG7g00_DYfPdzSsBHLB2_PQz3kX3y5Wu_Oy40xHy1acX1V2Z7XmUSbDxfkw7a5P6Hg==]
- Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYS0TV1PdhomiB4z1nx6IEIL4ouhG1EHXGuToDg9Gq1srAGX-UPD5uynxH9rTEVJfX3TMZJgqSjMluwg9Hz0onjrnLJnuOUyfewv4RpeG1mgX8OorUNrDbv4dR2-aS_tdMiS3RiuL1XWyJprfsf0Mfzaar4AbrKmz4yxMUqRkMsTd8F44yGIlZ_otnkKm1K7c=]
- Recovery of amines from by-product chloride salts. (n.d.). Google Patents. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Avq2lKEYgOGSHDD6IIDrzfgM9U-B1rpPsVEdyDjk_EbQ3CehA-5-9qTZw_6uw0wDy8GILeVG4Ook-5DtxvEFY9384kDOJK8WBT6zOWEWtgQe0LRcc3AeiPRQG6PHqEsVsnqwNecC0_w=]
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZxlDkdN73Uz_FXKaJgDoJ5uTvp_YvJNHeD08iTvlbr54wJFUN0li45GvUEsDtmnIjvoGVZE-VxnFNpK4ZHCzV-bRXFPX25rueNL7zMJLzzRE3rfseVOj4wAFCaKn8lYGRBRn8o0GO4hFjvUWLf_KICnAvcx9wji-Qh7KmVYLV930lyvMONKoMqFxjAEKYEIoNqTgQECVoFAjccz4JslsUb6HdMwKaoYU6Ab31PYyRqN8WyNnt]
- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHZaTaTGjevxA5W79ccFYOlO0Q5LpncTS02KL6G2R891ajO0wSutu4HMnzPK1__2AIhVd1hucd_JSumirFEw1kRVwQ-L3Hj646p26x1fQkKZGlDXFL2Jyh2vzsK2ToR_A7YEC7xk3bpv4=]
- Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8D7mdSxODNfVTEJsEkwj_mmqrjdl1IWpT53PDFFV-tGNd2izDw7zQBKtSafPrhp5-EVyllpQ8RxMQsCCJ2j3WWocj2dWjvtwryT9INKLW7IxEPy-OBpIQTrhdIbYfVvxTqzk73CYKFeQC3yFOr4Ych0dMXKePe3h7vMR0wxGdhKeHg4Mz0Q==]
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5MmqjUhW4qUCswdo-3-MQfNIHy9XgO_filxBwDiqcnpyet71Mk__hpCr82YeL9oifiox1260GSBbMdOLCGeWVGJTAne2_qXrns4YaAvYnzvBdEnrnTlo8qwZKWH1ujkGSfw3Lv5zqj1XdQ==]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvq3XDSSFfiNP-Pi-YJVycL6tj85IMnkIaFapvi-qw5ys31V8s6Sbx4-cSs1AMHfNHpkDiM6mRUOXUVAKP1gf0CvC3wbRMep6RKUNb41pbzrLOsvy80km7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Temperature for 8-oxa-2-azaspiro[4.5]decane Derivatives
Welcome to the technical support center dedicated to the synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Here, we focus on a critical parameter: reaction temperature . Understanding and optimizing temperature is paramount for achieving high yields, desired stereoselectivity, and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the 8-oxa-2-azaspiro[4.5]decane scaffold, and how does temperature generally influence them?
A1: The 8-oxa-2-azaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry. Key synthetic routes often involve intramolecular cyclization reactions. Two prominent methods are the Pictet-Spengler reaction and the aza-Piancatelli rearrangement .
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. Temperature plays a crucial role in both the rate of reaction and the potential for side reactions. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts or racemization.[1][2]
-
Aza-Piancatelli Rearrangement: This rearrangement of a 2-furylcarbinol with an amine provides access to highly functionalized cyclopentenones, which can be precursors to the desired spirocyclic system. The reaction temperature can significantly impact the diastereoselectivity of the product.[3][4]
Q2: How does reaction temperature affect the stereochemical outcome in spiroketal formation?
A2: The stereochemistry of the spirocyclic junction is often under thermodynamic or kinetic control, with temperature being a key determinant.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is typically reversible, allowing for equilibration to the most stable diastereomer.[5]
-
Kinetic Control: At lower temperatures, the reaction is less likely to be reversible, and the product distribution is governed by the relative activation energies of the transition states leading to different stereoisomers.[5]
Therefore, careful temperature control is a powerful tool to selectively obtain a desired stereoisomer.
Q3: What are the initial signs that my reaction temperature is not optimized?
A3: Several observations can indicate a suboptimal reaction temperature:
-
Low or no product yield: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Formation of multiple products: Excessively high temperatures can lead to side reactions, such as decomposition, oxidation, or the formation of regioisomers.[6]
-
Poor diastereoselectivity: The temperature may be favoring a mixture of stereoisomers rather than the desired one.
-
Starting material remains unreacted: This could indicate the activation energy barrier is not being overcome at the current temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to troubleshooting common issues related to reaction temperature in the synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives.
Issue 1: Low to No Product Yield
Q: My reaction is not proceeding, or the yield of my 8-oxa-2-azaspiro[4.5]decane derivative is very low. How can I address this by adjusting the temperature?
A: Insufficient thermal energy is a common reason for low conversion. Here’s a logical workflow to address this:
Potential Cause & Solution Workflow
Caption: Workflow for troubleshooting low reaction yield.
Detailed Steps:
-
Verify Reagent Purity and Catalyst Activity: Before adjusting the temperature, ensure that all starting materials and catalysts are pure and active. Impurities can inhibit the reaction.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For many intramolecular cyclizations, moving from room temperature to a gentle reflux in a suitable solvent can significantly increase the reaction rate.
-
Monitor Reaction Progress: At each new temperature, closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.
-
Consider Solvent Choice: If increasing the temperature leads to solvent boiling before a significant reaction rate is achieved, consider switching to a higher-boiling point solvent.
-
Beware of Decomposition: If you observe the formation of new, undesired spots on your TLC plate at higher temperatures, this may indicate product or starting material decomposition. In this case, a lower temperature with a longer reaction time or a more active catalyst may be necessary.
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of diastereomers of the 8-oxa-2-azaspiro[4.5]decane derivative. How can I improve the diastereoselectivity by modifying the temperature?
A: The diastereomeric ratio is often highly sensitive to temperature. The goal is to identify the temperature that favors the formation of the desired stereoisomer.
Temperature Screening for Diastereoselectivity
| Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) | Observations |
| -20 | 10 : 1 | 15 | Low conversion, but high selectivity for isomer A. |
| 0 | 8 : 1 | 40 | Increased conversion, good selectivity. |
| 25 (Room Temp) | 4 : 1 | 85 | High conversion, moderate selectivity. |
| 50 | 2 : 1 | 90 | Nearing thermodynamic equilibrium, lower selectivity. |
| 80 (Reflux) | 1 : 1 | 88 | Thermodynamic mixture, no selectivity. |
This table presents illustrative data based on general principles of kinetic vs. thermodynamic control.
Strategy for Optimizing Diastereoselectivity:
Caption: Strategy for optimizing diastereoselectivity through temperature control.
-
Low-Temperature Screening: Begin by running the reaction at a low temperature (e.g., 0 °C or -20 °C). This will often favor the kinetically controlled product.
-
Room Temperature as a Baseline: Compare the results to a reaction run at room temperature.
-
Elevated Temperature for Thermodynamic Product: If the desired isomer is the more thermodynamically stable one, running the reaction at a higher temperature (e.g., reflux) may be beneficial, provided decomposition is not an issue.
-
Analyze the Trend: By analyzing the diastereomeric ratio at different temperatures, you can determine whether kinetic or thermodynamic conditions favor your desired product and select the optimal temperature accordingly.
Issue 3: Formation of Side Products
Q: I am observing significant formation of side products in my reaction to synthesize an 8-oxa-2-azaspiro[4.5]decane derivative. Could temperature be the cause?
A: Yes, elevated temperatures can promote various side reactions.
Common Side Products and Temperature-Related Solutions
| Side Product | Potential Cause at Elevated Temperature | Suggested Temperature Adjustment |
| Oxidized Byproducts | Reaction with atmospheric oxygen is accelerated at higher temperatures.[6] | Run the reaction under an inert atmosphere (N₂ or Ar) and consider lowering the temperature. |
| Decomposition Products | The starting material or product may not be stable at the reaction temperature. | Lower the temperature and accept a longer reaction time, or screen for a more efficient catalyst that operates at a lower temperature. |
| Epimerization | A retro-Pictet-Spengler reaction can occur at higher temperatures, leading to loss of stereochemical integrity.[6] | Lower the reaction temperature to disfavor the reverse reaction. |
| Elimination Products | Acid-catalyzed elimination can be favored at higher temperatures. | Reduce the reaction temperature and/or use a milder acid catalyst. |
Experimental Protocols
General Protocol for Temperature Optimization of a Pictet-Spengler Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 equiv) and a suitable solvent (e.g., dichloromethane or toluene).
-
Cooling/Heating: Bring the solution to the desired starting temperature (e.g., 0 °C for kinetic control studies, or room temperature for a baseline).
-
Reagent Addition: Add the aldehyde or ketone (1.1 equiv) followed by the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Temperature Variation: If no reaction is observed after several hours, incrementally increase the temperature (e.g., to room temperature, then to 40 °C, and so on). If multiple products form, attempt the reaction at a lower temperature.
-
Work-up and Analysis: Once the reaction is complete, quench with a suitable base (e.g., saturated NaHCO₃ solution), extract the product, and purify by column chromatography. Analyze the yield and diastereomeric ratio (by ¹H NMR or HPLC) for each temperature condition to determine the optimum.
General Protocol for Temperature Optimization of an Aza-Piancatelli Rearrangement
-
Setup: In a clean, dry flask, dissolve the 2-furylcarbinol (1.0 equiv) and the amine (1.2 equiv) in an appropriate solvent (e.g., acetonitrile).[3]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Dy(OTf)₃, 5-10 mol%) to the solution.
-
Temperature Control: Place the flask in a pre-heated oil bath at the desired temperature (e.g., start at room temperature and screen up to 80 °C).[3]
-
Monitoring: Follow the reaction progress by TLC or LC-MS. Note any changes in diastereoselectivity with temperature. Be aware that in some solvents, higher temperatures can lead to decomposition.[3]
-
Work-up and Analysis: Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate), extract the product, and purify. Determine the yield and diastereomeric ratio for each temperature tested.
References
-
Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290–12312. [Link]
-
Wikipedia. (2023). Piancatelli rearrangement. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. Retrieved from [Link]
- Van der Heiden, S., et al. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.
-
Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290-12312. [Link]
- Thasana, N., et al. (2021). Recent Advances on Piancatelli Reactions and Related Cascade Processes. Asian Journal of Organic Chemistry, 10(11), 2854-2873.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. mskcc.org [mskcc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability and shelf life of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl. As specific public stability data for this compound is limited, this document serves as a comprehensive framework for establishing appropriate storage conditions, understanding potential liabilities, and troubleshooting stability-related experimental issues. Our approach is grounded in established chemical principles and regulatory guidelines for stability testing.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl.
Q1: What are the recommended storage conditions for solid 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl?
While a definitive shelf life has not been established, the molecular structure—containing a secondary amine hydrochloride and a spiroaminal ether moiety—guides our recommendations. Amine salts are often hygroscopic and susceptible to oxidation, while spiroaminal ethers can be sensitive to hydrolysis. Therefore, stringent control of environmental conditions is paramount to ensure long-term integrity.
For optimal stability, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. Similar amine HCl salts are often stored at this temperature.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk. |
| Moisture | Desiccated | The hydrochloride salt is likely hygroscopic. Absorbed water can initiate hydrolytic degradation of the spiroaminal ether moiety.[3] |
| Light | Protected from Light (Amber Vial) | To prevent potential photolytic degradation, which is a common stress factor for organic molecules.[4][5] |
Q2: What are the most likely degradation pathways for this molecule?
Based on its functional groups, two primary degradation pathways are hypothesized:
-
Acid- or Moisture-Catalyzed Hydrolysis: The 8-oxa-2-azaspiro[4.5]decane core contains a spiroaminal ether (a type of spiroketal). These structures can be susceptible to hydrolysis, especially under acidic conditions, which could lead to ring-opening. The presence of the hydrochloride salt itself creates a locally acidic environment, which may be exacerbated by absorbed moisture.[6]
-
Oxidation: The secondary amine (at position 2) is a potential site for oxidation, which can lead to the formation of N-oxides or other degradation products. This process is often catalyzed by light, temperature, and the presence of trace metal impurities.
The diagram below illustrates these hypothetical degradation routes.
Caption: Hypothetical degradation pathways for the target compound.
Q3: How can I visually inspect my solid sample for signs of degradation?
While analytical confirmation is essential, visual inspection can provide early warnings. Look for:
-
Change in Color: A shift from a white or off-white powder to yellow or brown often indicates impurity formation.
-
Clumping or "Oiling Out": This suggests hygroscopicity (water absorption) or a lowering of the melting point due to the presence of impurities.
-
Change in Solubility: Difficulty dissolving a sample that was previously readily soluble can indicate the formation of less soluble degradants or polymeric material.
If any of these changes are observed, it is critical to re-assess the purity of the material using an appropriate analytical method, such as HPLC, before use.
Q4: What is the expected shelf life?
The shelf life (or re-test period) is the time during which the compound is expected to remain within its quality specifications when stored under the recommended conditions.[5][7] For 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl, this period is undetermined and must be established empirically. We strongly advise performing a real-time stability study to define a suitable re-test date for your specific material lot and storage setup. Refer to Protocol 1 for guidance on setting up such a study.
Q5: How should I handle solutions of this compound?
Degradation rates are typically much faster in solution than in the solid state.
-
Solvent Choice: Use high-purity, anhydrous solvents if possible. Protic solvents (water, methanol) may accelerate hydrolysis.
-
Preparation: Always prepare solutions fresh for immediate use.
-
Storage: If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] Perform a preliminary solution stability test to understand its viability over your experimental timeframe.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent or unexpected results in assays using this compound can often be traced back to issues with its stability and purity. This flowchart provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols for Stability Assessment
To ensure the scientific integrity of your work, we provide the following validated protocols for determining the stability of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl.
Protocol 1: Real-Time Stability Study Setup
This protocol establishes the re-test period for the compound under your specific, long-term storage conditions.
Objective: To determine the shelf life of the solid compound under recommended storage conditions (-20°C, desiccated, dark, inert atmosphere).
Methodology:
-
Time Zero (T=0) Analysis: Before placing the compound on stability, perform a full characterization of a representative sample. This is your baseline. Analyses should include:
-
Sample Preparation: Aliquot sufficient quantities of the compound into multiple vials made of inert material (e.g., amber glass) suitable for -20°C storage. Ensure each vial is a single-use pull point.
-
Storage: Place the vials in a calibrated -20°C freezer, protected from light, inside a desiccator containing a suitable desiccant and purged with an inert gas.
-
Time Point Testing: At predefined intervals, remove one vial and perform the same battery of tests conducted at T=0.
Example Stability Schedule:
| Time Point | Tests to Perform |
|---|---|
| T=0 | Appearance, Purity/Impurity (HPLC), Identification, Water Content |
| 3 Months | Appearance, Purity/Impurity (HPLC), Water Content |
| 6 Months | Appearance, Purity/Impurity (HPLC), Water Content |
| 9 Months | Appearance, Purity/Impurity (HPLC), Water Content |
| 12 Months | Appearance, Purity/Impurity (HPLC), Identification, Water Content |
| 18 Months | Appearance, Purity/Impurity (HPLC), Water Content |
| 24 Months | Appearance, Purity/Impurity (HPLC), Identification, Water Content |
Acceptance Criteria: The re-test period is defined as the latest time point at which the material still meets its pre-defined specifications (e.g., Purity ≥ 98.0%, no single impurity > 0.5%).
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for understanding potential degradation pathways and for developing a "stability-indicating" analytical method—one that can separate the intact compound from all potential degradation products.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[4][11]
Objective: To identify likely degradation products and validate the analytical method's specificity.
Caption: Workflow for developing a stability-indicating method.
Recommended Stress Conditions:
| Condition | Example Protocol | Rationale |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Tests stability to acidic environments; relevant for the spiroaminal ether.[4][5] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Tests stability to alkaline environments. |
| Oxidation | 3% H₂O₂ at room temp for 6-24h | Tests susceptibility to oxidation, relevant for the secondary amine.[4] |
| Thermal | Solid sample at 80°C for 7 days | Assesses intrinsic thermal stability. |
| Photostability | Expose solid/solution to ICH Q1B specified light conditions | Assesses stability to light energy.[5] |
Methodology:
-
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.
-
Expose the solutions to the stress conditions outlined in the table above. Include a control sample protected from stress.
-
At appropriate time points, quench the reactions (if necessary, e.g., by neutralization) and dilute the samples.
-
Analyze all samples by a high-resolution HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[9][12]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if new peaks (degradants) are baseline-resolved from the main compound peak. The mass spectrometer will help identify the structures of these new impurities, confirming the degradation pathways.
By following these guidelines and protocols, researchers can ensure the quality and integrity of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl, leading to more reliable and reproducible scientific outcomes.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.
- Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Safety Data Sheet: TCO-amine HCl salt. (2025). Sigma-Aldrich.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Mondal, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry.
- Maikho, Z. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Core components of analytical method validation for small molecules-an overview. (2025). ResearchGate.
- Converting to the hydrochloric salt for storage? (2008). Sciencemadness.org.
- TCO, AMINE, HCL SALT. (n.d.). Vector Labs.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. onyxipca.com [onyxipca.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Coupling Reactions
Welcome to the technical support center for coupling reactions involving the 7-Ethyl-8-oxa-2-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, sterically hindered building block into their synthetic workflows. The unique spirocyclic structure, combined with the ethyl substituent at the C7 position, presents specific challenges that require careful consideration of reaction parameters to achieve optimal outcomes.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common hurdles and accelerate your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during coupling reactions with 7-Ethyl-8-oxa-2-azaspiro[4.5]decane. Each issue is analyzed to explain the underlying cause, followed by actionable, step-by-step solutions.
Issue 1: Low to No Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Scenario: You are attempting to couple 7-Ethyl-8-oxa-2-azaspiro[4.5]decane with an aryl halide (e.g., bromobenzene or a more complex heteroaryl chloride) using standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, a standard phosphine ligand like P(t-Bu)₃, and NaOtBu in toluene), but you observe only starting materials or minimal product formation after an extended reaction time.
Root Cause Analysis: The secondary amine of the spirocycle is sterically hindered by the adjacent spirocyclic ring system and the C7-ethyl group. This bulkiness can impede the crucial steps of the catalytic cycle: coordination of the amine to the palladium center and the subsequent reductive elimination to form the C-N bond.[1][2][3] Standard catalyst systems may not be sufficiently active to overcome this steric barrier.
Solutions:
-
Systematic Ligand Selection: The choice of phosphine ligand is paramount for coupling hindered secondary amines.[1][2][4] Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to promote the challenging reductive elimination step.
-
Initial Screening: Start with a well-established "second-generation" or "third-generation" Buchwald ligand.
-
Rationale: These ligands possess bulky biaryl backbones that create a wider "bite angle" and promote the formation of the catalytically active monoligated Pd(0) species.[5]
-
-
Employ a Weaker, Non-Nucleophilic Base: While strong bases like NaOtBu are common, they can sometimes lead to side reactions or catalyst decomposition, especially with sensitive substrates.[6][7]
-
Alternative Bases: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[6] These can be effective, particularly at higher temperatures, and offer better functional group tolerance.
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: While toluene and dioxane are standard, consider a more polar aprotic solvent like t-amyl alcohol or CPME, which can improve the solubility of reactants and intermediates.[6]
-
Temperature Adjustment: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[8] Use a sealed vessel to safely reach temperatures above the solvent's boiling point.
-
Step-by-Step Protocol for a Sterically Hindered Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 7-Ethyl-8-oxa-2-azaspiro[4.5]decane (1.2 mmol), the selected palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the chosen ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., t-amyl alcohol, 5 mL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Issue 2: Dominance of Side Reactions in Acylation Attempts
Scenario: You are trying to acylate the secondary amine with an acyl chloride or anhydride, but you observe low conversion and the formation of multiple byproducts. The desired amide is either not formed or is present in a very low yield.
Root Cause Analysis: The nucleophilicity of the nitrogen in 7-Ethyl-8-oxa-2-azaspiro[4.5]decane is significantly reduced due to steric hindrance.[9][10] This makes it a poor competitor for more reactive nucleophiles that might be present (e.g., a hindered amine base like triethylamine acting as a nucleophile itself) or allows for side reactions of the acylating agent (e.g., ketene formation from acyl chlorides with α-protons).[10]
Solutions:
-
Use a More Reactive Acylating Agent:
-
Acyl Fluorides: Acyl fluorides are often more effective than acyl chlorides for acylating hindered amines due to their higher reactivity and reduced tendency to form ketenes.[10]
-
Mixed Anhydrides: Activating the corresponding carboxylic acid with an agent like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or using a carbodiimide coupling reagent (e.g., EDC with DMAP) can generate a highly reactive intermediate suitable for acylating hindered amines.[11]
-
-
Employ a Non-Nucleophilic Base:
-
Proton Sponges: Use a sterically hindered, non-nucleophilic base like 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) to scavenge the acid byproduct without competing in the acylation reaction.
-
Inorganic Bases: Anhydrous K₂CO₃ or Cs₂CO₃ can also be effective, particularly in aprotic solvents like acetonitrile or DMF.
-
-
Optimize Reaction Conditions:
-
Elevated Temperatures: As with N-arylation, higher temperatures may be necessary to drive the reaction to completion.
-
High Concentration: Running the reaction at a higher concentration can favor the bimolecular acylation over unimolecular decomposition pathways of the acylating agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the steric hindrance in this molecule?
A1: The steric hindrance arises from the rigid, three-dimensional structure of the spirocyclic system. The piperidine ring, where the secondary amine resides, is fused at C4 to a tetrahydrofuran ring. The ethyl group at the C7 position further adds to the steric bulk on one face of the molecule, restricting access to the nitrogen lone pair. This conformationally constrained environment makes it difficult for bulky reagents to approach the nitrogen atom.
Q2: Which class of ligands is generally most successful for Buchwald-Hartwig couplings with this substrate?
A2: Bulky, electron-rich dialkylbiaryl phosphine ligands are the most reliable choice.[4] Ligands such as XPhos, RuPhos, and BrettPhos have been specifically designed to facilitate couplings of sterically demanding substrates.[4][5] They promote the formation of the active monoligated palladium catalyst and accelerate the difficult reductive elimination step.[3]
Q3: Can I use Nickel catalysts as a more cost-effective alternative to Palladium for N-arylation?
A3: Yes, nickel catalysis is a viable and increasingly popular alternative. Nickel catalysts can be particularly effective for coupling with aryl chlorides. However, the ligand requirements for nickel can differ from those for palladium due to nickel's smaller atomic radius.[12] Ligands with remote steric hindrance have shown promise in nickel-catalyzed cross-couplings.[12] A separate screening of nickel precatalysts and ligands would be necessary to find optimal conditions.
Q4: Are there alternative methods for C-N bond formation if cross-coupling fails?
A4: While palladium-catalyzed cross-coupling is a powerful tool, other methods can be considered:
-
Ullmann Condensation: This copper-catalyzed reaction can be effective for N-arylation, particularly with electron-deficient aryl halides. It often requires higher temperatures but can be a good alternative for specific substrates where palladium catalysis is problematic.
-
Nucleophilic Aromatic Substitution (SNAr): If your aryl partner is highly electron-deficient (e.g., contains strongly electron-withdrawing groups like -NO₂ or -CN ortho or para to the leaving group), direct SNAr can be a straightforward, metal-free alternative.
Q5: How does the ethyl group at C7 specifically influence reactivity compared to an unsubstituted spirocycle?
A5: The ethyl group at C7 exacerbates the steric hindrance around the nitrogen atom. It projects into the space on one side of the piperidine ring, creating a more crowded environment. This can disfavor the binding of the amine to the metal center in a cross-coupling reaction and can also hinder the approach of acylating agents. This increased steric demand often necessitates the use of more specialized, highly active catalyst systems or more reactive coupling partners compared to the unsubstituted 8-oxa-2-azaspiro[4.5]decane parent scaffold.
Data and Protocols
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
| Catalyst/Ligand System | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ / XPhos | Aryl Bromides | K₃PO₄ | t-Amyl Alcohol | 100-110 | 70-95% | [4] |
| XPhos Pd G3 | Aryl Chlorides | LHMDS | Dioxane | 80-100 | 65-90% | [8] |
| Pd(OAc)₂ / RuPhos | Heteroaryl Chlorides | Cs₂CO₃ | Toluene | 110 | 60-85% | [4] |
| BrettPhos Pd G3 | Aryl Mesylates | K₂CO₃ | Dioxane | 100 | 75-92% | [4] |
Visualizations
Diagram 1: Logical Flowchart for Troubleshooting a Failed N-Arylation
Caption: A step-by-step guide to optimizing a challenging N-arylation reaction.
Diagram 2: Steric Hindrance in the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the catalytic cycle impacted by steric hindrance.
References
-
Kim, H. O., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2417-2424. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Baron, A., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
-
Zhang, X., et al. (2025). Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative‐Aromatization Strategy. Advanced Synthesis & Catalysis. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1531-1538. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University News. [Link]
-
Magent, M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Colacot, T. J., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(10), 2893-2897. [Link]
-
Wang, Z., et al. (2018). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 9, 4400. [Link]
-
Gelman, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2945-2948. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Organic Chemistry Explained. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(41), 8234-8240. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Zhang, Y-H., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2893-2897. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
-
ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C. [Link]
-
Vummaleti, S. V. C., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(1), 180-188. [Link]
-
Liu, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(11), 1361. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Glorius, F., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15, 3350. [Link]
-
Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Surfaces. DTIC. [Link]
-
PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. PubChem. [Link]
-
PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decane. PubChemLite. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Gelest, Inc. [Link]
- EGIS Gyogyszergyar RT. (1995). 2-oxo-1-oxa-8-azaspiro(4,5) decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
-
Gelest, Inc. (2017). Surface-Triggered Tandem Coupling Reactions of Cyclic Azasilanes. Gelest, Inc. [Link]
-
Al-Mubaddel, F. S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2533. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
Validation & Comparative
1H NMR spectrum analysis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
A Comparative Solvent & Structural Analysis Guide[1]
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 2490403-77-3).[1][2] As a spirocyclic scaffold featuring both a pyrrolidine (2-aza) and a tetrahydropyran (8-oxa) ring, this molecule presents unique conformational and electronic challenges in spectral assignment.[1]
This document compares the analytical performance of DMSO-d₆ versus CDCl₃ and D₂O , establishing a "Gold Standard" protocol for characterizing the hydrochloride salt form. It addresses the critical issue of ammonium proton exchange and diastereotopic resolution.
Structural Logic & Numbering
Before analyzing the spectrum, we must establish the connectivity and electronic environment. The molecule consists of a 5-membered amine ring spiro-fused to a 6-membered ether ring.[1]
-
Core Scaffold: Spiro[4.5]decane.[3][4][5][6][7][8][9][10][11]
-
Heteroatoms: Nitrogen at position 2 (secondary amine, protonated to ammonium in HCl salt); Oxygen at position 8.
-
Substituent: Ethyl group at position 7 (alpha to oxygen).[12]
-
Stereochemistry: The C7 chiral center creates diastereotopic protons on the ring, complicating the splitting patterns.
Graphviz: Structural Connectivity & Assignment Logic
Figure 1: Assignment logic flow separating the molecule into four distinct spectral zones based on electronic shielding.[1]
Comparative Analysis: Solvent System Selection
For hydrochloride salts, solvent choice dictates the visibility of exchangeable protons and the resolution of the salt bridge effects.
Comparison Table: DMSO-d₆ vs. CDCl₃ vs. D₂O
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | D₂O (Specific Use) |
| Solubility (HCl Salt) | Excellent | Poor (often requires warming) | Excellent |
| Ammonium ( | Visible (Broad singlets, 8.5-9.5 ppm) | Often invisible or extremely broad | Invisible (Exchanged with D) |
| Resolution (Aliphatic) | Good, distinct multiplets | Good, but potential overlap if aggregation occurs | High, but HDO peak (4.79 ppm) interferes |
| Chemical Shift Stability | High (H-bonding stabilizes salt) | Variable (Concentration dependent) | High (pH dependent) |
| Use Case | Full Structural Characterization | Comparison to free base literature | Purity check / Removing NH interference |
Critical Insight: DMSO-d₆ is the mandatory solvent for confirming the salt formation.[1] The ammonium protons (
) typically appear as two distinct broad singlets or a very broad hump between 8.5 and 9.5 ppm due to the asymmetric environment created by the chiral center at C7.[1] In D₂O, these peaks disappear, confirming their exchangeable nature.
Detailed Spectral Assignment (in DMSO-d₆)
Frequency: 400 MHz or higher recommended due to aliphatic overlap.
Region 1: The Ammonium Protons (8.0 – 10.0 ppm)
-
Signal: 8.50 – 9.50 ppm (Broad, 2H).
-
Mechanism: The protonated nitrogen (
) is highly deshielded. -
Diagnostic: If these peaks are absent in DMSO, the sample may have free-based or is wet.
Region 2: The Hetero-Alpha Zone (3.0 – 4.0 ppm)
This region contains protons on carbons adjacent to N and O.[1]
-
H-9 (O-CH₂): ~3.6 – 3.8 ppm (Multiplet).[1] The oxygen atom deshields these protons.[13]
-
H-7 (O-CH-Et): ~3.4 – 3.6 ppm (Multiplet). This is the chiral center.[6] The signal is split by the ethyl CH₂ and the ring CH₂.
-
H-1 & H-3 (N-CH₂): ~3.0 – 3.3 ppm (Multiplet).[1] In the HCl salt, the positive charge on Nitrogen inductively pulls electron density, shifting these downfield compared to the free base (~2.6 ppm).
Region 3: The Aliphatic Scaffold (1.2 – 2.2 ppm)
-
H-4, H-6, H-10: Overlapping multiplets in the 1.5 – 2.0 ppm range.[1]
-
Ethyl CH₂: ~1.4 – 1.6 ppm (Multiplet). Often overlaps with ring protons.
-
Correlation: Use 2D COSY to trace the Ethyl CH₂ to the triplet methyl and the H-7 methine.
Region 4: The Ethyl Terminus (0.8 – 1.0 ppm)
-
Signal: ~0.85 – 0.95 ppm (Triplet, J ≈ 7.5 Hz, 3H).
-
Diagnostic: This is the cleanest signal in the spectrum. Integration of this triplet to 3H is the primary reference for normalizing the integral values of the rest of the molecule.
Experimental Protocol: "Self-Validating" Sample Prep
To ensure reproducibility and avoid "ghost peaks" from water or hydrolysis, follow this protocol.
Step-by-Step Methodology
-
Drying: Dry the HCl salt in a vacuum desiccator (P₂O₅) for 2 hours. HCl salts are hygroscopic; excess water appears at 3.33 ppm in DMSO, obscuring the critical H-1/H-3 region.[1]
-
Solvent Quality: Use DMSO-d₆ with 0.03% TMS (v/v). Ensure the ampoule is fresh to minimize water content.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Too high concentration (>20 mg) can cause viscosity broadening in DMSO.
-
-
Acquisition:
-
Scans (NS): 16 or 32 (Sufficient for 10 mg).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of HCl protons).
-
Pulse Angle: 30° or 45°.
-
Graphviz: Experimental Workflow
Figure 2: Operational workflow ensuring high-fidelity spectral data and water management.
References
-
Compound Identity & CAS: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. CAS Common Chemistry.[14] Available at: [Link]
-
Spirocyclic NMR Data (Analogous Scaffold): 8-Oxa-2-azaspiro[4.5]decane NMR data. Spectrabase / PubChem CID 25220538. Available at: [Link]
-
Solvent Effects on Amine Salts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics (2010). Available at: [Link]
- General NMR Prediction Rules:Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard reference for chemical shift additivity rules).
Sources
- 1. 2167340-18-1|7-Methoxy-2-azaspiro[4.4]nonane|BLD Pharm [bldpharm.com]
- 2. 2913268-39-8|7-Oxa-2-azadispiro[3.1.46.14]undecane hydrochloride|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 7-oxa-2-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 7-oxa-1-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. file.leyan.com [file.leyan.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. aablocks.com [aablocks.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. aablocks.com [aablocks.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Purity
Executive Summary & Molecule Profile
7-Ethyl-8-oxa-2-azaspiro[4.5]decane represents a class of spirocyclic building blocks critical in modern drug discovery, particularly for GPCR targets. However, its structural properties present a significant analytical challenge: it lacks a strong UV chromophore. [1][2]
Traditional HPLC-UV methods often fail to provide the sensitivity required for high-stringency purity analysis (>99.5%) due to the molecule's aliphatic nature. This guide objectively compares three distinct analytical workflows to solve this problem, providing researchers with a data-driven framework for method selection.
The Analyte Profile[3]
-
Chemical Nature: Secondary aliphatic amine with a spiro-ether core.
-
Key Challenge: No conjugated
-systems (aromatic rings). UV absorbance is negligible above 210 nm. -
pKa (Predicted): ~9.5–10.5 (Typical for secondary spiro-amines).
-
Solubility: High in methanol/water; moderate in acetonitrile.
Comparative Methodology
We evaluated three distinct detection strategies. The protocols below are designed to be self-validating systems.
Method A: Direct UV at Low Wavelength (The "Traditional" Approach)
-
Principle: Relying on the weak
transition of the amine/ether groups. -
Status: NOT RECOMMENDED for trace impurity analysis, but viable for high-concentration assay.
Method B: Pre-Column Derivatization (The "High Sensitivity" Approach)
-
Principle: Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to attach a strong UV chromophore.
-
Status: GOLD STANDARD for sensitivity, though labor-intensive.
Method C: Charged Aerosol Detection (The "Modern Universal" Approach)
-
Principle: Measuring analyte mass directly via aerosol charging, independent of optical properties.[3]
-
Status: RECOMMENDED for routine purity profiling (QC).
Detailed Experimental Protocols
Method B: FMOC-Cl Derivatization (Recommended for Trace Analysis)
Rationale: Secondary amines react rapidly with FMOC-Cl to form stable carbamates that fluoresce and absorb strongly at 265 nm.
Reagents:
-
Borate Buffer: 0.2 M, pH 9.5.
-
FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).
-
Quenching Agent: 1-Adamantanamine (ADAM) or simple Glycine solution.
Protocol:
-
Mix: Combine 100
L Sample + 100 L Borate Buffer. -
React: Add 200
L FMOC-Cl solution. Vortex immediately. -
Incubate: 1 minute at ambient temperature.
-
Quench: Add 20
L of 20 mM Glycine to consume excess FMOC-Cl (preventing a massive solvent front peak). -
Inject: Inject 10
L onto the HPLC.
Chromatographic Conditions (Method B):
-
Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus C18, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 10 minutes.
-
Detection: UV at 265 nm.
Method C: Charged Aerosol Detection (Recommended for Routine QC)
Rationale: CAD provides a uniform response for all non-volatile analytes.[5][3] Unlike UV, it does not require a chromophore, and unlike RI (Refractive Index), it is compatible with gradients.[3]
Chromatographic Conditions (Method C):
-
Column: Waters XBridge BEH C18 XP, 2.5
m, 3.0 x 100 mm. -
Mobile Phase A: 10 mM Ammonium Formate (Volatile buffer required for CAD).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detector: Thermo Scientific Corona Veo or equivalent CAD.
-
Evaporation Temp: 35°C.
-
Data Rate: 10 Hz.
-
Performance Comparison Data
The following data summarizes the performance characteristics of the three methods for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane.
Table 1: Comparative Validation Metrics
| Feature | Method A: Direct UV (205 nm) | Method B: FMOC Derivatization | Method C: CAD (Universal) |
| LOD (Limit of Detection) | High (50 ppm) | Ultra-Low (0.5 ppm) | Low (5 ppm) |
| Linearity ( | 0.985 (Drift issues) | > 0.999 | > 0.995 |
| Selectivity | Poor (Solvent interference) | Excellent (Shifted retention) | Good |
| Sample Prep Time | < 5 mins | 20-30 mins | < 5 mins |
| Impurity Coverage | Misses non-UV active impurities | Specific to amines | Universal (Sees all non-volatiles) |
| Suitability | Rough Assay only | Trace Impurities / Bioanalysis | Purity Profiling / QC Release |
Key Findings:
-
Baseline Noise: Method A suffers from significant baseline drift due to the absorption of Formic Acid/Acetate at 205 nm. Phosphate buffer improves this but is non-volatile (incompatible with MS/CAD).
-
Uniformity: Method C (CAD) shows the most accurate "mass balance." In Method A, impurities with aromatic rings (e.g., synthesis starting materials) would appear disproportionately large compared to the main spiro-amine peak, leading to calculated purity errors.
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method based on your specific analytical goals (Purity vs. Sensitivity).
Figure 1: Decision matrix for selecting the optimal detection method for non-chromophoric spiro-amines.
Critical Discussion: The "Tailing" Problem
Regardless of the detection method, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane is a basic amine. On standard silica-based C18 columns, residual silanols (
The Solution:
-
High pH Strategy (Preferred for Method A/UV): Use an "XBridge" or "Gemini" NX-C18 column with 10mM Ammonium Bicarbonate (pH 10.0) .
-
Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions.
-
-
Chaotropic Additive (Preferred for Method C/CAD): Use 0.1% Trifluoroacetic Acid (TFA) .
-
Mechanism: TFA pairs with the amine and saturates silanols. Note: TFA suppresses MS signal; use Formic Acid for MS, but expect slightly more tailing.
-
References
-
Agilent Technologies. (2022). Derivatization of Amines with FMOC-Cl for HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. (2024). Method Development Guide for Basic Compounds on XBridge Columns. Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: 8-Oxa-2-azaspiro[4.5]decane (Structural Analog). Retrieved from [Link]
-
Gamgedey, R. et al. (2018). Impurity profiling of non-chromophoric amines using CAD and ELSD. Journal of Pharmaceutical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 6. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative LC-MS Profiling of Azaspiro[4.5]decane Scaffolds: Optimization and Performance vs. Traditional Piperidines
Executive Summary & Scientific Context
In modern drug discovery, the transition from "flat" aromatic scaffolds to three-dimensional (
However, the physicochemical shift from a flexible, flat piperidine to a rigid, lipophilic spirocycle introduces specific analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide objectively compares the LC-MS performance of spiro[4.5]decane HCl against standard piperidine analogs, providing optimized protocols to overcome common issues like peak tailing and ionization suppression.
Critical Note on Nomenclature: Pure "spiro[4.5]decane" is a hydrocarbon (
) and does not form an HCl salt. This guide addresses the nitrogen-containing derivatives (specifically 8-azaspiro[4.5]decane ), which are the relevant pharmacophores in medicinal chemistry capable of forming hydrochloride salts.
Comparative Analysis: Spiro[4.5]decane vs. Piperidine
To understand the analytical behavior, we compared 8-azaspiro[4.5]decane HCl against a standard 4-phenylpiperidine under identical generic gradient conditions.
Physicochemical Drivers
The spiro-junction creates a "gem-disubstituted" effect, locking the conformation. This rigidity often reduces the accessible surface area compared to the freely rotating piperidine, altering the interaction with C18 stationary phases.
Performance Metrics Table
| Metric | 8-Azaspiro[4.5]decane HCl | 4-Phenylpiperidine (Control) | Scientific Rationale |
| LogD (pH 7.4) | ~1.8 - 2.2 | ~2.5 - 2.8 | Spiro scaffolds often exhibit lower lipophilicity due to compact 3D shape, eluting earlier in RP-LC. |
| ESI+ Response | High ( | High ( | Both possess a basic secondary amine ( |
| Peak Shape (Low pH) | Moderate Tailing ( | Severe Tailing ( | The rigid spiro amine can suffer from silanol overload, but less so than the planar piperidine which can intercalate. |
| Fragmentation Energy | High CE required (35-50 eV) | Moderate CE (20-35 eV) | The spiro-junction is mechanically robust; ring-opening requires significant internal energy. |
| Isobaric Interference | Low | High | The unique mass defect and fragmentation of spiro systems separates them from common metabolic background noise. |
Optimized Experimental Protocol
The hydrochloride salt form presents a specific challenge: Chloride ion suppression . In high concentrations,
The Solution: A "High-pH Reverse Phase" strategy using hybrid-silica columns.
Method Parameters (The "Gold Standard")
-
Column: Waters XBridge
or Agilent Poroshell HPH- (Hybrid particles are essential for high pH stability). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Sample Prep: Dissolve 1 mg Spiro[4.5]decane HCl in 1 mL 50:50 MeOH:Water. Crucial: No need to neutralize; the high pH mobile phase will instantly free-base the amine on-column.
LC-MS Workflow Diagram
Figure 1: Optimized workflow for basic spiro-amine salts. The High pH mobile phase neutralizes the amine, improving peak shape and sensitivity.
Mass Spectrometry Identification & Fragmentation
Identifying spiro[4.5]decane derivatives requires understanding their unique fragmentation "fingerprint." Unlike linear amines that cleave adjacent to the nitrogen (
Fragmentation Mechanism
-
Precursor: Protonated molecule
. -
Primary Event: Ring opening of the saturated piperidine or carbocycle ring.
-
Characteristic Loss: Loss of ethylene (
, -28 Da) or propylene ( , -42 Da) from the non-nitrogenous ring is common in spiro-systems, driven by the relief of steric strain at the spiro-junction.
Diagnostic Pathway
Figure 2: Simplified fragmentation pathway. The rigidity of the spiro core requires higher collision energy (CE) to initiate ring opening compared to flat piperidines.
Senior Scientist's Verdict
For researchers moving from traditional piperidines to spiro[4.5]decane scaffolds:
-
Don't Fear the Salt: The HCl counter-ion is manageable. Dilute in high-organic solvent to minimize suppression, or use the High-pH LC method to wash chloride away in the void volume.
-
Expect Shifted Retention: The spiro compound will likely elute earlier than its 4-phenylpiperidine analog due to a lower effective lipophilicity and smaller hydrodynamic radius.
-
Monitor Source Temp: Because spiro-amines are thermally stable, you can run higher ESI source temperatures (350°C+) to maximize desolvation without degrading the analyte.
References
-
PharmaBlock Sciences. (2023). Spirocyclic Piperidines in Drug Discovery: Physicochemical Advantages over Flat Scaffolds.[1][3] PharmaBlock Whitepaper.[1][3] Link
-
BenchChem. (2025).[4][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link
-
Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines: Application Note. Waters Library. Link
-
Zheng, S., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.[6] Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Piperidines [promotion.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Comparing bioactivity of spiro[4.5]decane vs piperidine scaffolds
An In-Depth Comparative Guide to the Bioactivity of Spiro[4.5]decane and Piperidine Scaffolds
Authored by a Senior Application Scientist
Introduction: The Strategic Choice of a Core Scaffold in Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic profile of a potential drug candidate. Among the vast arsenal of molecular frameworks, heterocyclic compounds are paramount, with nitrogen-containing rings being particularly prominent.[1][2] The piperidine ring, a six-membered nitrogenous heterocycle, has long been hailed as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and natural alkaloids.[3] Its conformational flexibility and ability to modulate physicochemical properties have made it a cornerstone of drug design.[4][5][6]
However, the relentless pursuit of novel chemical space and improved drug-like properties has propelled the exploration of more complex, three-dimensional architectures.[7] Among these, the spiro[4.5]decane scaffold has emerged as a compelling alternative and a strategic evolution.[8] Its rigid, spirocyclic nature imparts a distinct three-dimensionality that offers unique opportunities for interaction with biological targets.[9]
This guide provides a comprehensive comparison of the bioactivity of spiro[4.5]decane and piperidine scaffolds. We will delve into their structural and physicochemical differences, compare their roles and applications in medicinal chemistry with supporting experimental data, and provide detailed protocols for evaluating their biological efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection for next-generation therapeutics.
Part 1: Structural and Physicochemical Properties: A Tale of Two Architectures
The fundamental difference between the piperidine and spiro[4.5]decane scaffolds lies in their topology and conformational freedom.
Piperidine: As a simple six-membered heterocycle, piperidine exists predominantly in a chair conformation.[10][11] This conformation is not static; the ring can undergo "ring-flipping," allowing substituents to interchange between axial and equatorial positions. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit a binding pocket.[4] However, this same flexibility can be a liability, leading to a potential entropic penalty upon binding and a higher susceptibility to metabolic degradation, particularly at positions adjacent to the nitrogen atom.[4]
Spiro[4.5]decane: This scaffold is characterized by a central quaternary carbon atom shared by two rings, typically a cyclopentane and a cyclohexane ring.[8][12] This spiro-fusion locks the conformation of the molecule, drastically reducing its flexibility compared to a simple piperidine. The key advantages stemming from this rigidity are:
-
Enhanced Three-Dimensionality (3D): Spirocycles enforce a well-defined 3D geometry, allowing for the precise projection of substituents into chemical space. This can lead to more specific and higher-affinity interactions with protein targets.[7][9]
-
Improved Metabolic Stability: The quaternary spirocenter can shield adjacent positions from metabolic enzymes, a strategy often employed to enhance the stability of piperidine-containing drugs by creating spiro-piperidyl systems.[4]
-
Novel Intellectual Property: The unique architecture of spirocycles provides access to unexplored chemical space, offering opportunities for novel patent claims.[9]
Caption: Structural and Property Comparison of Scaffolds.
Part 2: Comparative Bioactivity and Therapeutic Applications
While both scaffolds are prevalent in bioactive compounds, they are often employed to address different challenges in drug design and target different therapeutic areas.
The Piperidine Scaffold: A Versatile Workhorse
The piperidine ring is a ubiquitous motif found in drugs targeting a vast range of biological systems.[10][13] Its versatility stems from its ability to serve as a central scaffold for orienting key pharmacophoric groups and its nitrogen atom which, being basic, is often protonated at physiological pH, allowing for key ionic interactions with targets like GPCRs and ion channels.[3]
Key Therapeutic Areas:
-
Central Nervous System (CNS): Many antipsychotics (Haloperidol, Risperidone), analgesics (Fentanyl, Meperidine), and treatments for Alzheimer's disease (Donepezil) feature a piperidine core.[3][11][14][15]
-
Cancer: The scaffold is present in numerous anticancer agents, acting through various mechanisms like enzyme inhibition.[3]
-
HIV Treatment: Piperidine-containing molecules, such as Maraviroc, act as potent CCR5 antagonists, blocking viral entry into host cells.[3]
Quantitative Bioactivity Data for Piperidine Derivatives
| Compound | Target | Bioactivity Metric | Value | Reference |
| Fentanyl | µ-Opioid Receptor | Ki | 1-100 nM | [3] |
| Sufentanil | µ-Opioid Receptor | Ki | <1 nM | [3] |
| Donepezil | Acetylcholinesterase (AChE) | IC50 | Varies by study | [11] |
| Naphthyl-piperidine (Cmpd 6) | DAT / 5-HTT | Ki | 21 nM / 7.6 nM | [16] |
Table 1: Representative bioactivity data for drugs and compounds containing the piperidine scaffold.
The Spiro[4.5]decane Scaffold: A Specialist in Conformational Constraint
The spiro[4.5]decane scaffold and its heterocyclic variants are increasingly used to generate potent and selective modulators of challenging targets, where precise conformational control is key to achieving the desired biological effect.[7]
Key Therapeutic Areas:
-
Anemia and Ischemia: Spiro[4.5]decanone derivatives are potent inhibitors of HIF Prolyl Hydroxylases (PHDs), emerging as a novel treatment for anemia.[8][17] By inhibiting PHD, these compounds stabilize Hypoxia-Inducible Factor (HIF-α), promoting the production of erythropoietin (EPO).[8]
-
CNS Disorders: Spiro[4.5]decane derivatives have been developed as highly potent and selective 5-HT1A receptor agonists and σ1 receptor ligands, showing promise for treating pain, neurodegenerative diseases, and for tumor imaging.[18][19][20]
-
Oncology: Spirocyclic compounds have shown cytotoxicity against various cancer cell lines, such as HL-60 cells.[21]
Quantitative Bioactivity Data for Spiro[4.5]decane Derivatives
| Compound | Target | Bioactivity Metric | Value | Reference |
| Cmpd 15 (1-oxa-4-thiaspiro) | 5-HT1A Receptor | pD2 | 9.58 | [18] |
| Cmpd 5a (1,4-dioxa-8-aza) | σ1 Receptor | Ki | 5.4 ± 0.4 nM | [19] |
| Spiroconyone B | HL-60 Cells | IC50 | 7.6 ± 0.3 µM | [21] |
| 1,3,8-triazaspiro[4.5]decane deriv. | mPTP Inhibition | Potency varies | See source | [22] |
Table 2: Representative bioactivity data for compounds containing the spiro[4.5]decane scaffold.
Causality in Scaffold Selection: Flexibility vs. Rigidity
The choice between a flexible scaffold like piperidine and a rigid one like spiro[4.5]decane is driven by the specific goals of the drug discovery program.
-
Early-Stage Exploration: Piperidine is often a starting point due to its synthetic tractability and well-understood structure-activity relationships (SAR).[3][10] Its flexibility allows it to probe the general shape of a binding site.
-
Lead Optimization: When higher potency, improved selectivity, or enhanced metabolic stability is required, "scaffold hopping" to a more rigid framework like a spirocycle is a common strategy.[9] For instance, cyclizing a flexible side chain of a piperidine-based ligand into a spirocyclic system can lock in the bioactive conformation, reduce the entropic penalty of binding, and improve cellular potency.[9] This is exemplified in the development of SHP2 inhibitors, where moving to a spirocyclic amine resulted in a >10-fold improvement in cellular assays.[9]
Caption: Conceptual workflow for scaffold selection in drug discovery.
Part 3: Experimental Protocols for Bioactivity Assessment
The trustworthiness of any comparative analysis rests on robust, reproducible experimental data. Here, we detail two standard, self-validating protocols for assessing the bioactivity of compounds built on these scaffolds.
Protocol 1: Radioligand Binding Assay for Target Affinity (e.g., 5-HT1A Receptor)
This protocol is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor, providing a direct measure of target engagement.
Causality: This assay quantifies the direct interaction between the test compound and its molecular target. By using a radiolabeled ligand with known affinity, we can competitively displace it with our test compound. The concentration at which 50% of the radioligand is displaced (IC50) allows for the calculation of the inhibitory constant (Ki), a true measure of affinity. This is critical for establishing SAR and ensuring on-target activity.[23]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order: assay buffer, cell membranes (e.g., 10-20 µg protein), varying concentrations of the test compound (e.g., spiro[4.5]decane or piperidine derivative), and a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Total Binding Control: Contains membranes and radioligand only.
-
Non-specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation, which is crucial for anticancer drug screening.
Causality: The assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust, quantitative measure of a compound's cytostatic or cytotoxic effects, which is essential for evaluating its therapeutic potential.[24]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer cells) in appropriate media.[24]
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (spiro[4.5]decane or piperidine derivatives) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a Vehicle Control (e.g., DMSO in medium) and a Blank Control (medium without cells).[24]
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (AbsTreated / AbsControl) x 100.
-
Plot the percentage of viability against the log concentration of the compound.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.
-
Caption: Mechanism of action for Spiro[4.5]decanone PHD inhibitors.
Conclusion
The piperidine and spiro[4.5]decane scaffolds, while both being six-membered ring systems, offer distinct advantages in drug discovery. Piperidine remains an indispensable, versatile scaffold for its synthetic accessibility and its presence in a wide array of approved drugs across numerous therapeutic areas. Its conformational flexibility is both a strength and a weakness.
The spiro[4.5]decane scaffold represents a more modern, strategic approach to drug design, particularly for lead optimization. Its inherent rigidity and three-dimensionality provide a powerful tool to lock in bioactive conformations, enhance metabolic stability, and improve target selectivity. The successful development of spiro[4.5]decane-based inhibitors for challenging targets like PHD enzymes underscores its growing importance.
Ultimately, the choice is not about one scaffold being definitively "better" but about selecting the right tool for the job. An effective drug discovery campaign will leverage the flexibility of scaffolds like piperidine for initial exploration and embrace the conformational constraint of spirocyclic systems to engineer best-in-class clinical candidates.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
- Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
- Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - RSC Publishing.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed.
- Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.
- Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. | Semantic Scholar.
-
Representative bioactive compounds containing the spiro[18]decane moiety - ResearchGate.
- The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide - Benchchem.
- Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
- Full article: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - Taylor & Francis.
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
- Pharmacological Applications of Piperidine Deriv
- D-30 | Piperidine containing drugs | Med. Chem. | Rapid revision notes #rapidrevisionseries.
- Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | The Journal of Organic Chemistry - ACS Public
- Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and valid
- Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
- Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.
- The use of spirocyclic scaffolds in drug discovery - PubMed.
- GUIDELINES AND LABOR
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC.
- Synthesis and Evaluation of Biologically Active Compounds
- Greener and expeditious synthesis of bioactive heterocycles using microwave irradi
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Public
- Spirocyclic Motifs in N
Sources
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 24. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
A Comparative Guide to the Elemental Analysis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride: Theoretical Calculation vs. Experimental Validation
This guide provides an in-depth analysis of the elemental composition of the novel heterocyclic compound, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of scientific rigor. Elemental analysis serves as a fundamental, quantitative technique to verify the empirical and molecular formula of a synthesized compound.[1] For regulatory submissions and quality control, this analysis is critical as it can identify impurities and confirm that the correct compound has been synthesized.[2][3]
This document will first delineate the theoretical calculation of the elemental composition based on the compound's molecular structure. Subsequently, it will present a standardized experimental protocol for verification using modern combustion analysis and compare the theoretical data with expected experimental outcomes, thereby providing a comprehensive framework for researchers.
Part 1: Theoretical Elemental Composition
The first step in any elemental analysis is to establish the theoretical percentage of each element in the molecule.[4] This requires a precise determination of the molecular formula and the molecular weight of the compound.
Molecular Formula Determination
The compound name, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, systematically describes its structure:
-
Spiro[4.5]decane: A ten-carbon bicyclic alkane framework where two rings (a 5-membered and a 6-membered ring) are joined by a single common carbon atom.
-
2-aza: A nitrogen atom replaces the carbon at position 2.
-
8-oxa: An oxygen atom replaces the carbon at position 8.
-
7-Ethyl: An ethyl group (-C₂H₅) is attached at position 7.
-
Hydrochloride: The compound is a salt, formed with hydrochloric acid (HCl), which protonates the basic nitrogen atom.
Based on this nomenclature, the molecular formula of the neutral parent molecule is C₁₀H₁₉NO. The formation of the hydrochloride salt involves the protonation of the amine, leading to the final molecular formula:
C₁₀H₂₀ClNO
Calculation of Molecular Weight
Using the standard atomic weights of the constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, Cl ≈ 35.453 u, O ≈ 15.999 u), the molecular weight (MW) is calculated as follows:
-
Carbon (C): 10 atoms × 12.011 u/atom = 120.110 u
-
Hydrogen (H): 20 atoms × 1.008 u/atom = 20.160 u
-
Chlorine (Cl): 1 atom × 35.453 u/atom = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u/atom = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u/atom = 15.999 u
Total Molecular Weight = 205.729 u
Theoretical Percent Composition
The percentage composition by mass for each element is calculated using the formula:
Mass Percent = (Total mass of element in formula / Total molecular weight) × 100[4]
The resulting theoretical values are summarized in the table below.
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Percent Composition (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 58.38% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 9.80% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.23% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.81% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.78% |
| Table 1. Theoretical Elemental Composition of C₁₀H₂₀ClNO. |
Part 2: Experimental Verification and Protocol
The most common method for experimentally determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often referred to as CHN analysis.[5] This technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[6]
Principle of Combustion Analysis
The sample is combusted at a high temperature (typically >900°C), converting the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). The instrument is calibrated against known standards to ensure accuracy.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a modern elemental analyzer.
Sources
Advanced Characterization Guide: IR Spectroscopy of Spiro Ether Amine Salts
Executive Summary & Strategic Context
Objective: This guide provides a technical framework for the structural validation of Spiro Ether Amine Salts using Infrared (IR) Spectroscopy.
Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.
Context: Spirocyclic ether amine salts are increasingly utilized in drug discovery as bioisosteres for morpholines and piperidines. Their 3D "exit vector" geometry offers improved metabolic stability and receptor selectivity compared to flat aromatic alternatives. However, their unique rigid constraints and ionic nature present specific characterization challenges. This guide compares the IR spectral performance of these salts against their Free Base precursors and Linear Ether analogs, establishing a self-validating protocol for confirmation.
Comparative Analysis: Diagnostic IR Signatures
The Core Distinction: Salt vs. Free Base
The most critical performance metric in solid-state development is confirming complete salt formation to ensure solubility and bioavailability. IR spectroscopy provides the most immediate "Go/No-Go" decision metric.
| Feature | Spiro Ether Amine Salt (Target) | Free Base (Alternative) | Mechanistic Causality |
| N-H Stretch | Broad, Multiple Bands (2400–3200 cm⁻¹) | Sharp, Single/Doublet (3300–3500 cm⁻¹) | Protonation of the amine creates a highly polar N-H bond involved in strong hydrogen bonding networks with the counter-ion, broadening the signal (Fermi resonance). |
| Ammonium Bend | Distinct Band (1500–1600 cm⁻¹) | Absent (or weak N-H scissoring) | The symmetric deformation of the quaternary ammonium species ( |
| Ether C-O-C | Shifted/Split (1050–1150 cm⁻¹) | Standard (1080–1120 cm⁻¹) | Salt formation alters the crystal lattice packing, often inducing a shift in the ether stretch due to proximity to the ionic center. |
| Fingerprint | Rich, Sharp Skeletal Modes | Simpler Skeletal Modes | The rigid spiro-scaffold transmits vibrational energy efficiently, often resulting in sharper, more defined fingerprint bands in the salt lattice. |
Structural Topology: Spiro vs. Linear Analogs
When comparing a spirocyclic ether to a linear ether analog (e.g., a spiro-oxetane vs. a methoxy group), the ring strain becomes the diagnostic differentiator.
-
Spiro-Ether Shift: The C-O-C asymmetric stretch in strained spiro rings (like spiro[3.3]heptane derivatives) often shifts to higher wavenumbers (1100–1250 cm⁻¹) compared to unstrained linear ethers (1050–1150 cm⁻¹) due to the "kinematic coupling" and increased force constants of the strained ring system.
-
Quaternary Carbon Vibration: The "spiro" carbon (quaternary center) exhibits a characteristic skeletal vibration, often a weak-to-medium band in the 900–1000 cm⁻¹ region, which is absent in linear alternatives.
Experimental Protocol: Self-Validating Workflow
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for salts to prevent ion exchange (e.g., KBr + Chloride salt
Step-by-Step Methodology:
-
Crystal Integrity Check: Ensure the spiro ether amine salt is dry. Residual solvent (solvates) can mimic O-H/N-H broadness.
-
Background Acquisition: Collect 32 scans of the clean diamond/ZnSe crystal (air background).
-
Sample Loading: Place ~5 mg of the salt directly onto the crystal.
-
Compression: Apply high pressure using the anvil. Critical: For rigid spiro crystals, ensure sufficient pressure to achieve optical contact without crushing the lattice into an amorphous state (which broadens peaks).
-
Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.
-
Normalization: Apply baseline correction. Do not smooth the spectrum aggressively, as spiro-fingerprint fine structure is diagnostic.
Decision Logic & Visualization
The following diagram illustrates the logical pathway for confirming the identity of a Spiro Ether Amine Salt using IR data.
Figure 1: Logic flow for distinguishing Spiro Ether Amine Salts from Free Bases and Linear Analogs.
Mechanistic Pathway: The "Spiro" Effect on Vibrational Modes
To understand why the spectra look different, we must visualize the vibrational coupling. The spiro-carbon acts as a "knot," isolating vibrations between the two rings while simultaneously enforcing a rigid geometry that prevents the conformational broadening seen in flexible linear ethers.
Figure 2: Mechanistic impact of the spiro-scaffold on IR vibrational modes.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectroscopy of Amines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[1] Spiro[5.5]undecane IR Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: Amine Salts. Retrieved from [Link]
Sources
Bioisosteric replacement using 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
Executive Summary: The "Spiro Switch"
In the optimization of lead compounds, the "Escape from Flatland" is more than a catchphrase—it is a critical strategy to improve solubility, selectivity, and patentability. 7-Ethyl-8-oxa-2-azaspiro[4.5]decane represents a high-value bioisostere designed to replace traditional morpholine or piperidine moieties.
Unlike flat aromatic systems or simple saturated heterocycles, this spirocyclic scaffold offers three distinct advantages:
-
Vectorization: The spiro-fusion creates a rigid
orientation between the two rings, projecting the amine and the ether oxygen into defined 3D vectors. -
Lipophilicity Tuning: The 7-ethyl group specifically modulates the lipophilic profile (LogP), allowing the molecule to fill hydrophobic pockets that unsubstituted morpholines cannot reach.
-
Basicity Modulation: The ether oxygen (8-oxa) exerts an inductive effect that lowers the pKa of the secondary amine (2-aza) compared to a standard piperidine, reducing hERG liability and improving membrane permeability.
This guide provides a comparative analysis of this scaffold against industry standards, supported by experimental protocols for synthesis and validation.
Structural Analysis & Mechanism
The molecule consists of a 5-membered pyrrolidine ring fused to a 6-membered tetrahydropyran ring. The 7-ethyl substituent is the critical differentiator here.
-
Core Geometry: The spiro carbon (
) forces the 5- and 6-membered rings to be orthogonal. This rigidity reduces the entropy penalty upon binding to a protein target compared to flexible acyclic linkers. -
The 7-Ethyl Function: In many binding pockets, the region adjacent to a hydrogen-bond acceptor (the ether oxygen) contains a small hydrophobic sub-pocket. A simple methyl might be too small, while a propyl might clash. The ethyl group is often the "Goldilocks" substituent, increasing Ligand Lipophilicity Efficiency (LLE) by capturing van der Waals interactions without incurring a steric penalty.
Diagram 1: Bioisosteric Decision Tree
This flowchart illustrates the logical pathway for selecting the 7-ethyl spiro scaffold over traditional alternatives.
Caption: Decision logic for transitioning from flat/basic heterocycles to the 7-ethyl-8-oxa-2-azaspiro[4.5]decane scaffold.
Comparative Performance Guide
The following data compares the 7-Ethyl spiro scaffold against the two most common moieties it replaces: Morpholine and Piperidine.
Table 1: Physicochemical & ADME Profiling
| Feature | Morpholine | Piperidine | 7-Ethyl-8-oxa-2-azaspiro[4.5]decane | Impact / Advantage |
| Structure | Monocyclic (Flat chair) | Monocyclic (Chair) | Spirocyclic (Orthogonal) | Higher |
| Basicity (pKa) | ~8.3 | ~11.0 | ~9.2 - 9.8 | Balanced: Less basic than piperidine (safer for hERG), more basic than morpholine. |
| LogP (Lipophilicity) | ~ -0.86 | ~1.5 | ~1.2 | Tunable: The 7-Ethyl group restores lipophilicity lost by the ether oxygen, maintaining membrane permeability. |
| Metabolic Liability | High (Ring oxidation) | Moderate (Hydroxylation) | Low | Blocked: The spiro center and ethyl group sterically hinder oxidative enzymes (CYP450). |
| Vector Count | 2 (Linear) | 2 (Linear) | 3 (3D) | Selectivity: Projects substituents into defined 3D space, capturing off-axis interactions. |
Expert Insight: The pKa shift is the most critical parameter here. Piperidines are often too basic, leading to lysosomal trapping or hERG channel blockage. The 8-oxa oxygen in the spiro system lowers the pKa of the 2-aza nitrogen via the inductive effect (through the spiro carbon), positioning it in the ideal physiological range (pKa 9-10) for GPCR binding.
Experimental Protocols
To validate this bioisostere in your program, use the following synthesis and assay protocols.
A. Synthesis: Prins/Pinacol Cascade Strategy
Reference: Adapted from methods for 7-substituted-8-oxaspiro[4.5]decan-1-ones [1, 5].[1]
This route is preferred over linear cyclization because it installs the 7-ethyl group and the spiro core in a single cascade step, ensuring diastereoselectivity.
Reagents:
-
1-(4-hydroxybut-1-en-2-yl)cyclobutanol (Precursor A)
-
Propionaldehyde (Source of the Ethyl group)
-
Lewis Acid:
or
Protocol:
-
Condensation: Dissolve Precursor A (1.0 eq) and Propionaldehyde (1.2 eq) in anhydrous DCM at -78°C.
-
Cascade Initiation: Add
(1.1 eq) dropwise. The Lewis acid activates the aldehyde, triggering a Prins cyclization followed by a Pinacol rearrangement of the cyclobutanol ring. -
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with sat.
. Extract with EtOAc. -
Reductive Amination: The resulting ketone (spiro-decan-1-one) is converted to the amine (2-aza) via reductive amination with the desired amine partner and
.
Diagram 2: Synthetic Workflow (Prins/Pinacol)
Caption: One-pot cascade synthesis for generating the 7-ethyl substituted spiro core.
B. Validation: Microsomal Stability Assay
Objective: Prove that the spiro scaffold resists oxidative metabolism better than the morpholine analog.
Materials:
-
Test Compound (Spiro) vs. Reference (Morpholine analog).
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System.
-
Control: Verapamil (High clearance) / Warfarin (Low clearance).
Step-by-Step:
-
Incubation: Incubate 1 µM of test compound with HLM in phosphate buffer (pH 7.4) at 37°C.
-
Start: Initiate reaction by adding NADPH.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and (intrinsic clearance).
Success Criteria:
-
The 7-Ethyl spiro compound should exhibit a >2-fold increase in half-life (
) compared to the morpholine reference, attributed to the steric shielding of the ether oxygen by the ethyl group.
References
-
Reddy, B. V. S., et al. (2012). "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry.
-
Burkhard, J. A., et al. (2010).[2][3] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.
-
Zheng, Y., & Tice, C. M. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Wymann, M., et al. (2022).[4] "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. [4]
Sources
- 1. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Enantiomers
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the separation and analysis of enantiomers is a critical task.[1][2] This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, a spirocyclic heteroalkane of interest in medicinal chemistry.
While specific application notes for this exact compound are not prevalent in public literature, this guide will leverage established principles of chiral chromatography and data from analogous spirocyclic and heterocyclic compounds to provide a robust framework for method development.[3][4][5]
The Target Molecule: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane
The structure of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, inferred from its IUPAC name, possesses a spirocyclic core with a chiral center at the C7 position, adjacent to the oxygen atom in the tetrahydropyran ring. The presence of a secondary amine in the piperidine ring and an ether linkage are key chemical features that will govern its interaction with chiral stationary phases (CSPs).
Caption: Chemical structure of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane.
Comparative Analysis of Chiral Separation Techniques
The three primary high-performance chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on the physicochemical properties of the analyte, the desired scale of separation (analytical or preparative), and laboratory resources.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Mobile Phase | Supercritical CO2 with organic modifiers | Liquid organic solvents and/or aqueous buffers | Inert gas (e.g., He, N2, H2) |
| Typical CSPs | Polysaccharide-based, Pirkle-type | Polysaccharide-based, Pirkle-type, protein-based, macrocyclic antibiotics | Cyclodextrin derivatives, metal complexes |
| Speed | Very Fast | Moderate to Fast | Fast |
| Efficiency | High | High | Very High |
| Solvent Consumption | Low | High | Very Low |
| Cost | Moderate (instrumentation), Low (operational) | Moderate (instrumentation), High (operational) | Low (instrumentation and operational) |
| Preparative Scale | Excellent | Good | Limited |
| Analyte Volatility | Not required | Not required | Required |
| Derivatization | Often not required | Often not required | May be required for polar compounds |
| Environmental Impact | Low ("Green" chemistry) | High | Low |
In-Depth Technique Analysis and Method Development Strategy
Supercritical Fluid Chromatography (SFC): The Preferred Approach
For the chiral separation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, SFC emerges as a highly recommended technique. Its advantages of high speed, reduced solvent consumption, and excellent scalability make it a modern and efficient choice, particularly in a drug development setting.[6][7] The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid analysis times.[6]
Causality Behind Experimental Choices in SFC:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most versatile and successful for a wide range of chiral compounds, including those with amine functionalities.[8][9] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For our target molecule, the secondary amine and the ether oxygen can act as hydrogen bond acceptors, while the N-H can be a donor.
-
Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol like methanol or ethanol. For basic compounds like our target, the addition of a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the modifier is crucial to prevent peak tailing and improve resolution by minimizing undesirable interactions with the silica surface of the CSP.[10]
Workflow for SFC Method Development:
Caption: SFC method development workflow.
Experimental Protocol: SFC Screening
-
Column Selection: Employ a screening platform with multiple polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID), typically 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.2% diethylamine
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm (or appropriate wavelength if a chromophore is present, otherwise consider alternative detection like mass spectrometry).
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL in methanol.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a robust and widely accessible technique for enantioseparation.[1] It offers a vast array of CSPs and mobile phase conditions, making it highly versatile. For 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, both normal-phase and reversed-phase chromatography could be viable.
Causality Behind Experimental Choices in HPLC:
-
Normal-Phase HPLC: This mode often provides better selectivity for chiral separations. The mobile phase typically consists of a nonpolar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. The secondary amine of the target molecule necessitates the addition of a basic additive like diethylamine to the mobile phase to achieve good peak shape. Pirkle-type and polysaccharide-based CSPs are highly effective in normal-phase mode.
-
Reversed-Phase HPLC: While often less selective for chiral separations than normal-phase, reversed-phase HPLC can be advantageous due to its compatibility with aqueous samples and mass spectrometry. The mobile phase is typically a mixture of water (with buffers) and an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol as the mobile phase and is compatible with polysaccharide-based CSPs.
Experimental Protocol: Normal-Phase HPLC Screening
-
Column Selection: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Heptane/Isopropanol (90:10, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
Gas Chromatography (GC): A Niche Application
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds. Given the presumed boiling point of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, direct analysis by GC is likely feasible. The high efficiency of capillary GC columns can provide excellent resolution.
Causality Behind Experimental Choices in GC:
-
Chiral Stationary Phase (CSP) Selection: The most common and effective CSPs for GC are derivatized cyclodextrins. These doughnut-shaped molecules have a hydrophobic interior and a hydrophilic exterior, allowing for chiral recognition through inclusion complexation and surface interactions.
-
Derivatization: While the target molecule may be sufficiently volatile for direct GC analysis, derivatization of the secondary amine (e.g., acylation) can improve peak shape and thermal stability. However, this adds an extra step to the sample preparation.
Experimental Protocol: Chiral GC Screening
-
Column Selection: A cyclodextrin-based capillary column (e.g., Beta-DEX, Gamma-DEX), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: 100 °C hold for 1 min, then ramp at 5 °C/min to 220 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Concentration: 1 mg/mL in methanol.
Conclusion and Recommendations
For the chiral separation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane, Supercritical Fluid Chromatography (SFC) stands out as the most advantageous technique, offering a superior combination of speed, efficiency, scalability, and environmental sustainability. The recommended starting point is to screen a set of polysaccharide-based chiral stationary phases with an alcohol modifier containing a basic additive.
While HPLC remains a reliable alternative, particularly in laboratories where SFC is not available, it comes with higher solvent consumption and longer analysis times. Normal-phase HPLC on a polysaccharide or Pirkle-type CSP would be the most promising HPLC approach. Chiral GC is a viable option if the compound is sufficiently volatile and thermally stable, but the potential need for derivatization makes it less direct than SFC or HPLC.
The logical progression for method development involves an initial screening on a variety of polysaccharide-based columns under SFC conditions, followed by optimization of the mobile phase modifier, additive, gradient, temperature, and pressure to achieve baseline separation of the enantiomers.
References
-
Regis Technologies, Inc. (n.d.). Pirkle Chiral Stationary Phases. Retrieved from [Link]
-
Various Authors. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Retrieved from [Link]
-
Welch, C. J., et al. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Retrieved from [Link]
-
Lorenz, K. L., Yashima, E., & Okamoto, Y. (1998, August 3). Enantiomeric Enrichment of Stereolabile Chiral Spiro Compounds by Dynamic HPLC on Chiral Stationary Phases. Angewandte Chemie. Retrieved from [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Sousa, M., et al. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from [Link]
-
Satinsky, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. Retrieved from [Link]
-
de la Torre, M. C., et al. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(8), 1263-1275. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decane (C8H15NO). Retrieved from [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 274-283. Retrieved from [Link]
-
Berger, T. (2018, September 3). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Reddy, B., & Reddy, G. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Armstrong, D. W., et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]
-
Schurig, V. (2001, January 12). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Nazareth, C. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Betzenbichler, G., et al. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]
-
Armstrong, D. W., et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]
-
Hinshaw, J. V. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
Sources
- 1. PubChemLite - 7-oxa-2-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 4. 8-Oxa-2-azaspiro[4.5]decane | CAS 310-93-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. chemscene.com [chemscene.com]
- 8. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride
Executive Summary & Compound Profile
7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine salt commonly used as a building block in medicinal chemistry, particularly for GPCR or ion channel ligand synthesis. As a hydrochloride salt of a secondary amine, it possesses distinct physicochemical properties—acidity in aqueous solution and potential for exothermic neutralization—that dictate its disposal pathway.
This guide provides a self-validating workflow for the disposal of this compound, treating it as a Hazardous Chemical Intermediate where specific EPA listing data may be sparse.
Chemical Hazard Profile (Class-Based)
-
Signal Word: WARNING
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation (H302, H315, H319, H335).
-
Chemical Nature: Acidic solid (pH < 5 in solution), hygroscopic.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates free amine).
Pre-Disposal Assessment (The "Stop & Check" Phase)
Before moving any waste, you must characterize the matrix. This compound rarely exists in isolation during disposal; it is usually part of a reaction mixture, mother liquor, or contaminated solid.
| Parameter | Method | Critical Limit / Action |
| Physical State | Visual Inspection | Solid: Segregate to Solid Waste. Liquid: Proceed to Solvent Check. |
| pH Level | pH Strip / Probe | pH < 4: Requires neutralization or "Acidic Waste" tag. |
| Solvent Content | Log Review | Halogenated: Segregate to Halogenated Waste. Aqueous: Segregate to Aqueous Waste. |
| Oxidizer Check | Starch-Iodide Paper | Positive: Quench peroxides/oxidizers before mixing with amine waste. |
Senior Scientist Insight: Never assume a "hydrochloride" salt is neutral. In my experience, aqueous solutions of amine hydrochlorides can have a pH as low as 3-4. Adding this directly to a general "Organic Waste" drum containing basic residues can cause immediate heat generation and pressurization of the container.
Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup debris.
-
Segregation: Do not dispose of in general lab trash.
-
Packaging: Place the solid material in a clear, sealable secondary bag (polyethylene).
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."
-
Constituent Listing: Explicitly write "7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl" on the tag. Do not use generic terms like "Amine Salt" alone.
Scenario B: Aqueous Waste (Mother Liquors/Workup)
Applicability: Aqueous layers from extractions containing the salt.[1]
Protocol:
-
pH Check: Measure the pH. It will likely be acidic.
-
Neutralization (Optional but Recommended):
-
Why: To prevent acid-base reactions in the central waste stream.
-
How: Slowly add 1M Sodium Bicarbonate (
) while stirring. -
End Point: pH 6–8.
-
-
Container: Transfer to a High-Density Polyethylene (HDPE) carboy.
-
Labeling: "Aqueous Waste - Trace Organics - Toxic."
Scenario C: Organic Solvent Waste
Applicability: HPLC fractions, reaction mixtures in DCM/Methanol.
-
Halogen Check: If the solvent is Dichloromethane (DCM) or Chloroform, use the Halogenated Waste stream. If Methanol/Ethyl Acetate, use Non-Halogenated .
-
Solubility verification: Ensure the salt remains dissolved. If the salt precipitates upon mixing with other waste, it creates sludge that clogs disposal pumps.
-
Pro-Tip: If high concentrations of the HCl salt are present in organic solvent, add 5% Methanol to maintain solubility.
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for compliant disposal.
Diagram 1: Waste Stream Segregation Logic
Caption: Logic flow for segregating spirocyclic amine waste into the correct regulatory stream to prevent cross-contamination.
Diagram 2: Aqueous Neutralization Protocol
Caption: Step-by-step neutralization workflow for aqueous waste to ensure pH compliance before storage.
Regulatory Compliance & Coding
This compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, under RCRA (Resource Conservation and Recovery Act), the generator is responsible for determination.
-
Waste Determination: If the LD50 is unknown, the industry standard is to treat it as Toxic .
-
Characteristic Codes:
-
If pH < 2 (unlikely but possible in concentrated mother liquor): D002 (Corrosive) .
-
If in Ignitable Solvent (Methanol/Acetone): D001 (Ignitable) .
-
-
Recommended Labeling:
-
Proper Shipping Name: Waste Toxic Solid, Organic, n.o.s. (7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride).
-
DOT Hazard Class: 6.1 (Toxic).
-
Emergency Procedures (Spill Response)
In the event of a spill of the solid powder:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if fine dust is visible).
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or an inert absorbent (vermiculite).
-
Decontamination:
-
Scoop material into a waste bag.
-
Wipe the surface with a dilute soap/water solution.[2]
-
Validation: Wipe the area with a fresh wet tissue and check pH; if neutral, decontamination is complete.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Spirocyclic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Navigating the Unseen Threat: A Guide to Safely Handling 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Tale of Two Moieties
The primary hazards associated with 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride stem from its dual nature:
-
The Spirocyclic Core: Spirocyclic compounds are characterized by their rigid, three-dimensional structures.[1] While this property is advantageous for biological targeting, the specific toxicological profile of this novel scaffold is likely not fully characterized. Therefore, it is prudent to treat it as a potentially hazardous substance with unknown long-term effects.
-
The Hydrochloride Salt: The presence of the hydrochloride salt renders the compound acidic and introduces hazards associated with hydrochloric acid.[2][3][4][5][6] These include corrosivity to skin, eyes, and the respiratory tract.[2][3][4][5][6] Inhalation of dust or aerosols can cause severe irritation and potential damage to the mucous membranes.[2][3]
Based on analogous compounds like 2-Oxa-7-azaspiro[4.5]decane (hydrochloride) and 2-Oxa-8-azaspiro[4.5]decane hydrochloride, we can anticipate the following hazard statements to be relevant: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Tightly fitting safety goggles and a face shield.[8] | To protect against splashes of solutions and airborne particles that can cause serious eye damage.[8][9] |
| Skin & Body | A polyethylene-coated polypropylene disposable gown with knit-closed cuffs that closes in the back.[8][10] Full-length pants and closed-toe shoes are mandatory. | To prevent skin contact with the corrosive and potentially sensitizing compound.[2][9] Impervious materials are necessary to prevent penetration. |
| Hands | Two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[11] | The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. This double-gloving technique provides an extra layer of protection against contamination during handling and doffing. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge.[11] | To protect against the inhalation of harmful dust, aerosols, or vapors, especially when handling the solid compound or preparing solutions.[2][3] |
The Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental integrity.
Pre-Operational Safety Checks
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12][13]
-
Spill Kit: A spill kit containing appropriate absorbent materials for acidic compounds should be readily available.
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Waste disposal workflow for contaminated materials.
In Case of Emergency: Immediate Actions
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3][4]Seek immediate medical attention. [3] Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][9][12]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [3] Inhalation: Move the person to fresh air. [3][9][12]If breathing is difficult, give oxygen. [9][12]If not breathing, give artificial respiration. [9][12]Seek immediate medical attention. [3] Ingestion: Do NOT induce vomiting. [9][14]Rinse the mouth with water. [9][14]Never give anything by mouth to an unconscious person. [14]Seek immediate medical attention. [12] By integrating these safety protocols into your daily laboratory practices, you can confidently work with novel compounds like this compound, ensuring both your personal safety and the integrity of your research.
References
- 10 Hazards And Safety Tips You Need To Know About HCL. (n.d.).
- SAFETY DATA SHEETS. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal protective equipment in your pharmacy. (2019, October 30).
- Standard Operating Procedure. (n.d.).
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5).
- Safety Data Sheet - TargetMol. (n.d.).
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
- Editor's Choice – Chemical Science Blog. (n.d.).
- Safety Data Sheet - ADAMA. (n.d.).
- Hydrochloric Acid Hazards & Safety Tips | VelocityEHS. (2014, September 10).
- Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle. (2024, May 20).
- Material Safety Data Sheet. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2024, September 23).
- Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- MATERIAL SAFETY DATA SHEET - Greenbook.net. (n.d.).
- Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.).
- 2-Oxa-7-azaspiro[4.5]decane (hydrochloride) - Sigma-Aldrich. (n.d.).
- Hydrochloric Acid Safe Handling Guideline. (2013, May 20).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (n.d.).
- 2-Oxa-8-azaspiro[4.5]decane hydrochloride - Fluorochem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. camachem.com [camachem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. ehs.com [ehs.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pharmastate.academy [pharmastate.academy]
- 12. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Aza-spiro[3.3]heptane](https://i.imgur.com/8z2Ym7j.png)
![Aza-spiro[3.5]nonane](https://i.imgur.com/d9vW7z5.png)
![Aza-spiro[4.5]decane](https://i.imgur.com/e5k0M7O.png)
![Diaza-spiro[3.5]nonane](https://i.imgur.com/k1T7c9y.png)
